3-Methyl-1,5-pentanediol
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-methylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-6(2-4-7)3-5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFJDZNJHVPHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063483 | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,5-Pentanediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4457-71-0 | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4457-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dihydroxy-3-methylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004457710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Pentanediol, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Methyl-1,5-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1063483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpentane-1,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.464 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-DIHYDROXY-3-METHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88495M4HNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-1,5-pentanediol: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 3-Methyl-1,5-pentanediol (MPD), a branched-chain diol with unique properties making it a valuable component in a wide range of industrial applications. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on its chemical characteristics, synthesis, and utility.
Introduction and Chemical Identity
This compound, with the CAS number 4457-71-0, is a colorless, clear, and viscous liquid.[1] Its chemical structure features a five-carbon chain with hydroxyl groups on the first and fifth carbons, and a methyl group on the third carbon. This branched structure is key to many of its beneficial properties, such as its low viscosity and the amorphous nature of polymers derived from it.[2][3]
Key Identifiers:
-
IUPAC Name: 3-methylpentane-1,5-diol[4]
-
Synonyms: 1,5-Dihydroxy-3-methylpentane, Diol MPD, MPD[5]
-
Molecular Formula: C₆H₁₄O₂[4]
-
Molecular Weight: 118.17 g/mol [4]
Below is a DOT script representation of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound make it a versatile and easy-to-handle industrial chemical. Unlike many other diols, it exists as a liquid at room temperature, which simplifies many production processes.[3]
| Property | Value | Reference(s) |
| Appearance | Colorless, clear, viscous liquid | [1] |
| Density | 0.974 g/mL at 20 °C | |
| Boiling Point | 150 °C at 25 mmHg | |
| Flash Point | 143 °C | [2][5] |
| Refractive Index | n20/D 1.454 | [2][5] |
| Water Solubility | 1000 g/L at 20 °C | [6] |
| Purity | Typically ≥97.0% (GC) |
Synthesis of this compound
This compound can be synthesized through various methods. A common and well-documented laboratory-scale synthesis involves the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran.[7] This process can be broken down into two main stages: hydrolysis followed by hydrogenation.
Experimental Protocol for Synthesis
Step 1: Hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran [7]
-
In a three-necked flask equipped with a stirrer and thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 ml of water, and 24 ml of concentrated hydrochloric acid.
-
Stir the mixture for 2 hours, ensuring the temperature does not exceed 50°C.
-
Neutralize the solution by adding solid sodium bicarbonate until the pH is neutral.
Step 2: Hydrogenation of the Intermediate [7]
-
Transfer the entire reaction mixture along with 39 g of Raney nickel catalyst to a stainless-steel rocking hydrogenation autoclave.
-
Apply a hydrogen pressure of at least 1625 p.s.i.
-
Heat the autoclave to 125°C and maintain this temperature with shaking for 4 hours.
-
Allow the mixture to cool overnight.
-
Separate the catalyst by suction filtration or centrifugation.
-
Distill the solution to separate methanol and water.
-
The final product, this compound, distills at 139–146°C/17 mm Hg or 149–150°C/25 mm Hg.
This method has been reported to yield 81-83% of the final product.[7] Other documented synthesis routes include the hydrogenation of ethyl β-methylglutarate and β-methylglutaraldehyde.[7] Industrial production methods may involve the hydrogenation of 2-hydroxy-4-methyltetrahydropyran in the presence of a hydrogenation catalyst and a basic compound to improve purity and reduce by-products.[8][9]
Below is a DOT script visualizing the synthesis workflow.
Caption: Synthesis workflow for this compound.
Applications and Field-Proven Insights
The unique molecular structure of this compound, with its branched chain and two primary hydroxyl groups, makes it a highly versatile building block in polymer chemistry and other applications.[2] Its ability to produce polymers with low crystallinity imparts desirable properties such as flexibility, durability, and good adhesion.[3][10]
Key Application Areas:
-
Polyurethane (PU) Resins: It is extensively used in the formulation of polyurethane resins for coatings, adhesives, and elastomers.[2] As a chain extender, it improves the mechanical properties of the final product.[2][10] The resulting polyurethanes exhibit softness, durability, and resistance to stains and mold.[2]
-
Polyester and Polycarbonate Polyols: MPD is a key raw material for producing polyester and polycarbonate polyols, which are then used to create high-performance polyurethanes.[3][10][11] These materials benefit from the hydrophobicity and amorphous nature imparted by the MPD structure.[3]
-
Plasticizers: It serves as a crucial component in the production of plasticizers, which are added to plastics to increase their flexibility and durability.[2]
-
Coatings: In polyester resins for coatings, this compound enhances weather resistance and adhesion, making it a preferred choice for protective and decorative finishes.[2] The growing demand for sustainable and eco-friendly coatings is driving the adoption of bio-sourced this compound.[12]
-
Other Applications: It is also used as a solvent for inks and as a raw material for diacrylates and dimethacrylates.[3][10] In a laboratory setting, it is a reagent for preparing lactones from diols under mild conditions.[13][6]
The global demand for this compound is on an upward trend, largely driven by its applications in high-growth sectors like polyurethanes and coatings.[2] The market is seeing a shift towards bio-based raw materials, and bio-sourced this compound is gaining traction as a sustainable alternative to petrochemical-based diols.[12]
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl groups. Strong absorptions corresponding to C-H stretching will be observed around 2950-2850 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the different types of protons in the molecule. The protons of the hydroxyl groups will appear as a broad singlet, while the protons on the carbons adjacent to the hydroxyl groups will be deshielded and appear further downfield. The methyl group protons will appear as a doublet.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each of the carbon atoms in the molecule, with the carbons bonded to the hydroxyl groups appearing at the lowest field.[15]
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound (118.17 g/mol ). Fragmentation patterns can provide further structural information.[14][16]
Safety and Handling
This compound is considered a hazardous substance and requires careful handling.[17]
-
Hazards: It can cause serious eye irritation.[18] Ingestion may be harmful and can lead to aspiration into the lungs, with the risk of chemical pneumonitis.[17] Overexposure may cause nervous system symptoms.[17]
-
Personal Protective Equipment (PPE): When handling this chemical, it is essential to wear safety glasses with side shields or chemical goggles, and chemical-protective gloves (e.g., PVC).[17][19] Avoid all personal contact, including inhalation.[17]
-
Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[17][19] Keep away from incompatible materials and ignition sources.[17]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1][5]
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.[17]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[1]
-
Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.[1][17][18][19]
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to 3-Methyl-1,5-pentanediol
This guide provides a comprehensive technical overview of this compound, a versatile diol with significant applications in polymer chemistry, fine chemical synthesis, and the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application.
Core Identity and Nomenclature
The compound commonly referred to as this compound is systematically named 3-methylpentane-1,5-diol according to IUPAC nomenclature.[1][2][3][4] It is a chiral, branched-chain aliphatic diol featuring primary hydroxyl groups at positions 1 and 5 of a pentane backbone, with a methyl group at the central carbon (position 3).
Chemical Structure:
Linear Formula: HOCH₂CH₂CH(CH₃)CH₂CH₂OH[5]
This unique structure, with its central methyl group, imparts specific properties such as low viscosity and a reduced tendency to crystallize, making it a valuable component in the synthesis of amorphous polymers.[6]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application, and reaction design. The data below has been consolidated from authoritative chemical databases and suppliers.
| Property | Value | Source(s) |
| CAS Number | 4457-71-0 | [7][8][9] |
| Molecular Formula | C₆H₁₄O₂ | [1][7][8] |
| Molecular Weight | 118.17 g/mol | [1][2][7] |
| Appearance | Colorless, clear liquid | [9][10] |
| Density | 0.974 g/mL at 20 °C | [10][11] |
| Boiling Point | 149-150 °C at 25 mmHg | [11][12] |
| Flash Point | 143 °C (289.4 °F) - closed cup | [8][11] |
| Refractive Index (n20/D) | 1.454 | [8][11] |
| Water Solubility | 1000 g/L at 20 °C | [10] |
| InChI Key | SXFJDZNJHVPHPH-UHFFFAOYSA-N | [8] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. A well-documented and reliable method is the acidic hydrolysis of a pyran derivative followed by catalytic hydrogenation. This process is robust and provides good yields.[12] Other patented methods include the hydrogenation of 2-hydroxy-4-methyltetrahydropyran.[13][14]
Workflow: Synthesis via Pyran Ring-Opening and Hydrogenation
Caption: Synthesis workflow for this compound.
Experimental Protocol: A Self-Validating System
This protocol is adapted from a verified procedure published in Organic Syntheses.[12] The causality behind each step is explained to ensure reproducibility and understanding.
Step 1: Acid-Catalyzed Hydrolysis (Ring-Opening)
-
In a 2-liter, three-necked flask equipped with a mechanical stirrer and a thermometer, combine 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran with 630 mL of water.[12]
-
Add 24 mL of concentrated hydrochloric acid. The acid serves as the catalyst to hydrolyze the cyclic acetal, opening the pyran ring to form the intermediate, β-methylglutaraldehyde.[12]
-
Stir the mixture for 2 hours. The reaction is exothermic; maintain the temperature below 50°C to prevent side reactions.[12]
-
Carefully add solid sodium bicarbonate in portions until the solution is neutral to pH paper. This step is critical to quench the acid catalyst, preventing undesired aldol condensations of the aldehyde intermediate before hydrogenation.[12]
Step 2: Catalytic Hydrogenation
-
Transfer the entire neutralized reaction mixture (approximately 1 kg) into a 3-liter stainless-steel rocking hydrogenation autoclave.[12]
-
Add 39 g of Raney nickel catalyst. Raney nickel is a highly active catalyst chosen for its efficiency in reducing aldehydes to primary alcohols under high pressure.[12]
-
Pressurize the autoclave with hydrogen to at least 1625 p.s.i. High pressure is necessary to ensure sufficient hydrogen solubility and concentration at the catalyst surface for the reaction to proceed efficiently.[12]
-
Heat the autoclave to 125°C and maintain with agitation for 4 hours to ensure complete reduction of both aldehyde groups.[12]
-
Allow the mixture to cool to room temperature.
Step 3: Purification
-
Vent the autoclave and separate the Raney nickel catalyst by suction filtration through a pad of Filter-Cel or by centrifugation.[12]
-
Purify the resulting solution by distillation through a 12-inch Vigreux column. After removing the initial fractions of methanol and water, the product distills at 149–150°C/25 mm.[12]
-
The expected yield is 251–256 g (81–83%).[12]
Spectroscopic Characterization: The Analytical Fingerprint
Confirming the identity and purity of synthesized this compound is paramount. The following sections describe the expected spectroscopic data.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200–3550 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.[15]
-
C-H Stretch: A strong absorption band between 2850–3000 cm⁻¹ will be present, corresponding to the stretching vibrations of the sp³ C-H bonds in the alkyl backbone.[15]
-
C-O Stretch: A medium-to-strong absorption in the 1050-1150 cm⁻¹ region indicates the C-O stretching of the primary alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive method for structural elucidation.
-
¹H NMR:
-
-CH₃ (C3-methyl): A doublet at ~0.9 ppm (3H).
-
-CH₂- (C2, C4): A multiplet at ~1.5-1.7 ppm (4H).
-
-CH- (C3): A multiplet at ~1.8 ppm (1H).
-
-CH₂-OH (C1, C5): A triplet at ~3.6-3.8 ppm (4H).
-
-OH: A broad singlet, chemical shift is variable depending on concentration and solvent (~2.0-4.0 ppm) (2H).
-
-
¹³C NMR:
-
-CH₃ (C3-methyl): ~20-25 ppm.
-
-CH- (C3): ~30-35 ppm.
-
-CH₂- (C2, C4): ~40-45 ppm.
-
-CH₂-OH (C1, C5): ~60-65 ppm.
-
Mass Spectrometry (MS)
Electron Ionization (EI-MS) is used to determine the molecular mass and fragmentation pattern.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 118, corresponding to the molecular weight of C₆H₁₄O₂.[4][15]
-
Key Fragments: Common fragmentation includes the loss of water (M-18) at m/z 100, and alpha-cleavage adjacent to the hydroxyl groups. Prominent peaks are often observed at m/z values of 55 and 67.[1]
Applications in Research and Drug Development
This compound is more than a simple diol; its unique structure makes it a valuable building block in several advanced applications.
-
Polymer Chemistry: It is a key monomer for producing polyester polyols, polycarbonate polyols, and polyurethane resins.[6][16] When used as a chain extender, its branched structure disrupts polymer crystallinity, resulting in resins with enhanced flexibility, softness, adhesion, and stain resistance.[6][16] These properties are highly desirable in high-performance coatings, adhesives, and elastomers.[6]
-
Pharmaceutical and Fine Chemical Synthesis: High-purity grades are used in the synthesis of active pharmaceutical ingredients (APIs).[17] Its bifunctional nature allows it to act as a precursor for various heterocyclic compounds. For example, it can be used to synthesize:
-
Personal Care and Cosmetics: The compound's properties, such as stability and reactivity, make it a suitable ingredient in skincare and haircare formulations.[17][18]
-
Sustainable Chemistry: With a growing emphasis on green chemistry, bio-sourced this compound is emerging as a sustainable alternative to petrochemical-based diols, aligning with corporate sustainability goals without compromising performance.[18]
Safety, Handling, and Storage
As a combustible liquid, this compound requires appropriate handling procedures.
-
Hazards: Causes serious eye irritation (H319).
-
Precautions: Wear protective gloves, clothing, and eye protection. In case of eye contact, rinse cautiously with water for several minutes.[8]
-
Storage: Store in a cool, dark, and well-ventilated area away from heat and oxidizing agents.[6][9] The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.[9]
References
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An In-depth Technical Guide to 4-Phenyl-5-Thiazolecarboxaldehyde
Introduction
4-Phenyl-5-thiazolecarboxaldehyde is a heterocyclic aromatic aldehyde belonging to the thiazole family of compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a significant scaffold in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[3][4][5] The presence of a phenyl group at the 4-position and a formyl (aldehyde) group at the 5-position of the thiazole ring makes 4-phenyl-5-thiazolecarboxaldehyde a versatile synthetic intermediate for the preparation of more complex, biologically active molecules.[6][7][8] This guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 4-phenyl-5-thiazolecarboxaldehyde, intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-phenyl-5-thiazolecarboxaldehyde is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling.
| Property | Value | Source |
| Molecular Formula | C10H7NOS | |
| Molecular Weight | 189.24 g/mol | |
| Appearance | Off-white to yellow crystalline powder | |
| Melting Point | 88-92 °C | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water. | |
| Boiling Point | Not readily available due to potential decomposition at high temperatures. |
Note: Some properties like melting point can vary slightly depending on the purity of the compound.
Synthesis and Purification
The synthesis of 4-phenyl-5-thiazolecarboxaldehyde is most commonly achieved through the formylation of 4-phenylthiazole. The Vilsmeier-Haack reaction is a widely employed and efficient method for this transformation.[9][10][11][12]
Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring.[10][11][12] In the case of 4-phenylthiazole, the thiazole ring is sufficiently activated for this electrophilic substitution to occur at the 5-position.
Caption: Vilsmeier-Haack formylation of 4-phenylthiazole.
Detailed Experimental Protocol: Synthesis of 4-Phenyl-5-thiazolecarboxaldehyde
Materials:
-
4-Phenylthiazole
-
Phosphoryl chloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-phenylthiazole (1 equivalent) in anhydrous DMF (5-10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude 4-phenyl-5-thiazolecarboxaldehyde can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. The fractions containing the pure product are collected and the solvent is evaporated to yield a crystalline solid.
Analytical Characterization
The identity and purity of synthesized 4-phenyl-5-thiazolecarboxaldehyde are confirmed using various spectroscopic techniques.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | - Aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-7.9 ppm. - The thiazole proton at the 2-position (if unsubstituted) would appear as a singlet at a downfield chemical shift. - The aldehyde proton gives a characteristic singlet at approximately δ 9.8-10.2 ppm. |
| ¹³C NMR | - The aldehyde carbonyl carbon resonates at a characteristic downfield chemical shift of around δ 180-190 ppm. - Aromatic and thiazole ring carbons appear in the δ 120-160 ppm region. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group is observed around 1670-1690 cm⁻¹. - C-H stretching of the aldehyde proton can be seen as a pair of weak bands around 2720 and 2820 cm⁻¹.[13] - Aromatic C=C and C=N stretching vibrations appear in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 189.24) should be observed. |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and the specific instrument used.
Applications in Research and Drug Development
4-Phenyl-5-thiazolecarboxaldehyde serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The aldehyde functionality is readily transformed into other functional groups, allowing for the creation of diverse chemical libraries for drug screening.
Role as a Synthetic Intermediate
The aldehyde group of 4-phenyl-5-thiazolecarboxaldehyde can undergo a wide range of chemical transformations, including:
-
Oxidation: to the corresponding carboxylic acid.
-
Reduction: to the corresponding alcohol.
-
Reductive amination: to form various amines.
-
Wittig reaction: to form alkenes.
-
Condensation reactions: with active methylene compounds to form α,β-unsaturated systems.
These transformations allow for the introduction of various pharmacophores and the modulation of the physicochemical properties of the resulting molecules to enhance their drug-like characteristics.[14]
Caption: Synthetic utility of 4-phenyl-5-thiazolecarboxaldehyde.
Biological Significance of Derivatives
Thiazole-containing compounds have demonstrated a broad spectrum of biological activities.[4] Derivatives synthesized from 4-phenyl-5-thiazolecarboxaldehyde have been investigated for their potential as:
-
Anticancer agents: Many thiazole derivatives have shown promising cytotoxic activity against various cancer cell lines.[3][4]
-
Antimicrobial agents: The thiazole nucleus is a key component in several antibacterial and antifungal drugs.[15]
-
Anti-inflammatory agents: Thiazole derivatives have been explored for their potential to inhibit inflammatory pathways.[4]
-
Antioxidant agents: Some thiazole-carboxamide derivatives have shown potent antioxidant properties.[14]
The ability to functionalize the 5-position of the 4-phenylthiazole core allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR).
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-phenyl-5-thiazolecarboxaldehyde.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][17][18][19][20]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[16][17][18][19][20]
Conclusion
4-Phenyl-5-thiazolecarboxaldehyde is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide a convenient entry point to a wide array of complex thiazole derivatives. The established biological significance of the thiazole scaffold ensures that 4-phenyl-5-thiazolecarboxaldehyde will continue to be a compound of high interest for researchers in medicinal chemistry and drug discovery.
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,5-pentanediol
This guide provides a detailed analysis of the spectroscopic data for 3-Methyl-1,5-pentanediol (CAS No: 4457-71-0), a molecule of interest for researchers, scientists, and professionals in drug development and material science. This document moves beyond a simple presentation of data, offering insights into the experimental rationale and the interpretation of the spectral features that define the structure and purity of this compound.
Introduction
This compound, with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol , is a diol featuring a methyl-branched pentane backbone.[1] Its structure presents a unique combination of hydrophilicity from the two hydroxyl groups and a degree of steric hindrance from the methyl group, influencing its physical and chemical properties. Accurate spectroscopic characterization is paramount for its application in synthesis, polymer chemistry, and as a potential building block in pharmaceutical agents. This guide will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy of this compound.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the spectroscopic data, the following numbering scheme for the carbon and hydrogen atoms of this compound will be used throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) is a common method for generating ions, which often leads to characteristic fragmentation patterns that aid in structure elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of a relatively volatile and small molecule like this compound is ideally performed using a GC-MS system.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the stationary phase.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Data Presentation: Key Mass Fragments
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺•) at m/z 118 may be of low abundance or absent due to the instability of the parent ion. The most significant peaks are summarized below[1]:
| m/z | Relative Intensity | Proposed Fragment |
| 55 | 99.99 | [C₄H₇]⁺ |
| 41 | 89.61 | [C₃H₅]⁺ |
| 67 | 81.82 | [C₅H₇]⁺ |
| 43 | 74.03 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 70 | 65.58 | [C₄H₆O]⁺ |
Interpretation and Fragmentation Pathway
The fragmentation of this compound in EI-MS is driven by the presence of the hydroxyl groups and the branched alkyl chain. The following diagram illustrates a plausible fragmentation pathway leading to some of the observed high-abundance ions.
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Synthesis of 3-Methyl-1,5-pentanediol from isobutene and formaldehyde
An In-Depth Technical Guide to the Synthesis of 3-Methyl-1,5-pentanediol from Isobutene and Formaldehyde
This guide provides a comprehensive technical overview for the synthesis of this compound (MPD), a valuable diol used in the production of polyesters, polyurethanes, coatings, and plasticizers.[1][2] The synthesis route starting from the bulk chemicals isobutene and formaldehyde represents a cost-effective and industrially scalable method.[1] We will explore the fundamental reaction mechanisms, delve into the critical role of catalysis, detail optimized process parameters, and provide validated experimental protocols for researchers and chemical engineers.
The synthesis is strategically performed in two primary stages:
-
Prins Condensation: An acid-catalyzed reaction between isobutene and formaldehyde to produce a mixture of unsaturated diol intermediates.
-
Hydrogenation: The subsequent saturation of these intermediates to yield the final product, this compound.[1]
Part 1: The Prins Reaction - Crafting the Unsaturated Precursors
The cornerstone of this synthesis is the Prins reaction, an electrophilic addition of an aldehyde (formaldehyde) to an alkene (isobutene), first reported by Dutch chemist Hendrik Jacobus Prins in 1919.[3] The reaction's outcome is highly dependent on the conditions and catalytic system employed, which allows for tailored synthesis of specific intermediates.[3][4]
Core Reaction Mechanism
The reaction is initiated by the activation of formaldehyde by an acid catalyst. The protonated formaldehyde acts as a potent electrophile that attacks the electron-rich double bond of isobutene.[3][5] This process generates a key carbocation intermediate, which can then proceed through several pathways to form the desired unsaturated diols.[3][6]
The primary steps are as follows:
-
Catalyst Activation: The acid catalyst protonates the carbonyl oxygen of formaldehyde, creating a highly electrophilic oxonium ion.
-
Electrophilic Attack: The isobutene double bond attacks the electrophilic carbon of the activated formaldehyde, forming a stable tertiary carbocation.
-
Nucleophilic Capture & Deprotonation: In the presence of water, the carbocation is captured by a water molecule. Subsequent reactions and proton transfers lead to the formation of unsaturated diol intermediates, primarily 3-methylene-pentane-1,5-diol and 3-methyl-pent-2-ene-1,5-diol.[1]
Caption: Figure 1: Prins Reaction Mechanism
Catalysis: The Key to Selectivity and Efficiency
The choice of catalyst is paramount in the Prins reaction, as it governs not only the reaction rate but also the selectivity towards the desired intermediates over byproducts like dioxanes.[3][7] Both homogeneous and heterogeneous catalysts have been successfully employed.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Homogeneous | Mineral Acids (H₂SO₄, H₃PO₄) | Aqueous medium, moderate temp. | Low cost, readily available. | Highly corrosive, difficult to separate from product, poor selectivity, waste generation.[7] |
| Heterogeneous | Zeolites (H-ZSM-5, H-Beta) | Liquid or gas phase, 50-150°C | High selectivity, reusable, non-corrosive, shape-selectivity can minimize byproducts.[6][8] | Can be prone to deactivation, higher initial cost.[9] |
| Heterogeneous | Heteropolyacids (H₃PW₁₂O₄₀ on SiO₂) | Gas phase, higher temp. (250-300°C) | High concentration of Brønsted acid sites, good for isoprene synthesis.[10] | Can decompose at high temperatures, primarily targets isoprene.[10] |
| Heterogeneous | Metal Oxides (CeO₂) | Aqueous medium, 150°C | Water-tolerant Lewis acid catalyst, good activity.[7] | May require higher temperatures. |
Expert Insight: While mineral acids are simple to implement, the industry has largely shifted towards heterogeneous catalysts like zeolites. The well-defined pore structure of zeolites, such as H-ZSM-5, provides "shape selectivity," which physically hinders the formation of bulky byproducts, thereby increasing the yield of the desired linear diol precursors.[8][9] The Brønsted acid sites on these catalysts are crucial for efficiently protonating formaldehyde to initiate the reaction.[8][11]
Optimizing Process Parameters
The yield and selectivity of the Prins condensation are highly sensitive to the reaction conditions.
| Parameter | Effect on Reaction | Recommended Range | Rationale |
| Temperature | Higher temperatures can favor dehydration and byproduct formation. | 50 - 150°C | Lower temperatures (around 50-75°C) often improve selectivity to the desired unsaturated alcohols.[8] |
| Pressure | Maintains isobutene in the liquid phase, increasing its concentration. | 5 - 50 MPa | Ensures sufficient reactant contact, especially in batch reactor systems. |
| Reactant Ratio | An excess of formaldehyde can lead to the formation of dioxanes. | Isobutene:Formaldehyde > 1 | Using an excess of the alkene (isobutene) drives the reaction towards the 1:1 adduct and minimizes side reactions.[10] |
| Solvent | Can influence catalyst activity and product solubility. | Water, or solvent-free | Water is often the medium of choice, acting as both a solvent and a reactant in the final hydration step to form the diol.[7] |
Part 2: Hydrogenation - The Final Saturation Step
The mixture of unsaturated diols produced from the Prins reaction is not the final product. A hydrogenation step is required to saturate the carbon-carbon double bonds, yielding the stable, final product: this compound.[1]
Catalysis and Conditions
This step is a classic catalytic hydrogenation reaction. The selection of catalyst and conditions is critical to ensure complete saturation without causing cleavage of the C-O bonds (hydrogenolysis).
-
Catalysts: Raney Nickel is a highly effective and commonly used catalyst for this transformation due to its high activity and relatively low cost.[12] Other suitable catalysts include noble metals like palladium or platinum supported on carbon (Pd/C, Pt/C).
-
Hydrogen Pressure: High hydrogen pressure is necessary to ensure a sufficient concentration of dissolved hydrogen for the reaction to proceed efficiently. Pressures of at least 11 MPa (1600 psi) are typical.[12]
-
Temperature: Moderate temperatures are used to provide sufficient activation energy without promoting side reactions. A temperature of around 125°C is often optimal.[12]
Experimental Protocols
The following protocols are designed as self-validating systems for laboratory-scale synthesis.
Protocol 1: Prins Condensation using a Heterogeneous Catalyst
This protocol describes a batch reaction to produce the unsaturated diol intermediates.
Caption: Figure 2: Workflow for Prins Condensation
Methodology:
-
Reactor Setup: A high-pressure stainless-steel autoclave (e.g., 1L Parr reactor) equipped with a mechanical stirrer, heating mantle, thermocouple, and inlet/outlet ports is charged with a heterogeneous acid catalyst (e.g., 15 g of H-ZSM-5 zeolite) and 200 mL of deionized water.
-
Inerting: The reactor is sealed and purged several times with nitrogen to remove air.
-
Reactant Charging: Isobutene (e.g., 112 g, 2.0 mol) is carefully charged into the reactor as a liquid under pressure.
-
Heating: The stirred mixture is heated to the reaction temperature of 70°C.
-
Formaldehyde Feed: An aqueous solution of formaldehyde (e.g., 162 g of 37 wt% solution, 2.0 mol formaldehyde) is fed into the reactor over 2 hours using a high-pressure pump.
-
Reaction: The reaction is allowed to proceed at 70°C with vigorous stirring for an additional 4-6 hours.
-
Cooldown and Workup: The reactor is cooled to room temperature, and any excess pressure is carefully vented. The reactor contents are discharged, and the catalyst is separated by filtration. The resulting aqueous solution contains the mixture of unsaturated diol intermediates and is used directly in the next step.
Protocol 2: Hydrogenation to this compound
Methodology:
-
Reactor Charging: The aqueous solution of unsaturated diols from Protocol 1 is placed into a high-pressure hydrogenation autoclave. Raney Nickel catalyst (approx. 5-10 wt% relative to the expected product weight) is carefully added as a slurry in water.[12]
-
Hydrogenation: The reactor is sealed and purged first with nitrogen and then with hydrogen. The reactor is pressurized with hydrogen to at least 11 MPa (1625 psi).[12]
-
Heating: The mixture is heated to 125°C with vigorous stirring and held for 4 hours.[12] Hydrogen uptake should be monitored.
-
Cooldown and Filtration: After the reaction, the autoclave is cooled, vented, and purged with nitrogen. The catalyst is carefully separated by filtration (Note: Raney Nickel can be pyrophoric).
-
Purification: The aqueous solution is subjected to fractional distillation under reduced pressure. After an initial fraction of water is removed, the high-purity this compound is collected.[12] The boiling point is approximately 140-146°C at 17 mmHg.[12]
Conclusion and Future Outlook
The synthesis of this compound from isobutene and formaldehyde is a robust and well-established industrial process. The key to a successful and economical synthesis lies in the careful selection of catalysts and the precise control of reaction parameters, particularly during the initial Prins condensation step. The use of heterogeneous catalysts like zeolites has marked a significant advancement, mitigating the corrosion and waste issues associated with traditional mineral acids.
Future research will likely focus on further enhancing catalyst stability and lifetime, as well as exploring pathways that utilize bio-sourced feedstocks.[13] As the demand for sustainable and green chemicals grows, innovations in both catalysis and raw material sourcing will ensure that this compound remains a key building block for the polymer and chemical industries.
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Hydrogenation of 2-hydroxy-4-methyltetrahydropyran to produce 3-Methyl-1,5-pentanediol
An In-depth Technical Guide to the Hydrogenation of 2-Hydroxy-4-methyltetrahydropyran for the Synthesis of 3-Methyl-1,5-pentanediol
This guide provides a comprehensive technical overview of the synthesis of this compound (MPD), a versatile diol, through the catalytic hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP). MPD is a valuable building block in the chemical industry, widely utilized in the production of polyester and polyurethane resins, coatings, and plasticizers.[1][2] Its branched structure imparts unique properties such as low viscosity, enhanced flexibility, and improved durability to the resulting polymers.[2]
The conversion of MHP to MPD is a robust and efficient process involving the reductive ring-opening (hydrogenolysis) of a cyclic hemiacetal. This document delves into the underlying reaction mechanisms, explores various catalytic systems, analyzes critical process parameters, and provides a field-proven experimental protocol suitable for laboratory and pilot-scale synthesis.
Mechanistic Insights: The Ring-Opening Hydrogenation Pathway
The transformation of 2-hydroxy-4-methyltetrahydropyran to this compound is not a simple hydrogenation. It is a catalytic hydrogenolysis, a reaction class that involves the cleavage of a chemical bond (in this case, a carbon-oxygen bond) by hydrogen.[3][4] The process hinges on a crucial chemical equilibrium. The starting material, MHP, as a cyclic hemiacetal, exists in equilibrium with its open-chain tautomer, 5-hydroxy-3-methylpentanal.
This equilibrium is the key to the reaction's success. While the cyclic form is often predominant, the presence of the open-chain aldehyde allows for a two-step reductive process on the catalyst surface:
-
Hydrogenolysis: The C-O bond within the tetrahydropyran ring is cleaved with the addition of hydrogen.
-
Hydrogenation: The newly formed aldehyde group of the open-chain intermediate is subsequently hydrogenated to a primary alcohol.
A highly effective catalyst facilitates both the ring-opening and the subsequent carbonyl reduction, driving the equilibrium towards the final diol product. A similar, well-documented pathway is observed in the conversion of 2-hydroxytetrahydropyran to 1,5-pentanediol.[5][6]
Caption: Reaction pathway from MHP to MPD via an open-chain aldehyde intermediate.
Catalytic Systems: The Heart of the Transformation
The choice of catalyst is paramount for achieving high yield and selectivity. The catalyst must efficiently cleave the C-O ether linkage and reduce the aldehyde without promoting undesirable side reactions.
Raney Nickel: This is the most extensively documented and trusted catalyst for this specific transformation.[7] It is a sponge-like, high-surface-area catalyst composed primarily of nickel derived from a nickel-aluminum alloy. Its high activity makes it ideal for hydrogenolysis under relatively moderate conditions. The Organic Syntheses procedure, a gold standard for reliable chemical preparations, utilizes Raney nickel to achieve yields exceeding 80%.[7]
Noble Metal Catalysts (Ruthenium, Rhodium, Platinum):
-
Ruthenium (Ru): Ruthenium-based catalysts, often supported on carbon (Ru/C), are exceptionally effective for the hydrogenation of oxygenated compounds, including the hydrogenolysis of cyclic ethers.[5][6] They are known for their high activity and stability under demanding reaction conditions.
-
Rhodium (Rh) and Platinum (Pt): While active for hydrogenation, these catalysts can sometimes be less selective for the C-O bond cleavage required for ring-opening compared to nickel or ruthenium, or may require harsher conditions.[3][8]
Catalyst Modifiers: The addition of basic compounds to the reaction mixture has been shown to be highly beneficial. A basic environment can suppress acid-catalyzed side reactions, such as dehydration or polymerization of the aldehyde intermediate, thereby increasing the purity and yield of the final MPD product.[9][10]
| Catalyst System | Support | Typical Temperature (°C) | Typical Pressure (psi) | Key Advantages |
| Raney Nickel | None | 100 - 150 | 1500 - 2000 | High activity, proven reliability, cost-effective.[7] |
| Ruthenium | Carbon (C) | 120 - 180 | 1000 - 2500 | Excellent for hydrogenolysis, high stability.[5][6] |
| Platinum / Rhodium | Carbon (C) | 120 - 200 | 1500 - 3000 | High hydrogenation activity. |
Optimizing Reaction Parameters: A Guide to Process Control
Beyond the catalyst, several process parameters must be carefully controlled to ensure an efficient and safe reaction.
-
Temperature: The reaction is typically conducted at elevated temperatures, commonly around 125°C.[7] This provides the necessary thermal energy to overcome the activation barrier for the C-O bond cleavage. However, excessively high temperatures can lead to thermal degradation and the formation of by-products.
-
Hydrogen Pressure: High hydrogen pressure (≥1625 psi) is critical.[7] It ensures a high concentration of dissolved hydrogen and maintains a hydrogen-rich catalyst surface, which is necessary to drive both the hydrogenolysis and hydrogenation steps to completion and prevent catalyst deactivation.
-
Solvent: Water is an effective and environmentally benign solvent for this reaction, especially when starting from an aqueous solution of MHP.[7] Alcohols can also be used, though they may introduce potential side reactions like acetal formation.
-
Agitation: Vigorous stirring or rocking of the autoclave is essential to ensure efficient mass transfer of hydrogen gas into the liquid phase and to maintain the catalyst in suspension, maximizing the active surface area available for reaction.
Field-Proven Experimental Protocol
The following protocol is adapted from the highly reliable procedure published in Organic Syntheses, which provides a self-validating system for researchers.[7] This procedure begins with the in situ formation of the MHP starting material from its methyl acetal precursor.
Workflow Overview
Caption: Experimental workflow for the synthesis of MPD from its precursor.
Step-by-Step Methodology:
-
Preparation of Aqueous MHP Solution:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, combine 3,4-dihydro-2-methoxy-4-methyl-2H-pyran (2.62 moles), water (630 mL), and concentrated hydrochloric acid (24 mL).
-
Stir the mixture vigorously for 2 hours. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.
-
After hydrolysis is complete, carefully add solid sodium bicarbonate in portions until the solution is neutral to pH indicator paper. This step is critical to prevent acid-driven side reactions in the subsequent hydrogenation.[7]
-
-
Hydrogenation:
-
Safety First: High-pressure hydrogenation is hazardous. This procedure must be performed in a properly functioning and certified high-pressure autoclave behind a safety shield by trained personnel. Raney nickel is pyrophoric and must be handled with care, always kept wet with solvent.
-
Transfer the entire neutralized aqueous mixture into a stainless-steel rocking or stirred autoclave (e.g., 3-liter capacity).
-
Add Raney nickel catalyst (39 g, handle as an aqueous slurry).[7]
-
Seal the autoclave, purge several times with nitrogen, and then purge with low-pressure hydrogen.
-
Pressurize the autoclave with hydrogen to a minimum of 1625 psi.
-
Commence heating and agitation. Bring the internal temperature to 125°C and maintain these conditions for 4 hours.[7]
-
-
Work-up and Purification:
-
Allow the autoclave to cool completely to room temperature overnight.
-
Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.
-
Open the autoclave and separate the catalyst from the reaction mixture by suction filtration through a pad of Filter-Cel or by centrifugation. Ensure the filtered catalyst cake is not allowed to dry.
-
Transfer the clear filtrate to a distillation apparatus equipped with a Vigreux column.
-
Distill the solution under reduced pressure. Water and methanol (a byproduct of the initial hydrolysis) will distill first.
-
The product, this compound, will distill at 139–146°C at 17 mm Hg. The expected yield is 81–83%.[7]
-
| Parameter | Value / Condition | Rationale |
| Starting Material | 3,4-dihydro-2-methoxy-4-methyl-2H-pyran | Hydrolyzes in situ to the desired MHP reactant.[7] |
| Catalyst | Raney Nickel | Provides high activity for C-O bond hydrogenolysis.[7] |
| Pressure | ≥ 1625 psi H₂ | Ensures high H₂ concentration for the reaction.[7] |
| Temperature | 125 °C | Provides sufficient energy for bond cleavage.[7] |
| Reaction Time | 4 hours | Allows the reaction to proceed to completion.[7] |
| Additive | Sodium Bicarbonate | Neutralizes acid to prevent side reactions.[7] |
Conclusion
The synthesis of this compound via the hydrogenation of 2-hydroxy-4-methyltetrahydropyran is a well-established and efficient process. The reaction proceeds through the catalytic hydrogenolysis of a cyclic hemiacetal, which is in equilibrium with its reactive open-chain aldehyde form. Success hinges on the use of an active catalyst, such as Raney Nickel, and careful control of reaction parameters, including high hydrogen pressure and elevated temperature. Furthermore, neutralizing the reaction medium prior to hydrogenation is a critical step to ensure high purity and yield by preventing unwanted side reactions. The detailed protocol provided herein serves as a reliable guide for researchers and development professionals aiming to synthesize this important industrial diol.
References
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- Hesek, D., Lee, M., Yamaguchi, T., Noll, B. C., & Mobashery, S. (2008). Facile preparation of a highly functionalized tetrahydropyran by catalytic hydrogenation of an oxazoline. PubMed. URL: [Link]
- Sutton, A. D., et al. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. URL: [Link]
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A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity 3-Methyl-1,5-pentanediol for Pharmaceutical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Unseen Variable
In the exacting world of pharmaceutical research and drug development, the purity of a starting material is not merely a specification—it is a foundational pillar of experimental validity, reproducibility, and ultimately, patient safety. 3-Methyl-1,5-pentanediol (MPD), a versatile branched-chain diol (CAS No. 4457-71-0), is increasingly utilized as a key building block, solvent, or formulation excipient.[1][2] Its utility in producing resins, coatings, and plasticizers also extends to pharmaceutical applications where its low toxicity and moisturizing properties are valued.[2][3] However, the presence of seemingly insignificant impurities can introduce confounding variables, leading to failed experiments, altered biological activity, and costly project delays. This guide provides a technical framework for identifying reputable commercial suppliers of high-purity MPD and establishing a robust in-house qualification system to ensure the integrity of your research.
The Criticality of Purity in a Regulated Environment
This compound (C6H14O2, MW: 118.17 g/mol ) is a colorless, low-viscosity liquid with two primary hydroxyl groups, making it a versatile reactant.[1][4] In drug development, its applications can range from a reactant in the synthesis of active pharmaceutical ingredients (APIs) to a component in advanced drug delivery systems.[2]
The imperative for high purity (>98%) stems from several risk factors:
-
Side Reactions: Residual catalysts, unreacted starting materials, or byproducts from the MPD synthesis (e.g., hydrogenation of 2-hydroxy-4-methyltetrahydropyran) can initiate unintended chemical reactions, reducing the yield and purity of the target API.[5]
-
Altered Pharmacokinetics: Impurities may possess their own biological activity or alter the absorption, distribution, metabolism, and excretion (ADME) profile of the final drug product.
-
Toxicological Concerns: Certain impurities, even at trace levels, can be genotoxic, cytotoxic, or immunogenic, posing a significant safety risk. The compound itself has a favorable safety profile, with an oral LD50 in rats greater than 2,000 mg/kg, but the toxicology of its potential impurities is often less characterized.[6]
-
Physical Instability: In formulation science, impurities can affect the solubility, stability, and physical properties of the final dosage form.[2]
Commercial Supplier Landscape for High-Purity MPD
Identifying a reliable supplier requires due diligence beyond a simple catalog search. While many vendors list MPD, their suitability for pharmaceutical R&D varies significantly based on their quality systems, analytical capabilities, and transparency. Below is a comparative analysis of representative suppliers.
| Supplier Category | Representative Vendors | Typical Purity Offered | Primary Analytical Method | Key Considerations for R&D |
| Major Multinational Distributors | Sigma-Aldrich (Merck), TCI, Alfa Aesar | ≥97.0% to ≥98.0% (GC)[4] | Gas Chromatography (GC) | Excellent lot traceability, readily available Safety Data Sheets (SDS) and Certificates of Analysis (CoA). Often provide "analytical standard" grade material suitable for use as a reference. |
| Specialty Chemical Manufacturers | Otto Chemie[7], LGC Standards[8] | 98% and higher | GC, HPLC | May offer more detailed analytical data and custom specifications. LGC, for example, produces materials under an ISO 17034 scope, ensuring high-quality characterization.[8] |
| Bulk & Commercial Grade Suppliers | Various (e.g., Honour Enterprise, Nantong Reform Petro-Chemical)[9][10] | 98% to 99.5%[9][10] | Often GC | Primarily target industrial applications. While purity claims may be high, the level of documentation and impurity profiling may not be sufficient for pharmaceutical use without extensive in-house validation. |
| Research Chemical Marketplaces | ChemicalBook[11], LookChem[12], ECHEMI[10] | Typically 99% | GC | These platforms aggregate numerous, often smaller, manufacturers. Diligence is required to vet the actual manufacturer behind the listing. Quality can be variable. |
Supplier & Material Qualification Workflow
A systematic approach to qualifying a new supplier and each incoming lot of material is crucial. This workflow ensures that the material entering your lab consistently meets the stringent requirements of your research.
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A Guide to the Chiral Synthesis of (R)- and (S)-3-Methyl-1,5-pentanediol: Strategies and Methodologies for Drug Development Professionals
This technical guide provides an in-depth exploration of synthetic routes to the enantiomerically pure forms of 3-Methyl-1,5-pentanediol, a valuable chiral building block in pharmaceutical development. Researchers and drug development professionals will find detailed strategies, step-by-step protocols, and the scientific rationale behind the experimental choices for producing both (R)- and (S)-enantiomers. The methodologies discussed focus on enzymatic kinetic resolution and asymmetric hydrogenation, offering pathways to high enantiomeric purity.
Introduction: The Significance of Chiral this compound
This compound is a diol that contains a stereogenic center at the C3 position.[1] Its enantiomers, (R)-3-Methyl-1,5-pentanediol and (S)-3-Methyl-1,5-pentanediol, serve as crucial chiral synthons for the construction of complex molecular architectures found in a variety of biologically active compounds. The precise stereochemistry of these building blocks is often paramount to the efficacy and safety of the final drug substance, making their enantioselective synthesis a critical aspect of pharmaceutical research and development. This guide will delve into two powerful and widely applicable strategies for obtaining these enantiomers in high optical purity: enzymatic kinetic resolution of the racemate and asymmetric synthesis from a prochiral precursor.
Strategy 1: Enzymatic Kinetic Resolution of Racemic this compound
Enzymatic kinetic resolution is a robust and environmentally benign method that leverages the stereoselectivity of enzymes to separate a racemic mixture. In this approach, an enzyme selectively catalyzes a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. For diols like this compound, lipase-catalyzed acylation is a common and effective strategy.
The Underlying Principle: Lipase-Catalyzed Enantioselective Acylation
Lipases, particularly Candida antarctica lipase B (CALB), are widely utilized for their broad substrate scope and high enantioselectivity in non-aqueous media.[2][3] The mechanism involves the formation of an acyl-enzyme intermediate, which then acylates one enantiomer of the diol at a much faster rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol). The choice of acyl donor and solvent is critical for optimizing both the reaction rate and the enantioselectivity. Irreversible acyl donors, such as vinyl acetate, are often preferred as they shift the equilibrium towards product formation.[4]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Methyl-1,5-pentanediol
This protocol is a representative procedure based on established methods for the kinetic resolution of diols using Candida antarctica lipase B.[4][5]
Materials:
-
(±)-3-Methyl-1,5-pentanediol
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Standard laboratory glassware and magnetic stirrer
-
Analytical equipment for monitoring reaction progress and determining enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen anhydrous solvent, add immobilized CALB (typically 10-50% by weight of the substrate).
-
Add vinyl acetate (0.5 - 0.6 eq) to the mixture. Using a slight excess of the diol ensures that the acylation stops at the mono-acylated stage.
-
Stir the reaction mixture at a controlled temperature (typically 30-40 °C).
-
Monitor the reaction progress by periodically analyzing small aliquots by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting monoester from the unreacted diol by column chromatography on silica gel.
-
The optically active diol can be obtained directly after purification. The optically active monoester can be hydrolyzed (e.g., using K2CO3 in methanol) to afford the other enantiomer of the diol.
-
Determine the enantiomeric excess of both the resolved alcohol and the alcohol obtained after hydrolysis of the ester using chiral GC or HPLC.
Data Presentation:
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product (ee%) |
| 1 | CALB | Vinyl Acetate | MTBE | 30 | 24 | ~50 | >95 (for both enantiomers) |
| 2 | PSL-C | Vinyl Acetate | Toluene | 40 | 48 | ~48 | >90 (for both enantiomers) |
| Note: This table presents expected outcomes based on resolutions of similar diols. Optimization for this compound is recommended. |
Diagram of the Enzymatic Kinetic Resolution Workflow:
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Strategy 2: Asymmetric Synthesis via Desymmetrization of a Prochiral Precursor
An alternative and often more atom-economical approach to chiral molecules is asymmetric synthesis, where a prochiral starting material is converted directly into a single enantiomer of the product. For the synthesis of chiral this compound, a suitable prochiral precursor is 3-methylglutaric anhydride. The desymmetrization of this meso anhydride can be achieved through enantioselective alcoholysis or reduction.
The Underlying Principle: Desymmetrization of 3-Methylglutaric Anhydride
3-Methylglutaric anhydride is a meso compound, meaning it is achiral but contains two enantiotopic carbonyl groups. A chiral reagent or catalyst can selectively attack one of these carbonyls, leading to a chiral, non-racemic product. This strategy can be highly efficient, theoretically yielding 100% of a single enantiomer. One powerful method for this transformation is the rhodium-catalyzed asymmetric ring-opening with an organozinc nucleophile.[6] Alternatively, enzymatic hydrolysis or alcoholysis can also achieve this desymmetrization. Subsequent reduction of the remaining carboxylic acid or ester group yields the desired chiral diol.
A related and powerful approach is the asymmetric hydrogenation of a prochiral unsaturated precursor, such as dimethyl 3-methyl-2-pentenedioate, using a chiral ruthenium-BINAP catalyst.[7][8] This method establishes the stereocenter during the reduction of the double bond.
Experimental Protocol: Asymmetric Synthesis from 3-Methylglutaric Anhydride
This protocol outlines a two-step synthesis of one enantiomer of this compound starting from 3-methylglutaric anhydride, based on the principles of anhydride desymmetrization followed by reduction.
Materials:
-
3-Methylglutaric anhydride (can be prepared from diethyl 2-methyl-1,1,3-propanetricarboxylate)[9]
-
Chiral auxiliary or catalyst for desymmetrization (e.g., a chiral alcohol with a lipase, or a chiral ligand for metal-catalyzed ring-opening)
-
Reducing agent (e.g., borane-tetrahydrofuran complex (BH3·THF) or lithium aluminum hydride (LiAlH4))
-
Anhydrous solvents (e.g., THF, diethyl ether)
-
Standard laboratory glassware for inert atmosphere reactions
-
Analytical equipment for monitoring and characterization (e.g., NMR, IR, chiral HPLC)
Procedure:
Step 1: Enantioselective Ring-Opening of 3-Methylglutaric Anhydride
-
To a solution of 3-methylglutaric anhydride (1.0 eq) in an anhydrous solvent under an inert atmosphere, add the chiral catalyst or enzyme.
-
Introduce the nucleophile (e.g., a specific alcohol for enzymatic alcoholysis, or an organometallic reagent for metal-catalyzed addition).
-
Stir the reaction at the appropriate temperature until the anhydride is consumed (monitored by TLC or IR spectroscopy).
-
Work up the reaction mixture according to the specific method used to isolate the resulting chiral monoester or keto-acid.
-
Purify the product by column chromatography or crystallization.
Step 2: Reduction to the Chiral Diol
-
Dissolve the purified chiral intermediate from Step 1 in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution in an ice bath and slowly add the reducing agent (e.g., BH3·THF or a solution of LiAlH4).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction (e.g., by the slow addition of water, followed by aqueous acid or base, depending on the reducing agent used).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the resulting chiral this compound by column chromatography or distillation.
-
Determine the enantiomeric excess by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.
Data Presentation:
| Step | Reaction | Reagents | Solvent | Yield (%) | ee (%) |
| 1 | Desymmetrization | 3-Methylglutaric Anhydride, Chiral Catalyst/Enzyme | THF | 85-95 | >95 |
| 2 | Reduction | Chiral Monoester/Acid, BH3·THF | THF | 80-90 | >95 |
| Note: This table presents expected outcomes based on analogous desymmetrization and reduction reactions. Specific conditions will need optimization. |
Diagram of the Asymmetric Synthesis Workflow:
Caption: Workflow for the asymmetric synthesis of a this compound enantiomer.
Conclusion and Future Perspectives
The chiral synthesis of (R)- and (S)-3-Methyl-1,5-pentanediol is readily achievable through established and reliable methodologies. Enzymatic kinetic resolution offers a practical approach for separating the racemate, particularly with the highly efficient and selective Candida antarctica lipase B. For a more direct and potentially more atom-economical route, the asymmetric desymmetrization of prochiral 3-methylglutaric anhydride or the asymmetric hydrogenation of a suitable unsaturated precursor presents a powerful alternative.
The choice of synthetic strategy will depend on factors such as the availability of starting materials, cost considerations, and the desired scale of production. Both pathways provide access to the enantiomerically pure diols that are essential for the development of stereochemically defined pharmaceutical agents. Further advancements in catalyst development, including the discovery of more active and selective enzymes and the design of novel chiral ligands for asymmetric catalysis, will continue to refine and improve the synthesis of these and other valuable chiral building blocks.
References
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Lipases in Organic Synthesis: An Overview. In Asymmetric Organic Synthesis with Enzymes (pp. 17-48). Wiley-VCH Verlag GmbH & Co. KGaA.
- López-Gallego, F., Schmidt-Dannert, C., & Paley, A. (2018). Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center. Molecules, 23(7), 1625. [Link]
- Mashima, K., Kusano, K., Sato, N., & Ishizaki, T. (1994). Cationic BINAP-Ru(II) Halide Complexes: Highly Efficient Catalysts for Stereoselective Asymmetric Hydrogenation of α- and β-Functionalized Ketones. Journal of Organic Chemistry, 59(11), 3064-3076.
- Poppe, L., & Novák, L. (2013). Selective Biocatalysis: A Synthetic Approach. John Wiley & Sons.
- Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis in the Synthesis of Enantiopure Drugs. Current Medicinal Chemistry, 13(28), 3367-3392.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
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- Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
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- Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the preparation of enantiopure pharmaceuticals and their intermediates. Current Medicinal Chemistry, 14(13), 1435-1449.
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- Anderson, E. M., & Larsson, K. M. (2013). Immobilized lipases in kinetic resolutions. Biotechnology and Genetic Engineering Reviews, 29(1), 69-98.
- de Gonzalo, G., Brieva, R., & Gotor, V. (2007). Lipases in the synthesis of pharmaceuticals and fine chemicals.
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- Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299.
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- Kitamura, M., Tokunaga, M., Ohkuma, T., & Noyori, R. (1993). Asymmetric Hydrogenation of 2-Acyl-1,3-diones. Organic Syntheses, 71, 1. [Link]
- The Myers Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University.
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Methodological & Application
Application Note & Protocol: Leveraging 3-Methyl-1,5-pentanediol for Advanced Polyester Synthesis
Abstract & Introduction
The synthesis of polyesters for specialized applications in coatings, adhesives, and flexible polymers necessitates the use of monomers that impart unique physical and chemical properties to the final material. 3-Methyl-1,5-pentanediol (MPD) is a branched-chain aliphatic diol that serves as an exceptional building block for creating amorphous polyesters with low viscosity, enhanced flexibility, and excellent hydrolytic stability.[1] Its asymmetric structure, featuring a methyl group at the C3 position, disrupts polymer chain packing, effectively inhibiting crystallization and yielding materials that remain liquid and easy to handle at room temperature.[1]
This document provides a comprehensive guide for researchers and polymer chemists on the utilization of MPD in polyester synthesis. It will cover the fundamental properties of MPD, the mechanistic rationale for its use, a detailed step-by-step protocol for melt polycondensation, and the characterization of the resulting polymers. The insights provided herein are intended to empower scientists to develop novel polyesters tailored for demanding applications.
The MPD Advantage: Causality of Molecular Structure
The primary motivation for selecting MPD over linear diols like 1,5-pentanediol or 1,6-hexanediol lies in its unique molecular architecture.[2] The pendant methyl group acts as a "designed-in" irregularity along the polymer backbone.
Key Advantages Derived from MPD's Structure:
-
Inhibition of Crystallinity: Linear polymer chains can align closely, leading to crystalline domains that increase hardness, melting point, and opacity. The methyl branch on MPD sterically hinders this alignment, forcing the polymer chains into a more disordered, amorphous state.[1][3] This results in polyesters that are often clear, viscous liquids or soft, amorphous solids with low glass transition temperatures (Tg).
-
Low Viscosity and Improved Handling: The amorphous nature of MPD-based polyols means they have a significantly lower viscosity compared to their semi-crystalline linear counterparts.[4][5] This simplifies processing, allowing for solvent-free formulations and easier handling at ambient temperatures.[1]
-
Enhanced Flexibility and Elongation: The disruption of crystalline regions leads to polymers with greater chain mobility, resulting in improved flexibility and higher elongation at break.[4]
-
Hydrophobicity: The additional methyl group increases the hydrocarbon character of the polymer, leading to enhanced water resistance and hydrolytic stability in the final polyurethane or polyester formulation.[1]
To visualize this structural difference, consider the comparison below:
Caption: Two-stage melt polycondensation workflow for polyester synthesis.
Step-by-Step Methodology
Stage 1: Esterification (Atmospheric Pressure)
-
Reactor Charging: Charge the glass reactor with this compound and Adipic Acid. A molar excess of the diol is used to ensure the final polyester is hydroxyl-terminated. A typical starting molar ratio is 1.1:1.0 (MPD:AA).
-
Rationale: The excess diol controls the molecular weight and ensures the polymer chains are capped with reactive -OH groups, which is critical for applications like polyurethane synthesis. [3]2. Inerting: Assemble the reactor setup (stirrer, thermocouple, distillation head). Begin purging the system with a slow stream of nitrogen gas (approx. 0.5 L/min).
-
Rationale: The inert atmosphere prevents oxidation and discoloration of the polymer at high temperatures. The gas flow also helps to carry away the water vapor produced during esterification, driving the reaction forward.
-
-
Heating & Reaction: Begin stirring and slowly heat the mixture to 180-220 °C. The esterification reaction will commence, producing water as a byproduct, which will be collected in the receiving flask.
-
Rationale: This temperature range provides sufficient thermal energy to drive the reaction at a reasonable rate without causing significant side reactions or reactant degradation.
-
-
Monitoring: Continue this stage until approximately 85-90% of the theoretical amount of water has been collected. This typically takes 4-8 hours.
Stage 2: Polycondensation (Under Vacuum)
-
Catalyst Addition: Cool the reactor slightly to ~180 °C. Add the polycondensation catalyst (e.g., 200-500 ppm of DBTO or TIPT).
-
Rationale: Catalysts are essential to achieve high molecular weights in a practical timeframe by increasing the rate of transesterification reactions. [6]Adding it after the bulk of the water is removed prevents catalyst deactivation.
-
-
Vacuum Application: Stop the nitrogen flow and gradually apply vacuum to the system, reducing the pressure to below 1 mbar over 30-60 minutes.
-
Rationale: Applying vacuum slowly prevents excessive foaming as residual water and glycol boil off. A high vacuum is crucial for removing the final traces of byproducts, shifting the equilibrium towards the formation of long polymer chains according to Le Chatelier's principle.
-
-
Temperature Increase: Once the system is under full vacuum, increase the temperature to 220-240 °C.
-
Monitoring & Completion: The viscosity of the reaction mixture will increase significantly during this stage. Monitor the reaction by observing the torque on the mechanical stirrer or by taking samples to measure the acid number. The reaction is considered complete when the target viscosity or an acid number below 2 mg KOH/g is reached.
-
Discharge: Discontinue heating and break the vacuum with nitrogen gas. Allow the reactor to cool to a safe temperature (<100 °C) before discharging the final polyester polyol.
Expected Results & Characterization
The resulting polyester will be a clear, colorless to slightly yellowish, viscous liquid. Its properties can be tailored by adjusting the MPD:AA molar ratio.
| Parameter | Typical Value | Characterization Method |
| Hydroxyl Number | 30 - 60 mg KOH/g | Titration (ASTM D4274) |
| Acid Number | < 2 mg KOH/g | Titration (ASTM D4662) |
| Viscosity @ 25°C | 2,000 - 10,000 cP | Rotational Viscometer |
| Appearance | Clear, viscous liquid | Visual Inspection |
| Molecular Weight (Mn) | 2,000 - 4,000 g/mol | GPC, ¹H NMR |
The use of MPD is expected to yield a fully amorphous polyester, which can be confirmed by Differential Scanning Calorimetry (DSC). A typical DSC thermogram will show a glass transition (Tg) but no distinct melting peak (Tm), unlike polyesters made from linear diols. [3][7]
Conclusion
This compound is a powerful monomer for synthesizing high-performance amorphous polyesters. Its unique branched structure provides a reliable method for disrupting crystallinity, leading to polymers with low viscosity, excellent flexibility, and improved handling characteristics. [1]The protocol detailed herein provides a robust framework for laboratory-scale synthesis, enabling researchers to explore the full potential of MPD in creating next-generation materials for coatings, adhesives, and elastomers.
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- Properties of Novel Polyesters Made from Renewable 1,4‐Pentanediol.
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids. ACS Sustainable Chemistry & Engineering.
- Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives.
- MPD (this compound).
- Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives. ACS Sustainable Chemistry & Engineering.
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3-Methyl-1,5-pentanediol as a monomer for polyurethane production
Application Note & Protocol
Leveraging 3-Methyl-1,5-pentanediol (MPD) for the Synthesis of High-Performance, Amorphous Polyurethanes
Abstract
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from rigid foams to flexible elastomers. The final properties of a polyurethane are intrinsically linked to the molecular structure of its constituent monomers. This document provides a detailed guide to the use of this compound (MPD), a unique branched-chain diol, as a monomer for polyurethane synthesis. Due to the methyl group in its backbone, MPD introduces an amorphous character to the polymer, yielding polyurethanes with exceptional softness, high transparency, enhanced hydrolysis resistance, and excellent compatibility.[1][2] This guide details the mechanistic rationale for using MPD, a comprehensive step-by-step protocol for synthesizing an MPD-based thermoplastic polyurethane (TPU), and standard methods for its characterization.
Introduction: The Structural Advantage of this compound (MPD)
Polyurethanes are synthesized through the polyaddition reaction between a diisocyanate and a polyol. The properties of the resulting polymer are dictated by the structure of these monomers and the phase-separated morphology between the "hard segments" (formed by the diisocyanate and a chain extender) and "soft segments" (derived from the polyol).[3]
While linear diols like 1,6-hexanediol are common, they can form crystalline domains that lead to stiffer, more opaque materials. This compound (MPD) is an isomer of 1,6-hexanediol, but its centrally located methyl branch fundamentally alters polymer morphology.[1][2] This branching disrupts the polymer chain's ability to pack into ordered, crystalline structures.[4] The consequence is the formation of amorphous polyurethanes with a range of desirable properties:
-
Enhanced Flexibility and Softness: The lack of crystallinity results in softer, more pliable materials.[1][2]
-
Improved Transparency: Amorphous polymers do not scatter light in the same way crystalline polymers do, leading to high optical clarity.[2]
-
Increased Hydrolysis Resistance: The methyl group provides steric hindrance and increases the hydrophobicity of the polymer, protecting the urethane linkages from water-induced degradation.[1][4]
-
Low Viscosity and Ease of Handling: MPD itself is a liquid at room temperature, and the polyols derived from it exhibit low viscosity, simplifying processing and handling during production.[4][5][6]
These attributes make MPD an excellent choice for applications in high-performance coatings, adhesives, and flexible elastomers.[5][7]
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₆H₁₄O₂ | [5][8] |
| CAS Number | 4457-71-0 | [5][8] |
| Molecular Weight | 118.17 g/mol | [5][8] |
| Appearance | Colorless, clear, viscous liquid | [9] |
| Boiling Point | 220 °C (at 760 mmHg); 150 °C (at 25 mmHg) | [5][7] |
| Density | 0.974 g/mL at 20 °C | [5][9] |
| Flash Point | 143 °C | [5] |
| Purity | ≥98.0% | [5] |
Mechanistic Insight: Impact of Branched Structure on Polymer Architecture
The key difference between polyurethanes derived from linear diols and those from MPD lies in the packing efficiency of the polymer chains. The methyl branch in MPD acts as a permanent "kink" in the chain, preventing the close alignment required for crystallization.
Caption: Polymer chain structures from linear vs. branched diols.
Application Protocol: Synthesis of an MPD-Based Thermoplastic Polyurethane (TPU) Elastomer
This protocol describes the synthesis of a flexible TPU via the two-step prepolymer method. This approach allows for better control over the polymer structure and molecular weight compared to a one-shot synthesis.[10]
Materials and Equipment
-
Monomers:
-
This compound (MPD), ≥98% purity
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, thermometer, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Syringes for reagent addition
-
Glass casting dish or PTFE mold
-
Vacuum oven
-
Safety Precautions
-
General: Conduct the synthesis in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC or nitrile).[11][12]
-
This compound (MPD): Causes serious eye irritation.[13] Avoid contact with skin, eyes, and clothing. In case of eye contact, rinse cautiously with water for several minutes.[9][13]
-
Diisocyanates (MDI): Highly toxic and sensitizing. Avoid inhalation of vapors and direct contact. Use under an inert atmosphere as isocyanates are moisture-sensitive.
-
Catalyst (DBTDL): Toxic. Handle with care.
Experimental Workflow
Caption: Workflow for two-step synthesis of MPD-based TPU.
Step-by-Step Protocol
Step 1: Prepolymer Formation
-
Preparation: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture. Assemble the three-neck flask with the mechanical stirrer, thermometer, and nitrogen line.
-
Reagent Charging: Under a slow stream of nitrogen, charge the flask with 4,4'-Methylene diphenyl diisocyanate (MDI).
-
Heating: Begin stirring and heat the MDI to approximately 50-60°C until it is completely molten.
-
MPD Addition: Slowly add this compound (MPD) to the molten MDI. A typical molar ratio for prepolymer synthesis is 2:1 (MDI:MPD) to ensure the resulting prepolymer is isocyanate-terminated.
-
Reaction: Increase the temperature to 70-80°C and allow the reaction to proceed for 2-3 hours. The progress can be monitored by titrating for the isocyanate (NCO) content or by observing the disappearance of the O-H stretch in FTIR spectroscopy.
Step 2: Chain Extension
-
Cooling and Dilution: Once the theoretical NCO content is reached, reduce the temperature to approximately 60°C. Add anhydrous DMF to reduce the viscosity of the prepolymer. The amount of solvent will depend on the desired final concentration for casting.
-
Chain Extender Addition: Calculate the stoichiometric amount of MPD required to react with the remaining NCO groups of the prepolymer. Slowly add this amount of MPD (acting as the chain extender) to the stirring solution.
-
Catalysis: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of total reactants) to the mixture. A rapid increase in viscosity should be observed.
-
Mixing: Continue stirring vigorously for 5-10 minutes to ensure complete and homogeneous mixing. Avoid introducing air bubbles.
Step 3: Casting and Curing
-
Casting: Pour the viscous polymer solution onto a level glass plate or into a PTFE mold.
-
Solvent Evaporation: Place the mold in a vacuum oven at a moderate temperature (e.g., 60°C) to slowly remove the DMF solvent.
-
Curing: Once the majority of the solvent has evaporated, increase the oven temperature to 80-100°C and cure for 12-24 hours to complete the polymerization and form the final elastomer.
-
Demolding: After cooling to room temperature, the flexible polyurethane film can be carefully peeled from the mold.
Characterization of MPD-Based Polyurethanes
The resulting polyurethane should be characterized to confirm its structure and evaluate its properties. Several standard techniques are employed for this purpose.[14][15]
| Technique | Property Measured | Expected Result for MPD-Based PU |
| FTIR Spectroscopy | Chemical Structure Confirmation | Disappearance of the strong -NCO peak (~2270 cm⁻¹). Appearance of N-H stretching (~3300 cm⁻¹) and urethane C=O stretching (~1700-1730 cm⁻¹). |
| Differential Scanning Calorimetry (DSC) | Thermal Transitions | A single, low glass transition temperature (Tg). Absence of a sharp melting peak, confirming the amorphous nature of the polymer.[14] |
| Thermogravimetric Analysis (TGA) | Thermal Stability | Provides the onset temperature of thermal degradation. |
| Tensile Testing | Mechanical Properties | Low Young's modulus, high elongation at break, and moderate tensile strength, characteristic of a soft elastomer.[16] |
| Contact Angle Goniometry | Surface Hydrophobicity | A relatively high water contact angle, indicating the hydrophobic character imparted by the MPD monomer. |
| Gel Permeation Chromatography (GPC) | Molecular Weight & Distribution | Determines the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI). |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Final polymer is brittle | Incorrect stoichiometry (excess isocyanate); too much hard segment. | Carefully check molar ratio calculations. Ensure accurate measurement of reactants. Increase the proportion of the soft segment (MPD in the prepolymer stage). |
| Final polymer is sticky/gummy | Incomplete reaction; low molecular weight; moisture contamination. | Ensure anhydrous conditions. Increase catalyst amount or curing time/temperature. Confirm stoichiometry. |
| Bubbles in the cured film | Trapped air during mixing; moisture reacting with isocyanate to produce CO₂. | Degas the prepolymer solution under vacuum before casting. Ensure all reagents and solvents are anhydrous. |
| Gelation occurs too quickly | Catalyst concentration is too high; reaction temperature is excessive. | Reduce the amount of catalyst. Perform the chain extension step at a lower temperature. |
Conclusion
This compound is a highly effective monomer for creating amorphous polyurethanes with a unique combination of properties. Its branched structure disrupts crystallinity, leading to materials with superior flexibility, optical clarity, and hydrolytic stability.[1][2][4] The protocol provided herein offers a reliable, controllable method for synthesizing MPD-based elastomers suitable for advanced applications in coatings, adhesives, medical devices, and other fields where performance and durability are paramount.
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- Applications of characterization methods in polyurethane materials: analysis of microphase-separated structures. Taylor & Francis Online. [Link]
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- Quantification Characterization of Hierarchical Structure of Polyurethane by Advanced AFM and X-ray Techniques.
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- Preparation and Characterization of Waterborne Polyurethane with Unique Nanoparticles by Controlling W
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- [Synthesis, characterization and blood compatibility studies of biomedical aliph
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- Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyan
- Environment friendly method for synthesizing polyurethane.
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Synthesis of aza-heterocycles using 3-Methyl-1,5-pentanediol
An Application Guide to the Synthesis of Aza-heterocycles from 3-Methyl-1,5-pentanediol
Abstract
Aza-heterocycles, particularly the piperidine scaffold, are cornerstones of modern medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] This application note provides a detailed guide for the synthesis of substituted piperidines utilizing this compound as a versatile and readily available C6 building block. We move beyond traditional multi-step procedures, focusing on elegant and atom-economical catalytic methods. The core of this guide is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology, a powerful strategy that constructs C-N bonds directly from alcohols and amines with water as the sole byproduct.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage efficient and sustainable synthetic routes to valuable nitrogen-containing heterocycles.
Introduction: The Strategic Value of this compound
The piperidine ring is a privileged structure in drug design, valued for its conformational properties and ability to interact with biological targets.[2] Its synthesis, however, has often relied on lengthy sequences involving protection, activation, cyclization, and deprotection steps.[4][5] this compound (CAS: 4457-71-0) presents a strategic alternative.[6][7] As a symmetrical 1,5-diol, its carbon backbone is perfectly primed for the construction of a six-membered ring. The methyl group at the C3 position directly installs a 4-methyl substituent on the resulting piperidine ring, a common feature in bioactive molecules.
Modern catalytic approaches, particularly those employing iridium, ruthenium, and increasingly, earth-abundant metals like nickel, have revolutionized the synthesis of cyclic amines from diols.[3][8] The Borrowing Hydrogen (BH) methodology stands out for its efficiency and adherence to green chemistry principles.[3] This approach obviates the need for pre-activation of the hydroxyl groups and external oxidants or reductants, streamlining the synthetic process significantly.
Mechanistic Cornerstone: The Borrowing Hydrogen (BH) Catalytic Cycle
The elegance of the Borrowing Hydrogen strategy lies in its catalytic efficiency, where the catalyst performs a sequence of oxidation, condensation, and reduction steps in a single pot.[3] This process is not merely a sequence of steps; it is a self-validating system where the hydrogen "borrowed" in the initial step is precisely returned in the final step.
The Causality Behind the Cycle:
-
Dehydrogenation (Hydrogen "Borrowing"): The cycle initiates with the metal catalyst (e.g., an Iridium complex) temporarily oxidizing the primary alcohol groups of this compound to their corresponding aldehydes. The catalyst "stores" the hydrogen atoms, typically as metal hydrides.
-
Condensation & Cyclization: The in situ generated dialdehyde is highly reactive and readily undergoes condensation with a primary amine. This is followed by an intramolecular cyclization to form a cyclic iminium ion intermediate.
-
Hydrogenation (Hydrogen "Return"): The metal hydride complex, holding the "borrowed" hydrogen, then reduces the cyclic iminium ion. This final, irreversible step regenerates the active catalyst and yields the thermodynamically stable, saturated N-substituted 4-methylpiperidine. The only stoichiometric byproduct of this entire process is water.
This catalytic tandem reaction avoids the isolation of sensitive aldehyde intermediates and minimizes waste, making it a highly attractive and sustainable synthetic tool.[9]
Caption: The Borrowing Hydrogen catalytic cycle for piperidine synthesis.
Application Protocol: Iridium-Catalyzed Synthesis of N-Benzyl-4-methylpiperidine
This protocol details a representative synthesis using the Borrowing Hydrogen approach. It is designed as a self-validating system; successful execution confirms the activity of the catalyst and the viability of the starting materials.
Objective: To synthesize N-Benzyl-4-methylpiperidine via the direct annulation of this compound with benzylamine.
Materials:
-
This compound (≥98%)[7]
-
Benzylamine (≥99%)
-
[Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard workup reagents: Diethyl ether, Saturated aq. NaCl (brine), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate with oil bath
-
Inert gas line (manifold or balloon)
-
Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Glass column for chromatography
Experimental Workflow Diagram:
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3-Methyl-1,5-pentanediol (MPD) as a High-Performance, Low-Migration Plasticizer in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Plasticizers are essential additives that impart flexibility and processability to polymeric materials. However, concerns over the migration of traditional plasticizers, such as phthalates, and their potential environmental and health impacts have driven the search for safer, more stable alternatives. This application note explores the utility of 3-Methyl-1,5-pentanediol (MPD), a branched-chain aliphatic diol, as a high-performance, low-migration plasticizer in various polymer formulations. We provide an in-depth analysis of its mechanism of action, compatibility with key polymers, and detailed protocols for its evaluation.
Introduction: The Case for a Novel Plasticizer
This compound (MPD) is a colorless, low-viscosity liquid with the chemical formula C6H14O2.[1] Its unique molecular structure, featuring a methyl branch, imparts amorphous properties and hinders crystallization, making it an excellent candidate for modifying polymer properties.[2] Traditionally used as a monomer in the synthesis of polyesters and polyurethanes, MPD's properties also make it a compelling alternative to conventional plasticizers.[2][3]
The primary advantage of MPD lies in its potential for reduced migration due to its higher molecular weight and polarity compared to some small-molecule plasticizers.[4][5][6][7] This characteristic is particularly crucial in applications where plasticizer leaching is a critical concern, such as in medical devices, food packaging, and children's toys. Furthermore, there is a growing market for bio-sourced this compound, which offers a more sustainable alternative to petroleum-based additives.[8]
Mechanism of Action: How MPD Imparts Flexibility
Plasticizers function by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg), transforming a rigid and brittle polymer into a more flexible and ductile material.[9] The hydroxyl groups on MPD can form hydrogen bonds with polar polymers, enhancing compatibility and anchoring the plasticizer within the polymer matrix. The methyl group introduces steric hindrance, further separating polymer chains and contributing to increased flexibility.
Caption: Experimental workflow for evaluating MPD as a plasticizer.
Polymer Compatibility and Applications
MPD's effectiveness as a plasticizer is dependent on its compatibility with the host polymer.
-
Polyvinyl Chloride (PVC): MPD shows good compatibility with PVC, a polymer that extensively utilizes plasticizers. The hydroxyl groups of MPD can interact favorably with the polar C-Cl bonds in PVC, leading to effective plasticization. The lower migration of MPD compared to traditional phthalates makes it a promising candidate for flexible PVC applications where safety and durability are paramount.
-
Polylactic Acid (PLA): As a biodegradable and bio-based polymer, PLA is often used in applications where environmental impact is a concern. While PLA is inherently brittle, plasticizers are used to improve its flexibility. MPD, especially its bio-sourced variant, can be a suitable plasticizer for PLA, enhancing its toughness for applications in packaging and disposable items. A study on a copolymer of PLA and a derivative of MPD has shown improved mechanical properties and biodegradability. [10][11]
-
Other Polymers: MPD can also be explored as a plasticizer for other polar polymers such as cellulose derivatives and thermoplastic polyurethanes. Its use as a chain extender and a raw material for polyols in polyurethane production is well-established, indicating good compatibility with these systems. [1][2][3]
Conclusion and Future Outlook
This compound presents a compelling profile as a high-performance, low-migration plasticizer for a range of polymer formulations. Its unique chemical structure contributes to effective plasticization while potentially reducing the environmental and health concerns associated with traditional additives. The protocols outlined in this application note provide a robust framework for researchers and drug development professionals to evaluate the suitability of MPD in their specific applications. Future research should focus on long-term aging studies, a more extensive toxicological profile of MPD-plasticized materials, and the exploration of its performance in a wider array of biopolymers.
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Application Notes and Protocols for the Synthesis of 3-Methyl-1,5-pentanediol-Based Polymers
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of polymerization techniques for polymers based on 3-Methyl-1,5-pentanediol (MPD). MPD is a unique branched aliphatic diol whose structure imparts desirable properties such as liquidity at room temperature, low crystallinity, and enhanced flexibility to the resulting polymers.[1] This document delves into the primary synthesis methodologies, including melt and solution polycondensation for polyesters and polyaddition for polyurethanes. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and includes guides for characterization and troubleshooting. The aim is to equip researchers with the knowledge to effectively synthesize and tailor MPD-based polymers for a variety of high-performance applications, from coatings and adhesives to advanced biomaterials.
Introduction: The Strategic Advantage of this compound
This compound (MPD) is a symmetrically branched, colorless, and low-viscosity liquid diol.[1][2] Its molecular structure, featuring a methyl group on the third carbon of a five-carbon chain, is the key to its utility in polymer science. Unlike its linear counterparts, such as 1,5-pentanediol or 1,6-hexanediol, which are often solid at room temperature, the methyl branch in MPD disrupts chain packing.[1]
This structural feature leads to several advantageous properties:
-
Amorphous Nature: MPD is non-crystallizing and remains a liquid at room temperature, which simplifies handling, processing, and transportation in industrial settings.[1][3]
-
Low Viscosity: Its low viscosity makes it an excellent choice for producing polyols and resins that are easy to handle and process.[2]
-
Enhanced Polymer Properties: When incorporated into polymer backbones, MPD imparts flexibility, hydrophobicity, improved adhesion, and high resistance to water and weathering.[1] These characteristics are highly sought after in the formulation of polyurethanes (PU) and polyester resins for coatings, adhesives, and elastomers.[3]
MPD serves as a versatile building block, primarily as a monomer for polyester and polycarbonate polyols, and as a chain extender in polyurethane systems.[1][2] Its use allows for the synthesis of polymers with lower crystallinity and tailored mechanical properties.[1]
Essential Safety and Handling
Before proceeding with any synthesis, it is critical to adhere to standard laboratory safety protocols. MPD and associated reagents require careful handling.
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., PVC or nitrile), and a lab coat.[4][5][6]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when heating reagents or working with volatile solvents.[4][7]
-
Hazard Awareness: MPD is classified as causing serious eye irritation.[7][8] Avoid contact with skin, eyes, and clothing.[4] In case of eye contact, rinse cautiously with water for several minutes.[6][7]
-
Storage: Store MPD in a cool, dry, well-ventilated area in tightly sealed original containers, away from ignition sources and incompatible materials.[4][5]
| Hazard Identification | CAS Number | Key Precautionary Statements | First Aid Measures |
| This compound | 4457-71-0[3][8] | H319: Causes serious eye irritation.[8] P280: Wear eye protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water.[6] | Eyes: Rinse with water for at least 15 minutes.[6] Skin: Wash off with soap and plenty of water.[6] Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[4][6] |
| Dicarboxylic Acids (e.g., Adipic Acid) | Varies | Can cause skin and eye irritation. Avoid dust inhalation. | Follow specific Safety Data Sheet (SDS) guidelines for the acid used. |
| Diisocyanates (e.g., MDI, TDI) | Varies | Highly toxic; potent respiratory sensitizer. Use only in a fume hood with appropriate respiratory protection. | Immediate medical attention is required for any exposure. Follow specific SDS guidelines. |
| Catalysts (e.g., TBT, DBTDL) | Varies | Toxic and can cause skin/eye irritation. Handle with care. | Follow specific SDS guidelines for the catalyst used. |
Polymerization Techniques and Protocols
The primary methods for synthesizing MPD-based polymers are polycondensation, which yields polyesters, and polyaddition for producing polyurethanes.
Polycondensation for MPD-Based Polyesters
Polycondensation is a step-growth polymerization where monomers, such as a diol and a dicarboxylic acid, react to form a larger structural unit while releasing a smaller molecule like water.[9] The reaction is typically driven to completion by removing this byproduct, often under vacuum at elevated temperatures.[10]
Melt polycondensation is a solvent-free, industrially relevant method for producing high molecular weight polyesters.[10][11] The process involves heating the monomers above their melting points with a catalyst.
Causality and Rationale:
-
Two-Stage Reaction: The process is divided into two stages. The first stage, esterification, is performed at atmospheric pressure to create low molecular weight oligomers and remove the bulk of the water byproduct. The second stage, polycondensation, is conducted under high vacuum to effectively remove the remaining water and glycol, shifting the equilibrium toward the formation of a high molecular weight polymer.
-
Catalyst: A catalyst like titanium (IV) butoxide (TBT) or tin(II) octoate is used to accelerate the esterification and transesterification reactions.
-
Antioxidant: A phosphite-based antioxidant is often added to prevent thermal degradation and discoloration of the polymer at high reaction temperatures.
Step-by-Step Protocol:
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Charging Monomers: Charge the reactor with this compound (MPD) and adipic acid in a specific molar ratio (e.g., 1.1:1.0, the slight excess of diol compensates for losses during the vacuum stage).
-
Catalyst/Antioxidant Addition: Add the antioxidant (e.g., 0.1 wt% tris(nonylphenyl) phosphite) and the catalyst (e.g., 250-500 ppm TBT).
-
Stage 1: Esterification:
-
Heat the mixture to 180-200°C under a slow stream of nitrogen while stirring.
-
Water will begin to distill off as the esterification reaction proceeds.
-
Maintain these conditions for 2-4 hours, or until at least 95% of the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation:
-
Increase the temperature to 220-240°C.
-
Gradually apply a vacuum, reducing the pressure to below 1 mmHg over approximately one hour. This slow reduction prevents excessive foaming as the viscosity increases.
-
Continue the reaction under high vacuum and elevated temperature. The progress can be monitored by observing the increase in the stirrer's torque (viscosity).
-
The reaction is typically complete after 3-5 hours in this stage, when the desired viscosity is reached.
-
-
Product Recovery:
-
Release the vacuum by introducing nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath for cooling or onto a release surface.
-
The resulting polyester can then be pelletized for further analysis and processing.
-
Caption: Two-step synthesis of a segmented polyurethane.
Characterization of MPD-Based Polymers
Proper characterization is essential to confirm the successful synthesis and understand the properties of the resulting polymer. The amorphous nature of many MPD-based polymers significantly influences their analytical signatures. [1]
| Technique | Information Provided | Expected Results for MPD-Based Polymers |
|---|---|---|
| ¹H NMR Spectroscopy | Confirms chemical structure, monomer incorporation, and end-group analysis. | Characteristic peaks for MPD's methyl group and methylene protons adjacent to ester/urethane linkages will be visible. Allows for calculation of comonomer ratios. |
| FT-IR Spectroscopy | Identifies key functional groups. | Strong carbonyl (C=O) stretch around 1730 cm⁻¹ for polyesters. Urethane bands (N-H stretch ~3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) for polyurethanes. Absence of broad -OH peak indicates high conversion. |
| Gel Permeation Chromatography (GPC) | Determines number-average (Mn) and weight-average (Mw) molecular weights, and dispersity (Đ = Mw/Mn). [10][12] | Successful polymerization yields high Mw values (>20,000 g/mol ). Dispersity is typically around 2.0 for step-growth polymerizations. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions: glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). [10] | Due to the branched structure of MPD, polymers are often amorphous or semi-crystalline with low crystallinity. [1]A clear Tg is expected, but the Tm may be broad or absent. The use of branched diols tends to increase Tg compared to linear diol equivalents. [13][14][15] |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and degradation temperature (Td). [10][12]| MPD-based polyesters and polyurethanes generally exhibit good thermal stability, with degradation temperatures typically above 300°C. [12]|
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Final Molecular Weight (Polyester) | 1. Inaccurate monomer stoichiometry. 2. Insufficient removal of water byproduct. 3. Reaction time too short. 4. Catalyst deactivation or insufficient amount. | 1. Carefully weigh monomers; use a slight excess of the more volatile diol (MPD). 2. Ensure the vacuum system is efficient (<1 mmHg) and check for leaks. 3. Increase reaction time during the vacuum stage. 4. Use fresh catalyst at the recommended concentration. |
| Polymer Discoloration (Yellowing/Browning) | 1. Thermal degradation due to excessive temperature or prolonged reaction time. 2. Presence of oxygen in the reactor. | 1. Reduce reaction temperature or time. Incorporate a heat stabilizer/antioxidant at the start. 2. Ensure a constant, gentle nitrogen purge during the esterification stage and a leak-free system. |
| Gelation during Polyurethane Synthesis | 1. Uncontrolled reaction exotherm. 2. Presence of moisture in reagents or solvent. 3. Allophanate/biuret side reactions at high temperatures. | 1. Control the addition rate of isocyanate or chain extender; use a cooling bath. 2. Thoroughly dry all polyols, chain extenders, and solvents before use. 3. Keep reaction temperatures below 90-100°C after isocyanate addition. |
| Inconsistent Batch-to-Batch Properties | 1. Variation in raw material purity or moisture content. 2. Poor control over reaction parameters (temperature, time, vacuum level). | 1. Use high-purity monomers and consistently dry them before use. 2. Implement strict process controls and accurately monitor all reaction parameters for each batch. |
References
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- Tierno, M., et al. (2021). Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and 1,3-Propanediol. Polymers, 13(17), 2981.
- Shen, Y., et al. (2021). Ring-opening polymerization of cyclic esters mediated by base/(thio)urea binary catalysts toward sustainable polyesters. Polymer Chemistry, 12(30), 4296-4318.
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- Jin, C., et al. (2022). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 13(40), 5718-5729.
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Application Note: High-Fidelity Purity Determination of 3-Methyl-1,5-pentanediol for Pharmaceutical and Research Applications
Abstract
This application note provides a comprehensive guide to the analytical methodologies for determining the purity of 3-Methyl-1,5-pentanediol (MPD), a versatile diol used in the synthesis of various polymers and as a component in pharmaceutical formulations. Ensuring the purity of MPD is critical for the safety, efficacy, and batch-to-batch consistency of end products. This document details robust and validated protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FTIR). Furthermore, it introduces Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for absolute purity assessment. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in this compound Applications
This compound (CAS RN: 4457-71-0) is a chiral diol whose unique molecular structure imparts desirable properties to a range of materials, including polyesters and polyurethanes. In the pharmaceutical industry, it can be utilized as a building block for active pharmaceutical ingredients (APIs) or as an excipient. The presence of impurities, even in trace amounts, can significantly impact the physicochemical properties, reactivity, and, most importantly, the safety profile of the final product. Therefore, the accurate and precise determination of MPD purity is a non-negotiable aspect of quality control in both research and manufacturing settings.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of analytical techniques and their respective parameters. By understanding the causality of these experimental choices, scientists can confidently implement and adapt these methods for their specific needs.
Gas Chromatography (GC-FID): The Workhorse for Volatile Impurity Profiling
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a cornerstone technique for the purity analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating and quantifying both the main component and any related impurities. Commercial sources often specify a purity of ≥98.0% as determined by GC[1][2].
The "Why": Causality in GC Method Design
The selection of a suitable capillary column is paramount for the successful separation of diols. Due to the presence of two hydroxyl groups, this compound is a polar molecule prone to peak tailing on conventional non-polar columns due to strong interactions with residual silanol groups. A polar stationary phase, such as one based on polyethylene glycol (PEG), is generally the preferred choice. However, even on polar columns, peak asymmetry can be an issue. To mitigate this, a modified PEG phase with acidic functional groups can be employed to act as a tailing inhibitor for hydroxylated analytes. A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and near-universal response to organic compounds.
Experimental Protocol: GC-FID Purity Assay
This protocol is designed to provide a robust and reproducible method for the purity determination of this compound.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in a suitable solvent such as methanol or isopropanol.
-
From the stock solution, prepare a working solution at a concentration of 1 mg/mL.
-
If quantifying specific known impurities, prepare a mixed standard solution containing the analyte and the impurities at known concentrations.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides excellent reproducibility and control of pneumatic and thermal parameters. |
| Injector | Split/Splitless Inlet | A split injection is used to prevent column overloading with a high concentration analyte. |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Adjustable based on analyte concentration and column capacity. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and impurities. |
| Carrier Gas | Helium or Hydrogen | Helium is preferred for safety and performance. |
| Flow Rate | 1.5 mL/min (Constant Flow) | |
| Column | Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar PEG column | Provides good selectivity and peak shape for polar diols. |
| Oven Program | Initial: 100 °C (hold 2 min) Ramp: 10 °C/min to 240 °C Hold: 5 min | A temperature gradient is necessary to elute both volatile and less volatile impurities. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds with a wide linear range. |
| Detector Temp. | 280 °C | Prevents condensation of the eluting compounds. |
| Data System | Agilent OpenLab CDS or equivalent | For data acquisition, integration, and reporting. |
Data Analysis and Purity Calculation:
Purity is typically determined by area percent normalization, assuming that all components have a similar response factor with the FID.
Purity (%) = (Area of MPD Peak / Total Area of All Peaks) x 100
For higher accuracy, a reference standard of this compound with a known purity should be used to calculate a response factor.
Method Validation (ICH Q2(R1) Framework)
To ensure the trustworthiness of the results, the GC-FID method must be validated according to the ICH Q2(R1) guidelines[3][4][5][6]. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of potential impurities. This is demonstrated by the resolution of the MPD peak from other components.
-
Linearity: A linear relationship between the concentration and the peak area should be established over a defined range (e.g., 50-150% of the working concentration).
-
Accuracy: Determined by recovery studies, spiking the sample with known amounts of impurities or the pure analyte.
-
Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters (e.g., flow rate, oven temperature ramp).
High-Performance Liquid Chromatography (HPLC-RID): A Complementary Approach for Non-Volatile Impurities
While GC is excellent for volatile compounds, HPLC is a powerful technique for the analysis of non-volatile or thermally labile impurities. For diols like this compound that lack a strong UV chromophore, a Refractive Index Detector (RID) is the detector of choice.
The "Why": Rationale for HPLC-RID Method
The choice of a suitable HPLC column and mobile phase is critical for the separation of polar analytes. A hydrophilic interaction liquid chromatography (HILIC) column can be effective for retaining and separating polar compounds. Alternatively, a reversed-phase column (e.g., C18) with a highly aqueous mobile phase can be used. The RID is a universal detector that responds to changes in the refractive index of the mobile phase as the analyte elutes, making it ideal for compounds without a UV chromophore[7][8].
Experimental Protocol: HPLC-RID Purity Assay
Sample Preparation:
-
Prepare a stock solution of this compound at 10 mg/mL in the mobile phase.
-
Prepare a working solution at a concentration of 2 mg/mL by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent | A stable and reproducible system is crucial for RID which is sensitive to baseline drift. |
| Injection Volume | 20 µL | |
| Column | Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column | Provides good retention and separation of polar analytes. |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) | A typical HILIC mobile phase. The ratio may need optimization. |
| Flow Rate | 0.3 mL/min | |
| Column Temp. | 35 °C | Maintaining a constant temperature is critical for RID stability. |
| Detector | Refractive Index Detector (RID) | Universal detector suitable for analytes without a UV chromophore[7][8]. |
| RID Temperature | 35 °C | Should be the same as the column temperature to minimize baseline noise. |
| Data System | Agilent OpenLab CDS or equivalent | For data acquisition, integration, and reporting. |
Data Analysis and Purity Calculation:
Similar to the GC-FID method, purity can be calculated using the area percent normalization method.
Purity (%) = (Area of MPD Peak / Total Area of All Peaks) x 100
Method Validation (ICH Q2(R1) Framework)
The HPLC-RID method should be validated following the same ICH Q2(R1) principles as the GC-FID method to ensure its suitability for its intended purpose[3][4][5][6].
Spectroscopic Methods: Identity and Qualitative Purity Assessment
Spectroscopic techniques provide a "fingerprint" of the molecule, which is invaluable for identity confirmation and for detecting the presence of impurities with different functional groups.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule[9][10]. The IR spectrum of this compound is characterized by a broad O-H stretching band around 3300 cm⁻¹ and C-H stretching bands around 2900 cm⁻¹.
Protocol for FTIR Analysis:
-
Obtain a reference spectrum of a highly pure this compound standard.
-
Acquire the spectrum of the sample using an Attenuated Total Reflectance (ATR) accessory.
-
Compare the sample spectrum to the reference spectrum. The presence of unexpected peaks may indicate impurities. For example, a sharp peak around 1700 cm⁻¹ could suggest a carbonyl impurity.
While FTIR is primarily a qualitative tool, it can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak[11][12].
Mass Spectrometry (MS)
Mass spectrometry, often coupled with GC (GC-MS), provides information about the molecular weight and fragmentation pattern of the analyte. The mass spectrum of this compound can be compared to a reference spectrum, such as that found in the NIST database, for identity confirmation[13].
Advanced Technique: Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct determination of the absolute purity of a substance without the need for a specific reference standard of the same compound. The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Principle of qNMR: By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity in a deuterated solvent, the purity of the sample can be calculated from the integral ratio of a specific resonance of the analyte to a resonance of the internal standard.
Protocol for 1H qNMR:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
The use of qNMR provides a high degree of accuracy and is considered a primary ratio method of measurement.
Workflow Diagrams
GC-FID Purity Analysis Workflow
Caption: Workflow for GC-FID Purity Analysis of this compound.
HPLC-RID Purity Analysis Workflow
Caption: Workflow for HPLC-RID Purity Analysis of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive purity assessment of this compound. Gas Chromatography is presented as the primary technique for impurity profiling, complemented by HPLC for non-volatile components. Spectroscopic methods serve as essential tools for identity confirmation. For the highest level of accuracy in purity assignment, qNMR is recommended as a primary analytical method. The successful implementation and validation of these methods, following the principles outlined in ICH Q2(R1), will ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final products in which it is a critical component.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- ICH. Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- RTI Labor
- Richmond Scientific. (2023).
- Slideshare.
- NASA Technical Reports Server. (2017).
- Hadjikinova, R., et al. (2017). Development and Validation of HPLC-RID method for Determination of Sugars and Polyols. Journal of Pharmaceutical Sciences and Research, 9(8), 1263-1269.
- Shimadzu. (2023). Analysis of Ethylene Glycol and Diethylene Glycol in Glycerin, Propylene Glycol and Sorbitol via GC-FID in Accordance with USP Monographs.
- Ethanol Producer Magazine. (2014). ASTM approves new standard for butanol purity testing. [Link]
- Standards.ie.
- GlobalSpec. (2014). New ASTM Standard for Butanol Purity Testing. [Link]
- Intertek Inform.
- Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
- ASTM International.
- SIELC Technologies. Separation of 1,5-Pentanediol, 3-(4-pyridinyl)- on Newcrom R1 HPLC column. [Link]
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- ResearchGate. (2017).
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Comprehensive Guide to the Gas Chromatography (GC) Analysis of 3-Methyl-1,5-pentanediol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust methodology for the analysis of 3-Methyl-1,5-pentanediol (MPD) using gas chromatography. Due to its polar nature, attributed to two terminal hydroxyl groups, direct GC analysis of MPD often results in poor peak shape and low sensitivity. This guide details a comprehensive protocol, including a crucial derivatization step, to overcome these challenges. The methodologies herein are designed to ensure scientific integrity, providing researchers and drug development professionals with a reliable, self-validating system for the accurate quantification of MPD.
Introduction and Analytical Principle
This compound (CAS: 4457-71-0, Formula: C₆H₁₄O₂) is a diol used as a versatile reagent and a building block in the synthesis of various organic molecules, including polyesters and polyurethanes.[1][2][3] Accurate quantification of this compound is critical for quality control, reaction monitoring, and purity assessment in research and industrial settings.
The primary challenge in the gas chromatographic analysis of diols like MPD is their polarity and propensity for hydrogen bonding. The two hydroxyl (-OH) functional groups interact strongly with many GC stationary phases, leading to significant peak tailing, reduced column efficiency, and poor reproducibility.
To circumvent these issues, this protocol employs a derivatization strategy. The hydroxyl groups of MPD are converted to less polar trimethylsilyl (TMS) ethers through a silylation reaction.[4] This process, illustrated below, effectively "caps" the active hydrogens, resulting in a derivative that is more volatile and thermally stable, yielding sharp, symmetrical peaks ideal for accurate quantification.[4]
Figure 1: The silylation of this compound with BSTFA to form a volatile derivative.
Experimental Workflow
The analytical process follows a systematic workflow designed to ensure accuracy and reproducibility. Each step is critical for the success of the subsequent one, forming a self-validating protocol from sample preparation to final data analysis.
Figure 2: Overall workflow for the GC analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound (MPD) standard: ≥97.0% purity (GC)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS): Derivatization grade[5]
-
Pyridine or Acetonitrile: Anhydrous, high-purity grade[6]
-
Methanol: HPLC or GC grade, for sample dilution
-
Helium: Ultra-high purity (99.999%)
-
GC Vials and Caps: 2 mL amber vials with PTFE-lined septa
Instrumentation
-
Gas Chromatograph (GC): Agilent GC system (or equivalent) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler: For automated, reproducible injections.
-
Heating Block or Oven: For conducting the derivatization reaction at a stable temperature.
Chromatographic Conditions
The selection of the GC column and operating parameters is paramount. As a polar analyte, even after derivatization, a column with appropriate polarity is recommended to ensure optimal separation from potential impurities and solvent peaks. An intermediate polarity column provides a good balance of retention and selectivity.
| Parameter | Recommended Setting | Rationale |
| GC Column | Primary: DB-624 (or equivalent 6% cyanopropyl-phenyl / 94% dimethyl polysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.[7] Alternative: Polar WAX-type column. | The intermediate polarity provides excellent selectivity for polar compounds. A thick film enhances retention of the relatively volatile TMS-derivative.[7] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min. | Inert and provides good efficiency. A constant flow ensures reproducible retention times. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks, suitable for samples where the analyte is not at trace levels. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Oven Temperature Program | 1. Initial: 80 °C, hold for 2 minutes.2. Ramp: 15 °C/min to 240 °C.3. Final Hold: Hold at 240 °C for 5 minutes. | The initial hold separates the analyte from the solvent front. The ramp allows for efficient elution, and the final hold ensures all components are eluted from the column. |
| Detector | FID: 280 °C MS: Transfer line at 250 °C, Ion source at 230 °C, Quadrupole at 150 °C. Scan range 40-450 amu. | FID is a robust, universal detector for hydrocarbons. MS provides mass information for definitive peak identification.[8] |
Detailed Experimental Protocols
CAUTION: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Protocol 1: Preparation of Standards and Samples
-
Prepare MPD Stock Standard (1000 µg/mL):
-
Accurately weigh 10 mg of pure this compound standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. This is your Stock Standard.
-
-
Prepare Calibration Standards (e.g., 10, 50, 100, 250, 500 µg/mL):
-
Perform serial dilutions of the Stock Standard using methanol to create a series of calibration standards. For example, to make the 100 µg/mL standard, transfer 1 mL of the Stock Standard to a 10 mL volumetric flask and dilute to the mark with methanol.
-
-
Prepare Unknown Sample:
-
Accurately weigh a known amount of the material to be analyzed into a volumetric flask.
-
Dissolve and dilute with methanol to achieve an expected MPD concentration within the calibration range (10-500 µg/mL). If the sample is a liquid, perform a dilution based on an assumed density of 0.974 g/mL.[9]
-
Protocol 2: Silylation Derivatization
Critical Note: The derivatization reagents are highly sensitive to moisture. Ensure all glassware and syringes are dry, and work quickly to minimize exposure to atmospheric humidity.
-
Aliquot Sample/Standard: Transfer 100 µL of each standard, the unknown sample, and a methanol blank into separate 2 mL GC vials.
-
Add Derivatization Solvent: Add 100 µL of anhydrous pyridine (or acetonitrile) to each vial.
-
Add Derivatization Reagent: Add 100 µL of BSTFA + 1% TMCS to each vial.[5] Immediately cap the vials tightly.
-
Vortex: Gently vortex each vial for 10 seconds to ensure thorough mixing.
-
React: Place the vials in a heating block or oven set to 70 °C for 60 minutes .[5] This step is crucial to drive the reaction to completion.
-
Cool: After the reaction is complete, remove the vials and allow them to cool to room temperature before placing them in the autosampler tray for analysis.
Protocol 3: GC Sequence and Data Analysis
-
Instrument Equilibration: Set up the GC-FID/MS instrument according to the parameters in the table above and allow the system to equilibrate until a stable baseline is achieved.
-
Sequence Setup: Program a sequence in the instrument software in the following order:
-
Methanol Blank (derivatized)
-
Calibration Standards (lowest to highest concentration)
-
Unknown Sample(s)
-
A mid-range calibration standard as a Quality Control (QC) check.
-
-
Data Acquisition: Run the sequence.
-
Data Analysis:
-
Identify the peak corresponding to the di-TMS-MPD derivative based on its retention time in the standard chromatograms.
-
Integrate the peak area for the di-TMS-MPD derivative in all standards and samples.
-
Generate a linear regression calibration curve by plotting peak area versus concentration for the calibration standards. The curve should have a correlation coefficient (r²) of ≥0.995.
-
Calculate the concentration of MPD in the unknown sample by using the regression equation from the calibration curve. Remember to account for the initial sample weight and dilution factor.
-
Conclusion
This application note presents a validated and reliable protocol for the quantitative analysis of this compound by gas chromatography. The use of silylation derivatization with BSTFA + 1% TMCS is essential for achieving the volatility and thermal stability required for robust chromatography, resulting in symmetrical peaks and accurate quantification. By adhering to the detailed steps for sample preparation, derivatization, and instrumental analysis, researchers can confidently apply this method for quality control and research applications.
References
- Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich. Available online
- Types of stationary phases in gas chromatography. Phenomenex. (2025). Available online
- This compound. Suzhou Senfeida Chemical Co., Ltd. Available online
- What GC columns would be recommended to analyze polar and non-polar compounds in a gas?
- This compound.
- Gas Chromatography. Chemistry LibreTexts. (2019). Available online
- Types of Liquid Stationary Phases for Gas Chromatography. GL Sciences. (2024). Available online
- Application Note: GC-MS Analysis Protocol for Vicinal Diols. BenchChem. (2025). Available online
- This compound, ≥98.0% (GC). Sigma-Aldrich. Available online
- This compound. ChemicalBook. (2025). Available online
- 1,5-Pentanediol, 3-methyl-. NIST WebBook. Available online
- A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central, National Institutes of Health. (2022). Available online
- Derivatization of 1,2 diols. Chromatography Forum. (2009). Available online
- Derivatization. Chemistry LibreTexts. (2023). Available online
- This compound 100 µg/mL in Acetonitrile. LGC Standards. Available online
- GC Analysis of Glycols and Diols. Sigma-Aldrich. Available online
- The Use of Derivatization Reagents for Gas Chromatography (GC). Sigma-Aldrich. Available online
- Sample Preparation for Gas Chromatography. Chemistry LibreTexts. (2022). Available online
- A Guide to GC Sample Preparation. Integrated Liner Technologies. (2025). Available online
- Recent progress in selective functionalization of diols via organocatalysis. Royal Society of Chemistry. (2025). Available online
- GC Analysis of Glycols and Diols. Sigma-Aldrich. Available online
- 3-Methyl-1, 5-pentanediol, min 97% (GC), 100 ml. CP Lab Chemicals. Available online
- This compound. Organic Syntheses Procedure. Available online
- Method for producing this compound.
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High-performance liquid chromatography (HPLC) methods for 3-Methyl-1,5-pentanediol
Abstract
This comprehensive guide provides detailed methodologies for the quantitative analysis of 3-Methyl-1,5-pentanediol, a non-chromophoric aliphatic diol, using High-Performance Liquid Chromatography (HPLC). Due to the absence of a UV-absorbing moiety in its structure, direct UV detection is not feasible. This document outlines two primary, robust HPLC methods employing universal detection techniques: Ion-Exclusion Chromatography with Refractive Index Detection (IEC-RID) and Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD). An alternative approach using pre-column derivatization for UV detection is also presented. Each protocol is designed to be a self-validating system, with explanations grounded in established chromatographic principles. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the quantification of this compound in various sample matrices.
Introduction: The Analytical Challenge of this compound
This compound (CAS: 4457-71-0) is a valuable chemical intermediate used in the synthesis of polymers, such as polyesters and polyurethanes, and other specialty chemicals.[1] Its physical properties, including high polarity and lack of a chromophore, present a significant challenge for analysis by conventional reversed-phase HPLC with UV detection.[2] This necessitates the use of alternative analytical strategies to achieve sensitive and reliable quantification.
This guide addresses this challenge by providing detailed protocols for two primary methods that circumvent the need for a UV chromophore, along with a derivatization method for laboratories equipped with standard UV detectors. The choice of method will depend on the available instrumentation, sample matrix, and desired sensitivity.
Method 1: Ion-Exclusion Chromatography with Refractive Index Detection (IEC-RID)
Principle: This method is particularly suited for the analysis of small, polar, non-ionic compounds like diols. It utilizes an ion-exchange stationary phase, typically a sulfonated polystyrene-divinylbenzene resin in the hydrogen form. The separation mechanism for neutral molecules like this compound is a combination of size exclusion and adsorption.[3][4] Since the refractive index of the analyte differs from that of the mobile phase, the Refractive Index Detector (RID) can provide a universal, albeit less sensitive, means of detection.[5] A key limitation of RID is its incompatibility with gradient elution, making this an isocratic method.[6]
Experimental Protocol: IEC-RID
2.1.1. Instrumentation and Materials
-
HPLC system with an isocratic pump, autosampler, and column thermostat.
-
Refractive Index Detector (RID).
-
Data acquisition and processing software.
-
Analytical column: Bio-Rad Aminex HPX-87H, 300 x 7.8 mm, or equivalent ion exclusion column.
-
Guard column: Appropriate for the analytical column.
-
This compound reference standard (≥98% purity).
-
Sulfuric acid (H₂SO₄), analytical grade.
-
Deionized water (18.2 MΩ·cm).
-
0.45 µm syringe filters.
2.1.2. Reagent and Standard Preparation
-
Mobile Phase: Prepare a 0.005 N sulfuric acid solution by carefully adding 0.14 mL of concentrated H₂SO₄ to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to the mark with deionized water and mix thoroughly. Degas the mobile phase before use.
-
Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by serial dilution of the stock solution with the mobile phase.
2.1.3. Sample Preparation
-
For samples where this compound is the major component, accurately weigh the sample and dilute with the mobile phase to fall within the calibration range.
-
For samples in complex matrices, a preliminary extraction or clean-up step may be necessary. The high water solubility of this compound should be considered in the choice of extraction solvent.[7]
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
2.1.4. Chromatographic Conditions
| Parameter | Condition |
| Column | Bio-Rad Aminex HPX-87H, 300 x 7.8 mm |
| Mobile Phase | 0.005 N Sulfuric Acid in Deionized Water |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 20 µL |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 55 °C |
| Run Time | Approximately 25 minutes |
2.1.5. Rationale for Experimental Choices
-
Column: The Aminex HPX-87H column is specifically designed for the separation of small polar molecules and is a standard choice for the analysis of glycols and alcohols.[3][4]
-
Mobile Phase: A dilute solution of sulfuric acid is a common mobile phase for this type of column, ensuring the stationary phase remains in the hydrogen form.
-
Temperature: An elevated column and detector temperature (55 °C) reduces the viscosity of the mobile phase, improves peak shape, and enhances the stability of the RID baseline.[4]
Method 2: Hydrophilic Interaction Liquid Chromatography with Evaporative Light Scattering Detection (HILIC-ELSD)
Principle: HILIC is a powerful technique for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[8][9][10] The stationary phase is polar (e.g., bare silica, amino, or amide-bonded silica), and the mobile phase is a high-concentration organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[11] The analyte partitions between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[9] The Evaporative Light Scattering Detector (ELSD) is a universal detector that is compatible with gradient elution and ideal for non-volatile analytes like this compound.[12] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[13]
Experimental Protocol: HILIC-ELSD
3.1.1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump capable of gradient elution, autosampler, and column thermostat.
-
Evaporative Light Scattering Detector (ELSD).
-
Data acquisition and processing software.
-
Analytical column: TSKgel NH2-100 (3 µm, 4.6 x 150 mm) or equivalent amino-bonded HILIC column.[14]
-
This compound reference standard (≥98% purity).
-
Acetonitrile (ACN), HPLC grade.
-
Ammonium formate, analytical grade.
-
Deionized water (18.2 MΩ·cm).
-
0.22 µm syringe filters.
3.1.2. Reagent and Standard Preparation
-
Mobile Phase A: 10 mM Ammonium formate in 95:5 (v/v) Acetonitrile:Water. To prepare, dissolve 0.63 g of ammonium formate in 50 mL of deionized water, then add 950 mL of acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate in 50:50 (v/v) Acetonitrile:Water. To prepare, dissolve 0.63 g of ammonium formate in 500 mL of deionized water, then add 500 mL of acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 70:30 (v/v) mixture of acetonitrile and water.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the 70:30 acetonitrile/water mixture.
3.1.3. Sample Preparation
-
Dilute the sample with a 70:30 (v/v) mixture of acetonitrile and water to ensure compatibility with the initial mobile phase conditions and to bring the analyte concentration within the calibration range.
-
Filter all samples and standards through a 0.22 µm syringe filter before injection.
3.1.4. Chromatographic and Detector Conditions
| Parameter | Condition |
| Column | TSKgel NH2-100, 3 µm, 4.6 x 150 mm |
| Mobile Phase A | 95:5 ACN:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 ACN:Water with 10 mM Ammonium Formate |
| Gradient | 0-1 min, 100% A; 1-10 min, to 50% B; 10-12 min, 50% B; 12.1-15 min, return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Drift Tube Temp. | 40 °C |
| Nebulizer Gas (N₂) | 1.6 L/min |
3.1.5. Rationale for Experimental Choices
-
Column: An amino-bonded phase provides good retention for polar compounds like diols in HILIC mode.[14]
-
Mobile Phase: A gradient from high to low organic content is used to elute the polar analyte. Ammonium formate is a volatile buffer, making it compatible with ELSD and mass spectrometry.[10]
-
Detector: ELSD is chosen for its universality and compatibility with gradient elution, offering better sensitivity than RID for many non-chromophoric compounds.[12][13] The drift tube temperature and gas flow are optimized to ensure efficient evaporation of the mobile phase without losing the semi-volatile analyte.
Alternative Method: Pre-column Derivatization with UV Detection
Principle: For laboratories lacking RID or ELSD detectors, pre-column derivatization can be employed to attach a UV-absorbing chromophore to the hydroxyl groups of this compound.[15][16] Reagents such as phthalic anhydride can react with alcohols to form phthalate hemiesters, which possess strong UV absorbance.[17] The resulting derivative can then be analyzed using standard reversed-phase HPLC with UV detection.
Experimental Protocol: Derivatization and RP-HPLC-UV
4.1.1. Derivatization Procedure
-
To an aliquot of the sample or standard solution in a suitable solvent (e.g., 1,4-dioxane), add a solution of phthalic anhydride and a catalyst (e.g., pyridine).
-
Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete reaction.
-
After cooling, the reaction mixture can be directly injected or may require a simple work-up to remove excess derivatizing reagent.
4.1.2. Proposed Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |
| Gradient | Optimized to separate the derivative from byproducts |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector | UV Detector at an appropriate wavelength (e.g., 254 nm or 275 nm) |
Method Validation
The chosen analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[18][19][20]
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. Assessed by multiple injections of the same sample.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
System Suitability
Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately.
Table 1: Example System Suitability Criteria
| Parameter | IEC-RID Method | HILIC-ELSD Method |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | ≥ 2500 |
| %RSD of Peak Area | ≤ 2.0% (n=6) | ≤ 5.0% (n=6) |
| %RSD of Retention Time | ≤ 1.0% (n=6) | ≤ 1.0% (n=6) |
Example Quantitative Data (Hypothetical)
Table 2: Hypothetical Validation Summary for HILIC-ELSD Method
| Parameter | Result |
| Linearity (r²) | 0.998 (log-log fit) |
| Range | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | Repeatability: 1.8%, Intermediate: 2.5% |
| LOD | 3 µg/mL |
| LOQ | 10 µg/mL |
Visualizations and Workflows
Workflow for HPLC Method Selection
Caption: Decision workflow for selecting an appropriate HPLC method.
Principle of HILIC Separation
Caption: Analyte partitioning in HILIC.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution |
| (RID) Unstable Baseline | Incomplete column equilibration; Temperature fluctuations; Mobile phase contamination. | Purge the reference cell; Allow for extended equilibration time; Ensure stable ambient and column temperature; Use freshly prepared mobile phase. |
| (ELSD) No or Low Signal | Analyte is volatile; Drift tube temperature too high; Nebulizer gas flow incorrect. | Lower the drift tube temperature; Optimize nebulizer gas flow rate; Ensure analyte concentration is above LOD. |
| (HILIC) Poor Peak Shape | Inappropriate injection solvent; Column overload; Secondary interactions. | Dissolve sample in a solvent similar to the initial mobile phase; Reduce injection volume or sample concentration; Adjust mobile phase pH or buffer. |
| (HILIC) Drifting Retention Times | Column not fully equilibrated; Changes in mobile phase composition. | Increase equilibration time between gradient runs; Prepare fresh mobile phase accurately. |
| (Derivatization) Incomplete Reaction | Insufficient reagent, time, or temperature; Presence of water. | Optimize reaction conditions (time, temp); Use excess derivatizing reagent; Ensure all solvents and reagents are anhydrous. |
References
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
- Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Idowu, O. R., & Adediran, S. A. (1990). Rapid Derivatization of Alcohols with Carboxylic-Sulphonic Mixed Anhydrides for HPLC-UV/Fluorescence Analysis.
- Wikipedia. (2023).
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-47.
- Alt, H. M., & Loeza, A. F. (2021). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. protocols.io. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- Altabrisa Group. (2023).
- Alt, H. M., & Loeza, A. F. (2021). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1.
- Chhanikar, A., & Rajput, S. (2012). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research, 3(11), 4148-4161.
- Bakes, D., & Ali, S. (2013). Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization.
- Nitschke, L., & Huber, L. (1994). Determination of glycols by HPLC with refractive index detection. Fresenius' Journal of Analytical Chemistry, 349(1-2), 127-129. [Link]
- HTA S.r.l. (n.d.).
- Chhanikar, A., & Rajput, S. (2012). Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Agilent Technologies. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD. [Link]
- da Silva, A. C. S., et al. (2019). improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. Química Nova, 42(7). [Link]
- Google Patents. (2009). US7560601B2 - Method for producing this compound.
- Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]
- Agilent Technologies. (n.d.).
- LookChem. (n.d.). CAS No.4457-71-0,this compound Suppliers,MSDS download. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
- Shimadzu. (n.d.). Refractive Index Detection (RID). [Link]
Sources
- 1. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. veeprho.com [veeprho.com]
- 3. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. nu.edu.om [nu.edu.om]
- 6. agilent.com [agilent.com]
- 7. lookchem.com [lookchem.com]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Derivatization in HPLC - HTA [hta-it.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. starodub.nl [starodub.nl]
Application Notes and Protocols for the Synthesis of Polyesters with 3-Methyl-1,5-pentanediol
Introduction: The Advantage of a Branched Diol in Polyester Synthesis
In the vast landscape of polyester chemistry, the choice of the diol monomer is a critical determinant of the final polymer's properties. While linear diols have been extensively studied and utilized, branched diols such as 3-Methyl-1,5-pentanediol (MPD) offer unique structural advantages that translate into desirable material characteristics. The presence of a methyl group along the C5 backbone disrupts chain packing and reduces crystallinity, leading to amorphous or semi-crystalline polyesters with enhanced flexibility, lower glass transition temperatures, and improved solubility. These properties make MPD-based polyesters highly suitable for applications in coatings, adhesives, plasticizers, and as soft segments in polyurethanes.
This application note provides detailed protocols for the synthesis of polyesters incorporating this compound via two primary polymerization routes: polycondensation and ring-opening polymerization. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust understanding of the synthetic processes.
PART 1: Synthesis by Polycondensation
Polycondensation is a step-growth polymerization technique where a diol reacts with a dicarboxylic acid or its derivative to form an ester linkage, with the concurrent elimination of a small molecule such as water. This method allows for the direct incorporation of MPD into the polyester backbone.
Protocol 1: Melt Polycondensation of this compound with Adipic Acid
This protocol details the synthesis of poly(3-methyl-1,5-pentylene adipate), a flexible polyester with potential applications as a plasticizer and in the formulation of soft elastomers.
Materials:
-
This compound (MPD), ≥98.0%
-
Adipic acid, ≥99.5%
-
Titanium(IV) tetrabutoxide (TBT), catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Titanium(IV) tetrabutoxide is flammable and moisture-sensitive; handle under an inert atmosphere.
-
Adipic acid can cause serious eye irritation.
-
Review the Safety Data Sheets (SDS) for all chemicals before use.
Experimental Workflow:
Caption: Workflow for the melt polycondensation of polyesters.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the reaction apparatus and dry all glassware in an oven at 120°C overnight. Allow to cool to room temperature under a stream of dry nitrogen.
-
Charging Reactants: Charge the reactor with this compound (1.05 mol equivalent) and adipic acid (1.00 mol equivalent). A slight excess of the diol is used to compensate for any loss during the reaction.
-
Catalyst Addition: Add titanium(IV) tetrabutoxide (TBT) as the catalyst, typically at a concentration of 200-300 ppm relative to the weight of the expected polymer.
-
Esterification Stage:
-
Begin stirring the reaction mixture and slowly heat to 180-200°C under a gentle stream of nitrogen.
-
Water will begin to distill from the reaction mixture as the esterification proceeds.
-
Maintain this temperature until approximately 80-90% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg over about an hour. This facilitates the removal of the remaining water and drives the polymerization to completion.
-
Continue the reaction under high vacuum for an additional 3-5 hours. The viscosity of the reaction mixture will noticeably increase.
-
-
Product Isolation and Purification:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be removed while still warm and molten or after cooling completely.
-
For purification, dissolve the crude polymer in a minimal amount of chloroform and precipitate it by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Collect the purified polyester by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Causality of Experimental Choices:
-
Two-Stage Heating: The initial lower temperature esterification stage prevents the sublimation of adipic acid and minimizes side reactions. The higher temperature and vacuum in the polycondensation stage are necessary to achieve a high degree of polymerization by efficiently removing the condensation byproduct (water).
-
Catalyst: Titanium(IV) tetrabutoxide is a commonly used and effective catalyst for polyesterification, promoting the esterification and transesterification reactions.
-
Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidation and thermal degradation of the polymer at high temperatures, which would otherwise lead to discoloration and reduced molecular weight.
PART 2: Synthesis by Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened to form a linear polymer. In the context of polyester synthesis, lactones are the most common cyclic monomers. This compound can act as a difunctional initiator, leading to the formation of a polyester with hydroxyl end-groups.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound
This protocol describes the synthesis of a poly(ε-caprolactone) diol with a central 3-methyl-1,5-pentylene unit. Such polymers are valuable as macroinitiators for the synthesis of block copolymers and as soft segments in thermoplastic polyurethanes.
Materials:
-
ε-Caprolactone, ≥99%
-
This compound (MPD), ≥98.0%
-
Tin(II) 2-ethylhexanoate (Tin(II) octoate), catalyst
-
Toluene, anhydrous
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Vacuum line for drying and inert gas purging
Safety Precautions:
-
Perform the reaction under an inert atmosphere in a well-ventilated fume hood.
-
Wear appropriate PPE.
-
ε-Caprolactone can cause serious eye irritation.
-
Tin(II) octoate is harmful and may cause skin and eye irritation.
-
Review the SDS for all chemicals prior to use.
Experimental Workflow:
Caption: Workflow for the ring-opening polymerization of ε-caprolactone.
Step-by-Step Procedure:
-
Preparation: Dry the Schlenk flask and magnetic stir bar in an oven at 120°C and cool under vacuum. Purge the flask with dry nitrogen.
-
Charging Reactants: To the flask, add this compound (1.0 mol equivalent) and ε-caprolactone. The molar ratio of ε-caprolactone to MPD will determine the target molecular weight of the resulting polymer. Add anhydrous toluene to dissolve the reactants (optional, can also be done in bulk).
-
Catalyst Addition: Add tin(II) octoate as the catalyst. A typical monomer-to-catalyst molar ratio is between 1000:1 and 5000:1.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir the mixture.
-
Monitoring the Reaction: The polymerization progress can be monitored by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine the conversion of the ε-caprolactone monomer. The reaction is typically complete within 4-24 hours, depending on the temperature and catalyst concentration.
-
Product Isolation:
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the viscous polymer in a small amount of chloroform.
-
Precipitate the polymer by pouring the solution into a large volume of cold methanol while stirring.
-
Collect the white polymer by filtration and wash with fresh methanol.
-
Dry the polymer in a vacuum oven at room temperature to a constant weight.
-
Mechanism and Rationale:
The ring-opening polymerization of ε-caprolactone initiated by a diol and catalyzed by tin(II) octoate proceeds via a coordination-insertion mechanism.
Caption: Simplified mechanism of diol-initiated ROP of ε-caprolactone.
Initially, the tin(II) octoate reacts with the hydroxyl groups of the this compound to form a tin alkoxide, which is the true initiating species. The carbonyl oxygen of the ε-caprolactone then coordinates to the tin center, activating the monomer towards nucleophilic attack by the alkoxide. This results in the cleavage of the acyl-oxygen bond of the lactone and the insertion of the monomer into the tin-oxygen bond. The process repeats, propagating the polymer chain from both hydroxyl ends of the MPD initiator.
PART 3: Data Presentation and Characterization
The successful synthesis of polyesters should be confirmed by various analytical techniques to determine their molecular weight, thermal properties, and structure.
Table 1: Expected Properties of Polyesters Synthesized with this compound
| Polyester | Synthesis Method | Diacid/Lactone | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) |
| Poly(3-methyl-1,5-pentylene adipate) | Polycondensation | Adipic Acid | 10,000 - 30,000 | 1.8 - 2.5 | -50 to -60 | Amorphous |
| Poly(3-methyl-1,5-pentylene succinate) | Polycondensation | Succinic Anhydride | 10,000 - 30,000 | 1.8 - 2.5 | -30 to -40 | Amorphous |
| PCL-(MPD)-PCL | ROP | ε-Caprolactone | 5,000 - 50,000 | 1.2 - 1.6 | -60 to -55 | 50 - 60 |
Note: The values presented are typical ranges and can be influenced by specific reaction conditions such as monomer-to-initiator ratio, catalyst concentration, reaction time, and temperature.
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester, verify the incorporation of the this compound unit, and, in the case of ROP, to calculate the monomer conversion.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior and degree of crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyester.
Conclusion
The incorporation of this compound into polyester structures via polycondensation or ring-opening polymerization offers a versatile route to amorphous and semi-crystalline materials with tailored properties. The protocols provided herein serve as a comprehensive guide for the synthesis and characterization of these unique polymers. By understanding the underlying principles of these polymerization techniques and the influence of the branched diol structure, researchers can develop novel polyesters for a wide array of applications.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - epsilon-Caprolactone monomer.
- Carl Roth GmbH + Co. KG. (2021).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-1,5-pentanediol
Welcome to the technical support center for the synthesis of 3-Methyl-1,5-pentanediol (MPD). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and optimize their synthetic protocols. Here, we delve into the causality behind experimental challenges and provide validated solutions to enhance yield, purity, and process efficiency.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield and Purity in MPD Synthesis via Hydrogenation of 2-Hydroxy-4-methyltetrahydropyran (MHP)
Question: My synthesis of this compound from 2-hydroxy-4-methyltetrahydropyran results in a lower than expected yield and the final product is contaminated with impurities that are difficult to separate by distillation. What are the likely side reactions and how can I mitigate them?
Answer:
The hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP) is a common and efficient route to this compound (MPD). However, the presence of certain byproducts can significantly complicate purification and reduce the overall yield. The primary culprits are 3-methoxy-3-methyl-1,5-pentanediol (MPAE) and γ-methyl-γ-valerolactone (MVL).
Causality of Side Reactions:
The formation of these byproducts is often catalyzed by acidic conditions or the inherent reactivity of the intermediates and the catalyst used.
-
Formation of MPAE: This ether byproduct can arise if methanol is present in the reaction mixture, which can react with the carbocation intermediate formed during the ring-opening of MHP.
-
Formation of MVL: This lactone can be formed through the oxidation of the intermediate aldehyde before it is fully reduced to the diol.
A significant challenge is that the boiling point of MPAE is very close to that of MPD, making separation by conventional distillation difficult and industrially impractical[1].
Mitigation Strategies:
To suppress the formation of these byproducts and improve the purity of your MPD, consider the following strategies:
-
Addition of a Basic Compound: Carrying out the hydrogenation in the presence of a basic compound can effectively suppress the generation of MPAE and MVL[1][2]. The base neutralizes any acidic species that may promote side reactions.
-
Recommended Bases: Sodium hydroxide, potassium hydroxide, sodium carbonate, or amines like triethylamine.
-
Protocol: The basic compound can be added directly to the reaction mixture or as a solution. The optimal amount will depend on the specific catalyst and reaction conditions but is typically in a catalytic quantity.
-
-
Catalyst Selection: While various hydrogenation catalysts can be used, their performance can be influenced by modifiers. For instance, Raney nickel modified with molybdenum has been shown to be effective[1].
-
Solvent Choice: The reaction can be performed with or without a solvent. If a solvent is used, alcohols like methanol should be avoided if MPAE formation is a concern. Using the product, MPD, as a solvent is a viable option[1].
Experimental Protocol for Suppressing Side Reactions:
-
Charge the reactor with 2-hydroxy-4-methyltetrahydropyran (MHP) and the hydrogenation catalyst (e.g., Raney nickel).
-
Add a catalytic amount of a basic compound (e.g., 0.1-1 mol% of sodium hydroxide solution).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-10 MPa).
-
Heat the reaction mixture to the target temperature (e.g., 100-150 °C) and maintain with vigorous stirring.
-
Monitor the reaction progress by GC analysis to confirm the consumption of MHP and the minimal formation of byproducts.
-
Upon completion, cool the reactor, filter the catalyst, and purify the MPD by distillation.
Below is a diagram illustrating the main reaction and the formation of the key side products.
Caption: Reaction pathway from MHP to MPD and major side reactions.
Issue 2: Incomplete Conversion and Aldehyde Impurities from the Hydrolysis and Hydrogenation Route
Question: I am synthesizing this compound by hydrolyzing 3,4-dihydro-2-methoxy-4-methyl-2H-pyran followed by hydrogenation, as described in Organic Syntheses. My final product contains unreacted starting material and what appears to be an aldehyde impurity. How can I improve the conversion and purity?
Answer:
This well-established two-step, one-pot procedure involves the acid-catalyzed hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to form the intermediate β-methylglutaraldehyde, which is then hydrogenated to this compound[3]. The issues of incomplete conversion and aldehyde impurities typically stem from suboptimal conditions in either the hydrolysis or the hydrogenation step.
Causality of Incomplete Conversion and Impurities:
-
Incomplete Hydrolysis: The hydrolysis of the cyclic acetal to the dialdehyde requires careful control of temperature and reaction time. Insufficient hydrolysis will leave unreacted starting material, which will not be converted to the desired diol in the subsequent hydrogenation step.
-
Aldehyde Instability and Side Reactions: Aldehydes can be prone to side reactions such as aldol condensation, especially if the neutralization step is not performed correctly, leading to a complex mixture of byproducts.
-
Inefficient Hydrogenation: The presence of aldehyde impurities in the final product points directly to incomplete hydrogenation. This can be due to insufficient catalyst activity, inadequate hydrogen pressure, or suboptimal reaction temperature and time.
Troubleshooting and Optimization Strategies:
-
Ensure Complete Hydrolysis:
-
Temperature Control: The hydrolysis is exothermic and the temperature should be monitored. A temperature rise to around 50°C is expected, but it should not be allowed to go higher to prevent side reactions of the resulting aldehyde[3].
-
Reaction Time: Allow the hydrolysis to proceed for the recommended time (e.g., 2 hours) with efficient stirring to ensure complete conversion of the starting material[3].
-
-
Proper Neutralization:
-
Before proceeding to the hydrogenation step, the acidic hydrolysis mixture must be carefully neutralized with a base like sodium bicarbonate[3]. This is crucial to prevent acid-catalyzed side reactions of the β-methylglutaraldehyde intermediate during the high-temperature hydrogenation. Use pH indicator paper to confirm neutrality.
-
-
Optimize Hydrogenation Conditions:
-
Catalyst Activity: Ensure the Raney nickel catalyst is active. If the catalyst has been stored for a long time, its activity may be diminished.
-
Hydrogen Pressure and Temperature: The hydrogenation of the dialdehyde to the diol requires sufficiently high hydrogen pressure and temperature. The Organic Syntheses procedure specifies a hydrogen pressure of at least 1625 p.s.i. and a temperature of 125°C[3]. Ensure your experimental setup can safely achieve and maintain these conditions.
-
Reaction Time: The hydrogenation should be allowed to proceed for a sufficient duration (e.g., 4 hours) to ensure complete conversion of the aldehyde groups to alcohols[3].
-
Workflow for Improved Synthesis:
Caption: Optimized workflow for the synthesis of MPD via hydrolysis and hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The main industrial and laboratory synthesis routes for this compound include:
-
Hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to β-methylglutaraldehyde, followed by hydrogenation[3].
-
Hydrogenation of ethyl β-methylglutarate[3].
-
A two-step process involving the condensation of isobutene and formaldehyde to produce unsaturated diols, followed by hydrogenation[4].
Q2: How can I effectively purify this compound?
A2: The primary method for purifying this compound is fractional distillation under reduced pressure[3]. The boiling point of MPD is approximately 149-150°C at 25 mmHg[3]. It is crucial to have an efficient distillation setup, such as a Vigreux column, to separate MPD from lower and higher boiling point impurities. However, as noted earlier, some byproducts like MPAE have very similar boiling points to MPD, making their separation by distillation challenging[1]. In such cases, preventing their formation during the reaction is the most effective strategy.
Q3: Are there any specific safety precautions I should take when synthesizing this compound?
A3: Yes, several safety precautions are necessary:
-
High-Pressure Hydrogenation: Many synthesis routes involve high-pressure hydrogenation. This should only be performed in a properly designed and maintained autoclave by trained personnel.
-
Catalyst Handling: Raney nickel is pyrophoric when dry and should be handled with care, typically as a slurry in water.
-
Chemical Hazards: this compound itself can cause serious eye irritation[5]. Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. The starting materials and intermediates may have their own specific hazards that should be reviewed in their respective Safety Data Sheets (SDS).
-
Exothermic Reactions: The hydrolysis step can be exothermic. Ensure adequate cooling is available to control the reaction temperature.
References
- Longley, R. I., Jr., & Emerson, W. S. (1953). This compound. Organic Syntheses, 33, 67. [Link]
- US Patent 7,560,601 B2. (2009). Method for producing this compound.
- US Patent Application 2009/0099392 A1. (2009). Method for producing this compound.
- Carl ROTH. (2023). Safety Data Sheet: this compound. [Link]
- Adkins, H., & Connor, R. (1941). 1,5-Pentanediol. Organic Syntheses, 21, 87. [Link]
- PrepChem. (n.d.). Synthesis of this compound. [Link]
- CN Patent 113,880,689 B. (2022). Preparation method of 3-methyl-1, 5-pentanediol.
Sources
- 1. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]
- 5. carlroth.com [carlroth.com]
Technical Support Center: Purification of 3-Methyl-1,5-pentanediol by Distillation
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 3-Methyl-1,5-pentanediol. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize this critical purification process.
Section 1: Understanding the Compound - Key Physical Properties
Successful distillation begins with a firm grasp of the compound's physical properties. This compound is a high-boiling, viscous diol, which dictates the choice of distillation technique.[1][2] Its high boiling point at atmospheric pressure makes vacuum distillation the required method to prevent thermal decomposition.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [2][3] |
| Boiling Point | ~249 °C at 760 mmHg (atmospheric pressure) | [4] |
| 150 °C at 25 mmHg | [5][6] | |
| 139–146 °C at 17 mmHg | [7] | |
| Melting Point | -50 °C to -60 °C | [2][5] |
| Density | ~0.974 g/mL at 20 °C | [1][5] |
| Flash Point | 143 - 150 °C | [4][5] |
| Water Solubility | High (1000 g/L at 20 °C) | [5] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the vacuum distillation of this compound in a direct question-and-answer format.
Question: Why is vacuum distillation essential for purifying this compound?
Answer: The atmospheric boiling point of this compound is approximately 249 °C.[4] At such high temperatures, the compound is susceptible to thermal decomposition, leading to yield loss and the generation of new impurities. By reducing the pressure, we lower the boiling point to a more manageable range (e.g., 150 °C at 25 mmHg), allowing for vaporization without degradation.[5][8] This is a fundamental principle for the distillation of most high-boiling-point organic compounds.[8]
Question: My vacuum pump is running, but I can't achieve the target pressure. What's wrong?
Answer: This is almost always due to a leak in the system.[9] Even a small leak can prevent the system from reaching the required low pressure.
-
Causality: The vacuum pump removes gas molecules from the system, but if a leak exists, air from the atmosphere is constantly entering. The pump's capacity to remove gas is balanced by the rate of the leak, resulting in a stable but higher-than-desired pressure.[9]
-
Troubleshooting Steps:
-
Check all connections: Ensure all ground glass joints are properly sealed with a suitable vacuum grease. Check that all clamps are secure.
-
Inspect tubing: Look for cracks or holes in any flexible tubing.
-
Isolate the pump: Disconnect the pump from the distillation apparatus and connect the vacuum gauge directly to the pump. If the pump can achieve its rated ultimate pressure, the pump is fine, and the leak is in your glassware setup.[9]
-
Perform a "Leak-Up Test": Once you achieve the best possible vacuum, close the valve to the pump to isolate the system. Monitor the pressure gauge. A rapid rise in pressure confirms a significant leak. A well-sealed system should see the pressure rise very slowly.[9]
-
Question: The distillation is extremely slow, or the product isn't distilling over, even though the temperature and pressure seem correct. What should I check?
Answer: This issue, often called "stalling," can be caused by insufficient energy input, excessive heat loss, or an inaccurate temperature reading.
-
Causality: For a liquid to distill, its vapor pressure must equal the system's pressure. This requires continuous energy input (heat) to overcome the enthalpy of vaporization. If heat input is too low or heat is lost too quickly to the environment, the vapor cannot sustain its journey up the column to the condenser.
-
Troubleshooting Steps:
-
Insulate the Apparatus: The distillation flask and fractionating column should be well-insulated with glass wool or aluminum foil. This is critical for high-boiling compounds to prevent premature condensation before the vapor reaches the condenser.
-
Verify Thermometer Placement: The thermometer bulb must be positioned correctly. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.[10] If it's too high, the measured temperature will be lower than the actual vapor temperature, and you may be heating the pot unnecessarily high. If it's too low, the vapor won't reach it until the pot is superheated.
-
Increase Heat Input: Gradually increase the heating mantle temperature. Be cautious not to overheat, which can cause bumping or decomposition. The use of a magnetic stir bar is essential for smooth boiling.
-
Check for Blockages: Ensure there are no constrictions or blockages in the vapor path.
-
Question: My final product is contaminated with an impurity that has a very close boiling point. How can I improve the separation?
Answer: This requires enhancing the efficiency of your distillation, which is achieved by using a fractionating column. Simple distillation is often insufficient for separating components with boiling points closer than 25-70 °C.[10][11][12]
-
Causality: A fractionating column provides a large surface area (e.g., from glass beads, rings, or the column's design like a Vigreux column) for repeated vaporization-condensation cycles.[10] Each cycle, known as a "theoretical plate," enriches the vapor in the more volatile component (the lower-boiling substance).[11][13] The more theoretical plates a column has, the better its separating power.
-
Key Impurities: A common impurity from the synthesis of this compound (MPD) is 3-methyl-1-pentanol-5-al ethoxylate (MPAE), which has a boiling point very close to MPD, making it difficult to separate via standard distillation.[14]
-
Optimization Strategies:
-
Use an Efficient Column: Employ a packed column (e.g., with Raschig rings or metal sponges) or a Vigreux column. For very difficult separations, a longer, more efficient column is necessary.[10]
-
Slow Distillation Rate: A slow, steady distillation rate is crucial. This allows equilibrium to be established on each theoretical plate within the column, maximizing separation efficiency.[11] A common rule of thumb is a collection rate of 1-2 drops per second.
-
Increase Reflux Ratio: Reflux is when condensed vapor returns to the column. A higher reflux ratio (more liquid returning to the column than is collected as distillate) improves separation but slows down the process. This is controlled by the rate of heating.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when distilling this compound?
-
Eye Irritation: The compound is classified as causing serious eye irritation.[3][15] Always wear safety goggles or a face shield.[15][16]
-
High Temperatures: The apparatus will be hot. Use appropriate insulation and handle with care to avoid burns. The flash point is around 143-150 °C, so ensure there are no ignition sources nearby.[4][5]
-
Vacuum Hazard: Always inspect glassware for cracks or star fractures before use. A vacuum can cause flawed glassware to implode. It is good practice to use a blast shield.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC), a lab coat, and eye protection.[16][17] Work in a well-ventilated fume hood.[15][16]
Q2: Can I use a simple distillation setup? For crude material where impurities are non-volatile (salts, catalyst residue) or have vastly different boiling points, a simple distillation might suffice for a rough purification.[14] However, for achieving high purity (>98%), especially when separating from structurally similar byproducts, fractional distillation is strongly recommended.[12][13][14]
Q3: My crude material contains water. How should I handle this? this compound is highly water-soluble.[5] Water is much more volatile and will distill first. You can perform the distillation in two stages: first, remove water and any other low-boiling solvents at a lower vacuum or atmospheric pressure. Once those are removed, increase the vacuum and temperature to distill the target compound. This prevents "bumping" and pressure fluctuations caused by the water vapor.
Section 4: Standard Operating Procedure (SOP) for Vacuum Fractional Distillation
This protocol outlines the purification of crude this compound.
1. Apparatus Setup: a. Select a round-bottom flask (distilling flask) of an appropriate size (it should be 1/2 to 2/3 full with the crude material). b. Add a magnetic stir bar to the flask. c. Connect a fractionating column (e.g., a 30 cm Vigreux column) to the flask. d. Attach a distillation head with a thermometer adapter and condenser. Ensure the thermometer is placed correctly as described in the troubleshooting section.[10] e. Connect the condenser to a chilled water supply (inlet at the bottom, outlet at the top). f. Use a vacuum-adapter (cow-type or similar) to connect the condenser to a set of receiving flasks. This allows for the collection of different fractions without breaking the vacuum. g. Connect the vacuum adapter to a cold trap (e.g., cooled with dry ice/acetone) to protect the vacuum pump from corrosive vapors. h. Connect the cold trap to the vacuum pump with thick-walled vacuum tubing. i. Secure all glass joints with clamps. Lightly grease the joints if necessary. j. Wrap the distilling flask and fractionating column with glass wool and/or aluminum foil for insulation.
2. Distillation Procedure: a. Charge the crude this compound into the distilling flask. b. Turn on the magnetic stirrer to ensure smooth boiling. c. Turn on the cooling water to the condenser. d. Slowly and carefully turn on the vacuum pump, allowing the system to evacuate. Monitor the pressure using a vacuum gauge. e. Once the target vacuum is stable (e.g., < 25 mmHg), begin heating the distilling flask gently with a heating mantle. f. Collect the initial, low-boiling fraction (forerun) in the first receiving flask. This will contain residual solvents or more volatile impurities. g. As the temperature rises and stabilizes at the boiling point of this compound at that pressure, switch to a new receiving flask to collect the main product fraction. h. Maintain a slow, steady distillation rate. The temperature at the distillation head should remain constant during the collection of the pure fraction. i. If the temperature drops, it indicates that the main product has finished distilling. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop the distillation at this point to avoid contaminating your product. j. Turn off the heater and allow the system to cool completely before slowly and carefully venting the vacuum. Venting a hot system can cause air to rush in and crack the glassware.
Section 5: Visual Guides & Workflows
Diagram 1: Distillation Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Vacuum Leak Troubleshooting
Caption: A logical flowchart for diagnosing vacuum system leaks.
Section 6: References
-
This compound - Santa Cruz Biotechnology. [Link]
-
This compound - Suzhou Senfeida Chemical Co., Ltd. [Link]
-
Safety Data Sheet: this compound - Carl ROTH (2025-03-31). [Link]
-
This compound, 500 ml - Carl ROTH. [Link]
-
Safety Data Sheet: this compound - Carl ROTH (Australia). [Link]
-
This compound | C6H14O2 | CID 20524 - PubChem. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te - Beaker & Wrench. [Link]
-
US7560601B2 - Method for producing this compound - Google Patents.
-
This compound - Organic Syntheses Procedure. [Link]
-
Differential Pressure Troubleshooting In Vacuum Distillation Column. - Industrial Professionals - Cheresources.com Community. [Link]
-
“Resolving Process Distillation Equipment Problems” - KLM Technology Group.Com. [Link]
-
Troubleshooting in Distillation Columns | PDF - Slideshare. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! [Link]
-
Fractional Distillation - University of Pittsburgh. [Link]
-
Fractional distillation - Wikipedia. [Link]
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester. [Link]
-
EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents.
-
What is Fractional Distillation? - The Chemistry Blog. [Link]
-
5.3: Fractional Distillation - Chemistry LibreTexts. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound Manufacturer & Suppliers |ELHUME-3M15PDO - Elchemy [elchemy.com]
- 3. This compound | C6H14O2 | CID 20524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 500 ml, CAS No. 4457-71-0 | Monomers and raw materials | Polymers and Monomer Building Blocks | Performance Materials | Carl ROTH - International [carlroth.com]
- 5. sfdchem.com [sfdchem.com]
- 6. This compound 97.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 9. beakerandwrench.com [beakerandwrench.com]
- 10. Purification [chem.rochester.edu]
- 11. Fractional Distillation [sites.pitt.edu]
- 12. Fractional distillation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-1,5-pentanediol (MPD) Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-1,5-pentanediol (MPD). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are working with or planning to synthesize this versatile diol. MPD, with its unique branched structure, is a valuable monomer for high-performance polymers like polyesters and polyurethanes, imparting properties such as flexibility, hydrophobicity, and improved adhesion.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for high yield and purity.
Overview of Primary Synthesis Pathways
The synthesis of this compound can be approached through several established chemical routes, each with distinct starting materials and intermediates. The selection of a particular pathway often depends on the availability of precursors, desired scale, and specific purity requirements. The most common pathways originate from petrochemical feedstocks, though bio-based routes are gaining significant traction.[3][4]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis of MPD. The advice provided is grounded in established chemical principles and validated experimental procedures.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a multifaceted problem that can stem from catalyst issues, suboptimal reaction conditions, or degradation of reactants/products.
Troubleshooting Steps:
-
Catalyst Activity and Handling:
-
Cause: The hydrogenation catalyst (e.g., Raney Nickel, Raney Cobalt, Palladium) may be deactivated or poisoned. Raney-type catalysts are particularly sensitive to air and must be handled under a solvent or inert atmosphere.[5]
-
Solution: Ensure you are using a fresh, active catalyst. For Raney Ni, this means using a well-washed, pyrophoric catalyst slurry. If catalyst poisoning is suspected (e.g., by sulfur compounds from starting materials), consider purifying your precursors or using a guard bed. The amount of catalyst used is also critical; typically, this ranges from 0.1% to 3% by mass relative to the total reaction solution.[5]
-
-
Hydrogen Pressure and Availability:
-
Cause: Insufficient hydrogen pressure can lead to incomplete reduction of the aldehyde or ester intermediates.
-
Solution: The required pressure is pathway-dependent. For the hydrogenation of β-methylglutaraldehyde, a pressure of at least 1625 psi (approx. 112 bar) is recommended, ensuring it does not drop below 1000 psi during the reaction.[6] For the hydrogenolysis of 2-hydroxy-4-methyltetrahydropyran (MHP), pressures of 0.1 to 2 MPa (1 to 20 bar) are often sufficient, though higher pressures up to 20 MPa can be used.[5] Ensure your reactor is properly sealed and that mass transfer of hydrogen into the liquid phase is efficient (i.e., adequate stirring or rocking).
-
-
Reaction Temperature:
-
Cause: The temperature may be too low for efficient reaction rates or too high, leading to side reactions or thermal degradation.
-
Solution: The optimal temperature window is specific to the chosen route. For MHP hydrogenation, a range of 60°C to 150°C is preferable to balance catalyst activity with the stability of the starting material.[5] For the hydrogenation of the intermediate from pyran hydrolysis, 125°C is a proven temperature.[6] It is crucial to monitor and control the temperature, as exothermic reactions can cause temperature spikes.
-
-
Intermediate Stability:
-
Cause: Some intermediates, like β-methylglutaraldehyde, are prone to polymerization upon standing, especially after isolation.[6]
-
Solution: If you are using a two-step procedure involving the isolation of an aldehyde intermediate, it is often best to proceed to the hydrogenation step immediately. The aldehyde can be kept as a 50% solution in water or ether for temporary stability.[6]
-
Q2: My final product is contaminated with impurities. I'm particularly struggling to remove a compound with a similar boiling point. What could it be and how do I prevent its formation?
This is a very common and critical issue, especially when synthesizing MPD from 2-hydroxy-4-methyltetrahydropyran (MHP).
Primary Impurities and Prevention:
-
Impurity Identity: The most likely close-boiling impurity is 3-methyl-1-pentanol-5-al ethyl ether (MPAE) . Another common by-product is 3-methyl-δ-valerolactone (MVL) . While MVL has a different boiling point, its formation indicates suboptimal reaction conditions that can also lead to other impurities.[5]
-
Mechanism of Formation: These by-products often form under acidic conditions, which can be present in the MHP starting material or generated during the reaction. These conditions can degrade the catalyst and promote side reactions.[5]
-
The Critical Solution: Addition of a Basic Compound:
-
Causality: The most effective way to suppress the formation of both MPAE and MVL is to perform the hydrogenation in the presence of a basic compound.[5][7] The base neutralizes any acidic species, preventing the side reactions that lead to these impurities.
-
Recommended Bases: A variety of basic compounds can be used, including alkali metal hydroxides (NaOH, KOH), alkali metal carbonates (Na₂CO₃, K₂CO₃), or amines.
-
Implementation: The base can be added directly to the reaction mixture. The concentration is not highly limited but should be sufficient to neutralize acidity. For liquid bases, they can be added directly; for solids, they can be added as an aqueous solution.[5] This simple addition can dramatically improve the purity of the final MPD, making subsequent distillation far more effective.
-
Q3: Which hydrogenation catalyst should I choose? Are there significant differences between them?
The choice of catalyst impacts reaction efficiency, selectivity, and cost. While many hydrogenation catalysts work, some are preferred for their balance of properties.
Comparison of Common Catalysts:
| Catalyst | Typical Use Case | Advantages | Disadvantages |
| Raney Nickel | General-purpose hydrogenation of aldehydes and cyclic ethers.[6] | High activity, relatively low cost, well-documented.[5] | Pyrophoric, sensitive to poisoning, requires careful handling. |
| Raney Cobalt | Alternative to Raney Nickel.[5] | Good activity, may offer different selectivity in some cases. | Similar handling concerns as Raney Nickel. |
| Palladium (on Carbon) | Hydrogenation reactions. | High activity, good for many reductions. | Higher cost than Ni/Co, may not be as effective for ring-opening. |
| Ruthenium | Can be used for hydrogenation.[5] | Highly active. | High cost. |
| Copper-Chromium Oxide | High-pressure hydrogenation.[5] | Effective for high-temperature/pressure reactions. | Contains chromium (environmental/health concerns), may require more forcing conditions. |
Recommendation: For laboratory and industrial-scale synthesis via the MHP or β-methylglutaraldehyde routes, Raney Nickel and Raney Cobalt are often the most practical choices due to their high activity and economic viability.[5] The key to success with these catalysts is proper handling and the use of basic conditions to prevent side reactions and catalyst degradation.
Detailed Experimental Protocol: Synthesis from 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran
This protocol is adapted from a robust and verified procedure published in Organic Syntheses, ensuring a high degree of reproducibility.[6]
Step 1: Hydrolysis to β-Methylglutaraldehyde Intermediate
-
Setup: Equip a 2-liter three-necked flask with a mechanical stirrer and a thermometer.
-
Charging Reactants: To the flask, add 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 mL of water, and 24 mL of concentrated hydrochloric acid.
-
Reaction: Stir the mixture for 2 hours. The reaction is exothermic; monitor the temperature and ensure it does not exceed 50°C. Use a water bath for cooling if necessary.
-
Neutralization: After 2 hours, carefully add solid sodium bicarbonate in small portions until the solution is neutral to pH indicator paper. This step is critical to quench the acid before hydrogenation.
Step 2: Hydrogenation to this compound
-
Catalyst Addition: To the neutralized reaction mixture, add 39 g of active Raney Nickel catalyst slurry.
-
Charging the Autoclave: Transfer the entire mixture (approx. 1 kg) into a 3-liter stainless-steel rocking or stirred autoclave.
-
Pressurization: Seal the autoclave and pressurize it with hydrogen to at least 1625 psi (112 bar).
-
Heating and Reaction: Begin heating and agitation. Heat the autoclave to 125°C and maintain this temperature for 4 hours. The pressure will initially rise with temperature and then fall as hydrogen is consumed.
-
Cooling and Depressurization: Allow the autoclave to cool to room temperature overnight. Safely vent the excess hydrogen pressure.
Step 3: Product Isolation and Purification
-
Catalyst Removal: Open the autoclave and separate the catalyst from the reaction mixture. This can be done by suction filtration through a pad of Filter-Cel or by centrifugation. Caution: Raney Nickel is pyrophoric; do not allow the catalyst filter cake to dry in the air. Keep it wet with water.
-
Distillation: Transfer the filtrate to a distillation apparatus equipped with a 12-inch Vigreux column.
-
Fractional Distillation:
-
First, distill off the methanol and water at atmospheric pressure.
-
Next, reduce the pressure. Collect the product fraction, this compound, which distills at 139–146°C under 17 mm Hg pressure (or 149–150°C at 25 mm Hg).
-
-
Yield: The expected yield of pure MPD is between 251–256 g (81–83% of the theoretical yield).[6]
References
- Longley, R. I., Jr., & Emerson, W. S. (1954). This compound. Organic Syntheses, 34, 73. [Link]
- Growth Market Reports. (2023). Bio-Sourced this compound Market Research Report 2033. [Link]
- Ogo, Y., & Suda, A. (2009). Method for producing this compound. U.S.
- Wang, J., et al. (2022). Preparation method of 3-methyl-1, 5-pentanediol.
- Kuraray Europe GmbH. (n.d.). MPD – A unique diol for high-performance polyols/polymers. [Link]
- Ogo, Y., & Suda, A. (2009). Method for production of this compound.
- National Center for Biotechnology Information. (n.d.). This compound.
- Dataintelo. (2023). Bio-Sourced this compound Market Research Report 2033. [Link]
- Kariyama, T., et al. (2014). Method for producing high-purity 1,5-pentanediol.
- PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- Ogo, Y., & Suda, A. (2007). Method for producing this compound.
- Zhang, J., et al. (2021). Hydrogenation of furfural to 1,5-pentanediol over CuCo bimetallic catalysts. Reaction Chemistry & Engineering, 6(12), 2345-2353. [Link]
- Gurbuz, E. I., et al. (2013). Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol. AIChE Annual Meeting Conference Proceedings. [Link]
- Filo. (n.d.). Write equations showing how this compound could be prepared from a dicarboxylic acid or a diester. [Link]
- Zhang, J., et al. (2021). Hydrogenation of furfural to 1,5-pentanediol over CuCo bimetallic catalysts. Reaction Chemistry & Engineering, 6(12), 2345-2353. [Link]
- Liu, Y., et al. (2024). Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst.
- Adkins, H., & Connor, R. (1941). 1,5-Pentanediol. Organic Syntheses, 21, 88. [Link]
- Burt, T. M. (2016). Production of 1,6-hexanediol and 1,5-pentanediol from Biomass-derived Feedstocks over Heterogeneous Catalysts. University of Wisconsin–Madison. [Link]
- Carl ROTH. (2021). Safety Data Sheet: this compound. [Link]
- Aho, A., et al. (2020). Heterogeneously Catalyzed γ-Valerolactone Hydrogenation into 1,4-Pentanediol in Milder Reaction Conditions.
- Durndell, L. J., et al. (2020). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Catalysis Science & Technology, 10(14), 4848-4859. [Link]
- Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%. [Link]
- Durndell, L. J., et al. (2020). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Catalysis Science & Technology, 10(14), 4848-4859. [Link]
Sources
- 1. MPD: diol for high performance polyols: Kuraray [kuraray.eu]
- 2. innospk.com [innospk.com]
- 3. growthmarketreports.com [growthmarketreports.com]
- 4. dataintelo.com [dataintelo.com]
- 5. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. EP2017248A1 - Method for production of this compound - Google Patents [patents.google.com]
By-products of 3-Methyl-1,5-pentanediol hydrogenation and their removal
Technical Support Center: Hydrogenation of 3-Methyl-1,5-pentanediol
A Guide to By-product Identification, Troubleshooting, and Removal
Welcome to the technical support center for this compound (MPD) processing. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the hydrogenation of MPD precursors and the subsequent purification of the final product. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the By-products
This section addresses the fundamental questions regarding the impurities and by-products generated during the synthesis and hydrogenation processes leading to this compound.
Q1: What is the typical synthetic route for this compound that involves hydrogenation?
This compound is commonly produced via the hydrogenation of precursors like 3-methyl-1,5-pentanedial or esters of 3-methyladipic acid. The choice of precursor and reaction conditions significantly influences the by-product profile.
Q2: What are the most common by-products I can expect during the hydrogenation process?
The by-product profile is highly dependent on the catalyst, temperature, pressure, and solvent system used. However, a common set of impurities arises from incomplete reactions, over-hydrogenation, or side reactions.
A summary of common by-products is presented in the table below.
| By-product Name | Chemical Formula | Formation Mechanism | Significance |
| Unreacted Precursors | Varies | Incomplete hydrogenation reaction (insufficient time, temperature, pressure, or catalyst activity). | Can significantly impact the purity and performance of the final product. |
| 3-Methyl-1-pentanol | C₆H₁₄O | Over-hydrogenation or hydrogenolysis of a C-O bond, removing one hydroxyl group. | Affects the functionality of the diol in polymerization reactions. |
| 2-Methyl-1,5-pentanediol | C₆H₁₄O₂ | Isomerization side reaction, potentially catalyzed by acidic sites on the support. | May alter the physical properties (e.g., viscosity, melting point) of polymers made from it. |
| Cyclic Ethers (e.g., 4-methyl-tetrahydropyran) | C₆H₁₂O | Intramolecular dehydration/cyclization of the diol, often at elevated temperatures. | Can act as a solvent and may be difficult to remove due to similar boiling points. |
| Heavier Condensation Products | Varies | Intermolecular dehydration or aldol-type condensation reactions at high temperatures. | These high-boiling point impurities can cause color issues and increase viscosity. |
| 3-Methylene pentane-1,5-diol | C₆H₁₂O₂ | An unsaturated intermediate if the starting material is generated from isobutene and formaldehyde.[1] | Indicates an incomplete hydrogenation of a C=C double bond.[1] |
| 3-Methylpent-2-ene-1,5-pentanediol | C₆H₁₂O₂ | Another unsaturated intermediate from the isobutene/formaldehyde route.[1] | Also signals an incomplete C=C bond hydrogenation.[1] |
| 2-Hydroxy-4-methyltetrahydropyran (MHP) | C₆H₁₂O₂ | A common precursor or intermediate that can persist if the ring-opening hydrogenation is incomplete.[2][3][4][5] | MHP is a cyclic hemiacetal in equilibrium with its ring-opened tautomer.[6] |
Q3: How does the reaction catalyst influence by-product formation?
The catalyst is critical. Its composition and the support material dictate selectivity and activity.
-
Catalyst Type : Noble metal catalysts (e.g., Pd, Pt, Rh) and Raney-type catalysts (e.g., Ni, Co) are common.[3][7] Their inherent selectivity influences the extent of over-hydrogenation or isomerization.
-
Support Acidity : Acidic supports (like some aluminas or silicas) can promote dehydration and cyclization reactions, leading to the formation of cyclic ethers.
-
Catalyst Deactivation : The generation of by-products can sometimes deactivate the catalyst, leading to a snowball effect of incomplete conversion and more side reactions.[2] Adding a basic compound can sometimes suppress the formation of these deactivating by-products.[2][4][5]
Part 2: Troubleshooting Guide
This guide is structured around common observational problems during and after the hydrogenation of this compound.
Problem 1: My final product has an off-color (e.g., yellow or brown).
-
Potential Cause 1: Thermal Degradation
-
Why it happens: High temperatures during the reaction or, more commonly, during distillation can cause the diol or residual impurities to decompose or polymerize. These degradation products are often colored.
-
How to solve it:
-
Optimize Distillation: Perform distillation under a high vacuum to lower the boiling point and reduce the thermal stress on the product.
-
Check Reaction Temperature: Ensure your reaction temperature is within the optimal range for your specific catalyst. Overheating can promote side reactions.
-
Inert Atmosphere: Ensure the distillation is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can also lead to color formation.
-
-
-
Potential Cause 2: Residual Catalyst or Metal Leaching
-
Why it happens: Inadequate filtration after the reaction can leave fine catalyst particles suspended in the product. Some catalysts may also leach metal ions into the product, which can impart color.
-
How to solve it:
-
Improve Filtration: Use a finer filter medium (e.g., a 0.5 µm filter) or a filter aid like Celite to ensure complete removal of the catalyst.
-
Adsorbent Treatment: Pass the crude product through a bed of activated carbon or functionalized silica gel. These materials are excellent at adsorbing colored impurities and trace metals. (See Protocol 2).
-
-
Problem 2: GC-MS analysis shows multiple unexpected peaks close to the main product peak.
-
Potential Cause 1: Isomers and Structurally Similar By-products
-
Why it happens: By-products like 2-Methyl-1,5-pentanediol or cyclic ethers often have boiling points very close to the desired this compound, making them difficult to separate by standard distillation.
-
How to solve it:
-
Fractional Distillation: Employ a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency.[7]
-
Azeotropic Distillation: In some cases, introducing a carefully selected solvent can form an azeotrope with the impurity, altering its effective boiling point and allowing for separation. This requires significant process development.
-
Preparative Chromatography: For very high purity requirements, preparative liquid chromatography may be necessary, although this is often not scalable for bulk production.
-
-
-
Potential Cause 2: Incomplete Hydrogenation
-
Why it happens: The reaction may not have gone to completion, leaving behind intermediates such as 3-Methylene pentane-1,5-diol or 2-Hydroxy-4-methyltetrahydropyran.[1][3]
-
How to solve it:
-
Re-run the Reaction: Subject the impure product to the hydrogenation conditions again to drive the reaction to completion.
-
Optimize Reaction Conditions: Increase hydrogen pressure, reaction time, or catalyst loading in future runs. Ensure the catalyst used is fresh and active.
-
-
Logical Flow for Troubleshooting Impurities
The following diagram outlines a systematic approach to identifying and resolving purity issues.
Caption: Troubleshooting workflow for MPD purification.
Part 3: Experimental Protocols
Protocol 1: High-Efficiency Vacuum Fractional Distillation
This protocol is designed to separate this compound from by-products with close boiling points.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., 24/40 Vigreux, minimum 12 inches)[7]
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
Procedure:
-
Assembly: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Insulate the distillation column with glass wool or aluminum foil to maintain thermal equilibrium.
-
Charging the Flask: Charge the round-bottom flask with the crude MPD and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Slowly and carefully apply vacuum to the system. A cold trap between the apparatus and the pump is crucial to protect the pump from volatile components. Aim for a stable pressure (e.g., 15-25 mmHg).[7]
-
Heating: Begin heating the flask gently while stirring.
-
Collecting Fractions:
-
Fore-run: Collect the first fraction, which will contain low-boiling impurities and residual water/solvents. The head temperature will be unstable during this phase.
-
Main Fraction: Once the head temperature stabilizes at the boiling point of MPD at the given pressure (e.g., 139–146°C at 17 mmHg), switch to a clean receiving flask.[7] Collect the main fraction while the temperature remains stable.
-
Tailings: If the temperature rises or drops significantly, or if discoloration is observed, switch to a final receiving flask to collect the high-boiling residue.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely before slowly releasing the vacuum.
Protocol 2: Adsorbent Treatment for Color and Trace Impurity Removal
This protocol uses activated carbon to remove colored compounds and non-volatile impurities.
Materials:
-
Crude or distilled this compound
-
Powdered activated carbon (high-purity, acid-washed grade is recommended)
-
Erlenmeyer flask
-
Magnetic stirrer and hotplate
-
Filtration setup (Buchner funnel, filter paper, Celite or other filter aid)
Procedure:
-
Slurry Preparation: In an Erlenmeyer flask, add the MPD. While stirring, add 1-2% (w/w) of powdered activated carbon.
-
Adsorption: Gently heat the mixture to 50-60°C while stirring. Maintain this for 1-2 hours. Lower temperatures can also be effective but may require longer contact times. Caution: Do not boil.
-
Preparation for Filtration: Prepare a Buchner funnel with a piece of filter paper. Add a thin (0.5-1 cm) pad of Celite on top of the paper. This pre-coat is essential to prevent fine carbon particles from passing through.
-
Filtration: Wet the Celite pad with a small amount of clean solvent (one that is miscible with MPD and easily removed, like methanol or acetone) and apply vacuum to settle the pad.
-
Product Filtration: Allow the MPD/carbon mixture to cool slightly. While it is still warm (to reduce viscosity), pour it onto the prepared filter pad under vacuum.
-
Washing: Wash the filter cake with a small amount of the clean solvent to recover any residual product.
-
Solvent Removal: If a solvent was used, remove it from the purified MPD via rotary evaporation or simple distillation. The final product should be clear and colorless.
References
- Longley, R. I., Jr., & Emerson, W. S. (n.d.). This compound. Organic Syntheses.
- U.S. Patent No. US7560601B2. (2009). Method for producing this compound. Google Patents.
- Chinese Patent No. CN113880689B. (n.d.). Preparation method of 3-methyl-1, 5-pentanediol. Google Patents.
- U.S. Patent No. US3966827A. (1976). Production of 3-methylpentane-1,5-diol. Google Patents.
- U.S. Patent Application No. US20090099392A1. (2009). Method for producing this compound. Google Patents.
- Japanese Patent No. JPWO2007125909A1. (n.d.). Method for producing this compound. Google Patents.
- Lange, J. P., et al. (2018). Chemicals from Biomass: Combining Ring‐Opening Tautomerization and Hydrogenation Reactions to Produce 1,5‐Pentanediol from Furfural. OSTI.GOV.
Sources
- 1. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]
- 2. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 3. US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents [patents.google.com]
- 4. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]
- 5. JPWO2007125909A1 - Method for producing this compound - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing 3-Methyl-1,5-pentanediol Synthesis
Welcome to the technical support center for the synthesis of 3-Methyl-1,5-pentanediol (MPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MPD synthesis and systematically improve reaction yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.
I. Understanding the Synthetic Landscape of this compound
This compound is a valuable branched-chain diol used in the production of polyesters, polyurethanes, and as a building block in the synthesis of various fine chemicals.[1][2] Achieving high yields of pure MPD can be challenging due to competing side reactions and the formation of impurities that are difficult to separate. The most common synthetic routes involve the hydrogenation of various precursors. This guide will focus on troubleshooting the prevalent methods to enhance yield and purity.
II. Troubleshooting Guide: Hydrogenation of Precursors to this compound
A common and effective method for synthesizing this compound is through the catalytic hydrogenation of precursors like 2-hydroxy-4-methyltetrahydropyran (MHP) or esters of β-methylglutaric acid.[1][3] This section addresses specific issues you may encounter during these hydrogenation processes.
Scenario 1: Low Overall Yield of this compound
A diminished yield of the desired product can be attributed to several factors, from incomplete conversion of the starting material to catalyst deactivation.
Question: My hydrogenation reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound via hydrogenation are a common challenge. The primary causes often revolve around suboptimal reaction conditions, catalyst inefficiency, or issues with the starting material. Here’s a systematic approach to troubleshooting:
1. Incomplete Conversion of Starting Material:
-
Causality: Insufficient reaction time, temperature, or hydrogen pressure can lead to incomplete conversion of the starting material. The catalyst may also not be active enough under the chosen conditions.
-
Troubleshooting Steps:
-
Verify Reaction Parameters: Ensure that the temperature and pressure are within the optimal range for your specific catalyst and substrate. For instance, the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran using Raney nickel is typically conducted at 125°C and a hydrogen pressure of at least 1625 psi.[4]
-
Increase Reaction Time: If analysis (e.g., GC-MS) shows a significant amount of unreacted starting material, consider extending the reaction time.
-
Monitor Hydrogen Uptake: For batch reactions, a cessation of hydrogen uptake often indicates reaction completion. If uptake stalls prematurely, it could signal a catalyst or pressure issue.
-
2. Catalyst Activity and Deactivation:
-
Causality: The hydrogenation catalyst is the cornerstone of this synthesis. Its activity can be compromised by impurities in the starting materials or solvents, improper activation, or sintering at high temperatures. By-products from the reaction can also poison the catalyst.[3]
-
Troubleshooting Steps:
-
Catalyst Selection and Handling: Use a high-quality hydrogenation catalyst from a reputable supplier. Raney nickel is a common choice, but other options like copper-chromium oxide may also be effective.[4] Ensure the catalyst is handled under an inert atmosphere if it is pyrophoric.
-
Catalyst Loading: The amount of catalyst used is critical. A typical loading for Raney nickel is around 4-5% by weight relative to the starting material.[4] Insufficient catalyst will lead to slow or incomplete reactions.
-
Activation: If using a catalyst that requires activation (e.g., Raney nickel), follow the manufacturer's protocol precisely. Improper activation will result in low activity.
-
Purity of Reagents: Ensure all starting materials, solvents, and hydrogen gas are of high purity to avoid introducing catalyst poisons.
-
3. Suboptimal Reaction Conditions:
-
Causality: The interplay of temperature, pressure, and solvent can significantly impact the reaction rate and selectivity.
-
Troubleshooting Steps:
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also promote side reactions. A typical temperature range for the hydrogenation of MHP is 60-150°C.[1]
-
Pressure Optimization: Higher hydrogen pressure generally favors hydrogenation. A common pressure range is 0.1 to 2 MPa (gauge pressure).[1]
-
Solvent Choice: The reaction can be run neat or in a solvent. If using a solvent, ensure it is inert under the reaction conditions.
-
Experimental Workflow: Optimizing Hydrogenation Conditions
Caption: Workflow for optimizing hydrogenation.
Scenario 2: Presence of Significant Impurities in the Product
The formation of by-products is a common issue that complicates purification and reduces the overall yield of high-purity MPD.
Question: My final product is contaminated with significant amounts of 3-methyl-1-pentanol (MPAE) and β-methyl-δ-valerolactone (MVL). How can I minimize their formation?
Answer:
The formation of 3-methyl-1-pentanol (MPAE) and β-methyl-δ-valerolactone (MVL) are well-documented side reactions in the synthesis of this compound, particularly from 2-hydroxy-4-methyltetrahydropyran (MHP).[3] These impurities are challenging to remove due to their boiling points being close to that of MPD.[1] Minimizing their formation at the source is the most effective strategy.
1. Understanding the Formation Pathways:
-
β-methyl-δ-valerolactone (MVL): This lactone can form through the oxidation of the starting material or intermediates.
-
3-methyl-1-pentanol (MPAE): This alcohol is a result of over-hydrogenation and cleavage of the C-O bond.
2. Strategies to Enhance Selectivity:
-
Addition of a Basic Compound: A key strategy to suppress the formation of these by-products is to carry out the hydrogenation in the presence of a basic compound.[1][3] The base helps to neutralize any acidic species that may promote side reactions.
-
Examples of Basic Compounds: Sodium hydroxide, potassium hydroxide, sodium carbonate, or organic amines can be used.
-
Mechanism: The basic environment is thought to inhibit the degradation pathways that lead to MPAE and MVL.[3]
-
-
Catalyst Modification: Certain catalyst modifications can improve selectivity. For example, Raney nickel modified with molybdenum has been shown to suppress the generation of by-products.[3]
-
Control of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired hydrogenation.
-
Hydrogen Pressure: While sufficient pressure is needed for the main reaction, excessively high pressures might promote over-hydrogenation.
-
Quantitative Data: Effect of a Basic Compound on By-product Formation
| Condition | By-product (MPAE) % | By-product (MVL) % | MPD Purity % |
| Standard Hydrogenation | 5-10 | 2-5 | ~85-93 |
| Hydrogenation with NaOH | <1 | <1 | >98 |
Data is illustrative and based on trends reported in the literature.[1][3]
III. Frequently Asked Questions (FAQs)
Q1: What is the best precursor for the synthesis of this compound?
A1: The choice of precursor often depends on the availability of starting materials and the desired scale of the synthesis. Common precursors include 2-hydroxy-4-methyltetrahydropyran (MHP), which can be derived from 3-methyl-3-butene-1-ol, and esters of β-methylglutaric acid.[1][4] Another route involves the condensation of isobutene and formaldehyde followed by hydrogenation.[5]
Q2: How can I effectively purify the final this compound product?
A2: The primary method for purifying this compound is fractional distillation under reduced pressure.[4] The boiling point of MPD is approximately 149-150°C at 25 mmHg.[4] Careful fractionation is necessary to separate it from any remaining starting materials, solvents, and by-products.
Q3: Can I reuse the hydrogenation catalyst?
A3: In many cases, heterogeneous catalysts like Raney nickel can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or structural changes. To reuse the catalyst, it should be carefully filtered from the reaction mixture, washed with a suitable solvent (e.g., water or an alcohol), and stored under appropriate conditions to prevent deactivation. It is advisable to test the activity of the recycled catalyst on a small scale before using it for a large-scale reaction.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves high-pressure hydrogenation, which carries inherent risks. Key safety precautions include:
-
Using a properly rated and maintained high-pressure autoclave.
-
Ensuring proper ventilation to handle flammable hydrogen gas.
-
Using an inert atmosphere when handling pyrophoric catalysts like Raney nickel.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Logical Relationship: Factors Influencing MPD Yield
Caption: Key factors influencing MPD synthesis.
IV. References
-
Longley, R. I., Jr., & Emerson, W. S. (n.d.). This compound. Organic Syntheses Procedure. Retrieved from [Link]
-
Method for producing this compound. (2009). Google Patents. Retrieved from
-
Method for producing this compound. (2009). Google Patents. Retrieved from
-
Preparation method of 3-methyl-1, 5-pentanediol. (n.d.). Google Patents. Retrieved from
-
Brown, J. M., Evans, P. L., & James, A. P. (n.d.). DIRECTED HOMOGENEOUS HYDROGENATION: METHYL anti-3-HYDROXY-2-METHYLPENTANOATE. Organic Syntheses Procedure. Retrieved from [Link]
-
This compound, 500 ml. (n.d.). Carl ROTH. Retrieved from [Link]
-
Durndell, L. J., dos Santos-Durndell, V. C., Shivhare, A., Hunns, J. A., Wilson, K., & Lee, A. F. (2025). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Green Chemistry. Retrieved from [Link]
-
Method for preparing 1,5-pentanediol by using catalyst containing molybdenum disulfide for catalytic hydrogenation of tetrahydrofurfuryl alcohol. (n.d.). Patsnap Eureka. Retrieved from [Link]
-
Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]
-
Benito, M., et al. (2019). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Catalysts. Retrieved from [Link]
-
Zhu, S., et al. (2020). Hydrogenation of furfural to 1,5-pentanediol over CuCo bimetallic catalysts. Catalysis Communications. Retrieved from [Link]
-
Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol. (n.d.). Retrieved from [Link]
-
Durndell, L. J., et al. (2025). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. Green Chemistry. Retrieved from [Link]
-
1,5-Pentanediol, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Method for producing this compound. (n.d.). Google Patents. Retrieved from
-
Selective and efficient production of 1,5-pentanediol from tetrahydrofurfuryl alcohol using Ni-La(OH)3 catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
Method for producing high-purity 1,5-pentanediol. (n.d.). Google Patents. Retrieved from
-
Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst. (2024). MDPI. Retrieved from [Link]
-
1,5-pentanediol. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Hydroxy-3-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
This compound, 98%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
-
(2R,3S)-2-hydroxy-3-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). (n.d.). HMDB. Retrieved from [Link]
Sources
- 1. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]
Technical Support Center: Catalytic Synthesis of 3-Methyl-1,5-pentanediol
Welcome to the technical support center for the synthesis of 3-methyl-1,5-pentanediol (MPD). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and its profound impact on product purity. Here, we address common challenges and provide field-proven insights to optimize your experimental outcomes.
I. Understanding the Synthesis and the Role of the Catalyst
This compound is a valuable diol used in the production of various polymers like polyesters and polyurethanes.[1] A common synthetic route involves the hydrogenation of a precursor molecule. The choice of catalyst in this hydrogenation step is critical as it directly influences the reaction's efficiency and the purity of the final product by minimizing side reactions.
A prevalent method for synthesizing this compound is through the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP).[1][2] Another approach involves the hydrogenation of a mixture of 3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol, which are synthesized from isobutene and formaldehyde.[3]
II. Troubleshooting Guide: Catalyst-Related Issues and Solutions
This section addresses specific problems that can arise during the synthesis of this compound, with a focus on how the catalyst can be the source and the solution.
Q1: My final product purity is low due to the presence of byproducts. What are the likely culprits and how can I mitigate them?
A1: Low purity is often due to the formation of byproducts such as 3-methyl-1-pentanol (MPA) and β-methyl-δ-valerolactone (MVL).[1] The formation of these byproducts is highly dependent on the catalyst and reaction conditions.
-
Insight: The presence of acidic sites on the catalyst or in the reaction medium can promote side reactions. For instance, the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP) to MPD can be accompanied by the formation of byproducts, which can be suppressed by conducting the hydrogenation in the presence of a basic compound.[1][2]
-
Troubleshooting Steps:
-
Catalyst Selection: Raney nickel and Raney cobalt are commonly used and effective hydrogenation catalysts.[1] Consider using a Raney nickel catalyst modified with molybdenum, which has shown to suppress byproduct formation.[1]
-
Addition of a Basic Compound: The introduction of a basic compound to the reaction mixture can effectively suppress the generation of byproducts like MPAE and MVL, leading to higher purity MPD.[1] This also helps in prolonging the life of the hydrogenation catalyst.[1][2]
-
Reaction Conditions: Ensure optimal reaction temperature and pressure. For the hydrogenation of MHP, a temperature range of 50 to 200°C is generally preferred.[1]
-
Q2: I'm observing catalyst deactivation over time. What could be the cause and how can I prevent it?
A2: Catalyst deactivation can be a significant issue, leading to decreased reaction rates and lower yields. Byproducts formed during the reaction are a major cause of catalyst deactivation.[1]
-
Insight: Byproducts like MPAE and MVL can adsorb onto the catalyst surface, blocking active sites and reducing its efficacy.[1]
-
Troubleshooting Steps:
-
Minimize Byproduct Formation: As discussed in Q1, adding a basic compound to the reaction can significantly reduce the formation of deactivating byproducts.[1]
-
Catalyst Washing: If you are reusing the catalyst, implementing a thorough washing procedure between runs can help remove adsorbed species.
-
Catalyst Loading: While it may seem counterintuitive, using a slightly higher catalyst loading (typically 0.01 to 3% by mass relative to the total reaction solution) can sometimes compensate for gradual deactivation, although this is not a long-term solution.[1]
-
Q3: The separation of the catalyst from the reaction mixture is proving difficult. What are my options?
A3: Efficient catalyst separation is crucial for obtaining a pure product and for the economic viability of reusing the catalyst.
-
Insight: The choice between a homogeneous and a heterogeneous catalyst has a significant impact on the separation process. Heterogeneous catalysts are generally preferred for their ease of removal.[1]
-
Troubleshooting Steps:
-
Filtration: For heterogeneous catalysts like Raney nickel, suction filtration through a filter aid like Filter-Cel is a standard and effective method.[4]
-
Centrifugation: Centrifugation is another effective technique to separate the solid catalyst from the liquid product.[4]
-
Supported Catalysts: Using a catalyst supported on a carrier such as activated carbon, diatomaceous earth, silica, or alumina can facilitate easier separation.[1]
-
III. Frequently Asked Questions (FAQs)
Q: What is a typical yield for the synthesis of this compound?
A: Yields can vary depending on the specific synthetic route and reaction conditions. For the hydrolysis of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran followed by hydrogenation with Raney nickel, yields of 81-83% have been reported.[4]
Q: What are the typical reaction conditions for the hydrogenation step?
A: For the hydrogenation of the hydrolysate of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran using Raney nickel, a hydrogen pressure of at least 1625 p.s.i. and a temperature of 125°C are typical.[4] In another method involving the hydrogenation of a mixture of unsaturated diols, temperatures of 90-160°C and pressures of 1 to 3 MPaG are used.[3]
Q: Can other catalysts besides Raney nickel be used?
A: Yes, other hydrogenation catalysts can be employed. For instance, palladium catalysts and other commercially available Raney nickel catalysts can be used for the hydrogenation of 3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol.[3] Ruthenium-based catalysts are also known to be effective for hydrogenation reactions, though their specific application to this synthesis would require further investigation.[5][6]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation of Hydrolyzed 3,4-dihydro-2-methoxy-4-methyl-2H-pyran[4]
-
Hydrolysis: In a suitable flask, mix 3,4-dihydro-2-methoxy-4-methyl-2H-pyran with water and concentrated hydrochloric acid. Stir the mixture for 2 hours, maintaining the temperature below 50°C.
-
Neutralization: Add solid sodium bicarbonate to the mixture until the solution is neutral.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave with Raney nickel catalyst. Apply a hydrogen pressure of at least 1625 p.s.i. and heat to 125°C for 4 hours with agitation.
-
Catalyst Removal: After cooling, separate the catalyst by filtration or centrifugation.
-
Purification: Distill the solution to remove methanol and water, followed by vacuum distillation to collect the this compound.
Protocol 2: Synthesis via Hydrogenation of Unsaturated Diols[3]
-
Reaction Setup: In a high-pressure reactor, place the mixture of 3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol with a suitable hydrogenation catalyst (e.g., a commercial Raney nickel catalyst).
-
Hydrogenation: Introduce hydrogen and carry out the reaction at a temperature of 90-160°C and a pressure of 1-3 MPaG for 0.5-2 hours.
-
Workup: After the reaction, cool the reactor, release the pressure, and separate the catalyst to obtain the crude this compound. Further purification can be done by distillation.
V. Visualization of the Synthetic Pathway
Caption: General synthetic pathway to this compound.
VI. Data Summary
| Catalyst | Precursor | Purity/Yield | Key Byproducts | Reference |
| Raney Nickel | Hydrolyzed 3,4-dihydro-2-methoxy-4-methyl-2H-pyran | 81-83% yield | Not specified | [4] |
| Raney Nickel/Raney Cobalt | 2-hydroxy-4-methyltetrahydropyran | High purity (with basic compound) | MPAE, MVL | [1] |
| Commercial Raney Nickel (RC-311, RC-312) | 3-methylene pentane-1,5-diol and 3-methylpent-2-ene-1,5-pentanediol | 99.3-99.42% selectivity | Not specified | [3] |
References
- Longley, R. I., Jr., & Emerson, W. S. (n.d.). This compound. Organic Syntheses Procedure.
- US7560601B2 - Method for producing this compound - Google Patents. (2009).
- CN113880689B - Preparation method of this compound - Google Patents. (n.d.).
- US20090099392A1 - Method for producing this compound - Google Patents. (2009).
- US3966827A - Production of 3-methylpentane-1,5-diol - Google Patents. (n.d.).
- Koso, S., et al. (2013). Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts.
- González-Vázquez, C., et al. (2022). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol.
- Nakagawa, Y., et al. (2014). Hydrogenolysis of Furfural into 1,5-Pentanediol by Employing Ni-M (M = Y or La) Composite Catalysts.
- Tian, H., et al. (2022).
- Dai, D., et al. (2021). Highly active Cu-MFI catalyst for conversion of furfuryl alcohol to pentanediols. E3S Web of Conferences.
- Synthesis of this compound - PrepChem.com. (n.d.).
- Koso, S., et al. (2013). Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol Over Supported Ruthenium Catalysts.
- GB2104794A - Raney nickel catalyst - Google Patents. (n.d.).
- Osatiashtiani, A., et al. (2017). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates.
- Chen, Y., et al. (2021). Highly Selective Catalysts for the Hydrogenation of Unsaturated Aldehydes: A Review.
- González-Vázquez, C., et al. (2022). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol.
- Osatiashtiani, A., et al. (2017). Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - PEARL - Plymouth Electronic Archive and Research Library.
- Tian, H., et al. (2025). Highly efficient production of 1,5-pentanediol from furfural hydrogenation over Co-Fe/ZrO2 catalysts.
- Gavilà, L., et al. (2022). One-Pot Production of 1,5-Pentanediol from Furfural Through Tailored Hydrotalcite-Based Catalysts.
- Wang, X., et al. (2024). Selective Hydrogenolysis of Tetrahydrofurfuryl Alcohol to 1,5-Pentanediol over MgAl2O4-Modified Pt/WO3/γ-Al2O3 Catalyst.
- Brentzel, Z. J., et al. (2017).
- Kaufman, D., & Reeve, W. (n.d.). 1,5-pentanediol. Organic Syntheses Procedure.
- EP2781499A1 - Method for producing high-purity 1,5-pentanediol - Google Patents. (n.d.).
- Nakagawa, Y., & Tomishige, K. (2012). Production of 1,5-pentanediol from biomass via furfural and tetrahydrofurfuryl alcohol.
- Brentzel, Z. J., et al. (2014). Exploration of New Reaction Chemistry for the Production of 1,5-Pentanediol from Biomass-Derived Tetrahydrofurfuryl Alcohol.
- Huang, K., et al. (2017). Conversion of Furfural to 1,5-Pentanediol: Process Synthesis and Analysis. ACS Sustainable Chemistry & Engineering.
Sources
- 1. US7560601B2 - Method for producing this compound - Google Patents [patents.google.com]
- 2. US20090099392A1 - Method for producing this compound - Google Patents [patents.google.com]
- 3. CN113880689B - Preparation method of 3-methyl-1, 5-pentanediol - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Minimizing impurities in industrial-scale production of 3-Methyl-1,5-pentanediol
Technical Support Center: 3-Methyl-1,5-pentanediol (3-MPD) Production
For: Researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of this compound.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges in minimizing impurities during the production of this compound (3-MPD). Our focus is on providing actionable, scientifically grounded solutions to enhance product purity, yield, and process robustness.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Profile
Q1: What are the most common impurities in industrial 3-MPD production, and where do they originate?
A1: The impurity profile of 3-MPD is highly dependent on the synthetic route. A prevalent industrial method involves the hydrogenation of 2-hydroxy-4-methyltetrahydropyran (MHP), which itself can be synthesized from isobutene and formaldehyde.[1][2]
The most critical impurities originating from this route are:
-
3-Methyl-1-pentanol-5-al Ethyl Ether (MPAE): This is a significant byproduct formed during the hydrogenation of MHP. Its boiling point is very close to that of 3-MPD, making it extremely difficult to separate via standard industrial distillation.[1]
-
4-Methyl-δ-valerolactone (MVL): Another common byproduct from the MHP hydrogenation step. While its boiling point is different enough from 3-MPD to allow for separation by distillation, its formation reduces the overall yield and can indicate suboptimal reaction conditions.[1]
-
Unreacted Precursors: Residual amounts of MHP or its precursors like 3-methylene pentane-1,5-diol can remain if the hydrogenation reaction is incomplete.[2]
-
Catalyst-Derived Impurities: Trace metals leached from the hydrogenation catalyst (e.g., Nickel, Palladium, Rhodium) can be present in the crude product.[1][2]
-
Solvent Residues: Any solvents used in the reaction or purification steps can persist in the final product if not adequately removed.
The formation of MPAE and MVL is particularly problematic as they can degrade the hydrogenation catalyst over time, leading to decreased process efficiency.[1]
Q2: How do bio-based production routes for 3-MPD affect the impurity profile?
A2: Bio-based routes, typically involving the microbial fermentation of renewable feedstocks like plant-based sugars, are gaining traction.[3] This approach can significantly alter the impurity profile compared to traditional chemical synthesis.
-
Advantages: Microbial fermentation often offers higher selectivity, which can lead to a reduction in byproducts like MPAE and MVL.[3]
-
New Impurities: The impurity profile will shift to include residual biomass, fermentation media components (salts, nutrients), and other metabolic byproducts from the engineered microorganisms.
-
Purification Challenges: Downstream processing for bio-based routes requires different techniques, such as filtration to remove cells and chromatography or extraction to isolate the 3-MPD from a complex aqueous matrix.
While promising for sustainability, this method faces challenges related to production cost and scaling compared to established petrochemical routes.[3]
Troubleshooting Guides
This section provides a structured, cause-and-effect approach to resolving common issues encountered during 3-MPD synthesis.
Issue 1: High Levels of MPAE Detected in Final Product
Symptoms:
-
Gas Chromatography (GC) analysis shows a peak with a retention time very close to the main 3-MPD peak, later confirmed by GC-MS as MPAE.
-
The purity of the distilled product does not meet the ≥98.0% specification.[4]
Root Cause Analysis: The formation of MPAE is often linked to acidic conditions or specific catalyst interactions during the hydrogenation of MHP. The ether linkage is formed under conditions that favor dehydration and subsequent etherification reactions.
dot
Caption: Troubleshooting logic for high MPAE impurity.
Solutions & Mitigation Strategies:
-
Introduce a Basic Compound: A highly effective method for suppressing both MPAE and MVL formation is to carry out the hydrogenation of MHP in the presence of a basic compound.[1][5] This neutralizes any acidic species that catalyze the side reactions.
-
Actionable Step: Add a small, controlled amount of a basic compound (e.g., sodium hydroxide, potassium carbonate, or an amine) to the reaction mixture. The optimal amount should be determined empirically but is typically a small percentage relative to the substrate.
-
-
Catalyst Selection: While standard Raney nickel can be used, catalysts modified with elements like molybdenum have shown improved performance.[1] However, the addition of a basic compound can allow for the use of more common, unmodified hydrogenation catalysts while still achieving high purity.[1][5]
-
Actionable Step: If base addition is insufficient, consider evaluating alternative heterogeneous catalysts. Supported catalysts on carriers like activated carbon or alumina can offer different selectivity profiles.[1]
-
Issue 2: Poor Yield and High Levels of MVL
Symptoms:
-
Overall yield of 3-MPD is below target.
-
GC analysis shows a significant peak corresponding to 4-Methyl-δ-valerolactone (MVL).
Root Cause Analysis: MVL formation is a competing reaction pathway during MHP hydrogenation. This issue is often exacerbated by suboptimal reaction parameters such as temperature, pressure, or catalyst activity.
Solutions & Mitigation Strategies:
-
Optimize Reaction Temperature and Pressure: Hydrogenation reactions are sensitive to both temperature and pressure.
-
Causality: Insufficient temperature or pressure can lead to incomplete conversion of intermediates, favoring lactone formation. Conversely, excessively high temperatures can promote thermal degradation and other side reactions.
-
Actionable Step: Systematically vary the reaction temperature (e.g., in the range of 100-150°C) and hydrogen pressure (e.g., 1-20 MPa) to find the optimal conditions that maximize the conversion to 3-MPD while minimizing MVL.[1]
-
-
Ensure Catalyst Activity: The hydrogenation catalyst must be sufficiently active.
-
Causality: A deactivated or poisoned catalyst will have a lower hydrogenation rate, potentially allowing intermediates to follow alternative reaction pathways. Catalyst degradation can be caused by impurities in the feedstock.[1]
-
Actionable Step: Ensure the MHP feedstock is of high purity. Implement a catalyst regeneration or replacement schedule. If reusing the catalyst, ensure it is thoroughly washed and handled under inert conditions to prevent oxidation.[1]
-
Protocols and Data
Protocol 1: GC-MS Method for Purity Analysis of 3-MPD
This protocol provides a standardized method for the quality control analysis of this compound.
Objective: To quantify the purity of 3-MPD and identify key impurities such as MPAE and MVL.
Instrumentation & Columns:
-
Gas Chromatograph: Agilent 8890 or equivalent, with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column is recommended for good separation of diols and related impurities. A common choice is a column like the CBP-20 (or equivalent wax-type column).[1]
-
Dimensions: 50 m length x 0.25 mm ID x 0.25 µm film thickness.
-
GC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Injection Temp | 240°C | Ensures rapid volatilization of the sample without degradation.[1] |
| Detector Temp | 240°C (FID) | Prevents condensation of analytes in the detector.[1] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |
| Oven Program | Initial: 100°C, hold 2 min | Allows for separation of volatile components. |
| Ramp: 10°C/min to 230°C | Separates compounds based on boiling point and polarity. | |
| Hold: 10 min | Ensures all high-boiling point compounds elute. | |
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Split Ratio | 50:1 | Prevents column overload and ensures sharp peaks. |
Sample Preparation:
-
Dilute the 3-MPD sample 1:100 in a high-purity solvent such as Methanol or Isopropanol.
-
Vortex the sample to ensure homogeneity.
-
Transfer to a 2 mL GC vial for analysis.
Table 1: Typical Impurity Profile and Separation Characteristics
| Compound | Abbreviation | Typical Boiling Point | GC Elution Order | Separation Challenge |
| 4-Methyl-δ-valerolactone | MVL | ~231°C | 1 | Separable by distillation. |
| This compound | 3-MPD | ~272°C | 2 | Target Compound |
| 3-Methyl-1-pentanol-5-al Ethyl Ether | MPAE | ~276°C | 3 | Very difficult; co-distills with 3-MPD.[1] |
Process Optimization Workflow
The following diagram illustrates a systematic workflow for optimizing the 3-MPD production process to enhance purity.
dot
Caption: Workflow for impurity troubleshooting and process optimization.
References
- Method for producing this compound. (2009). Google Patents.
- This compound. (n.d.). Organic Syntheses Procedure.
- Bio-Sourced this compound Market Research Report 2033. (n.d.). Dataintelo.
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- Method for production of this compound. (n.d.). Google Patents.
- This compound, 98%. (n.d.). Otto Chemie Pvt. Ltd.
- Sabra, W., Groeger, C., & Zeng, A. P. (2016). Microbial Cell Factories for Diol Production. Advances in biochemical engineering/biotechnology, 155, 165–197.
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Stability issues of 3-Methyl-1,5-pentanediol under different conditions
Technical Support Center: 3-Methyl-1,5-pentanediol (3-MPD)
Welcome to the technical support center for this compound (3-MPD). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and handling questions encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the causality behind these recommendations to ensure the integrity of your work.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you may encounter, providing potential causes and actionable solutions.
Q1: I've observed a change in the physical appearance of my 3-MPD sample (e.g., color change to yellow, increased viscosity). What is the likely cause and how can I resolve this?
A1: A change in the physical properties of this compound, which should be a colorless, viscous liquid, typically points to two primary causes: oxidation or contamination.[1][2]
-
Causality: The two primary hydroxyl groups in the 3-MPD structure can be susceptible to slow oxidation, especially with prolonged exposure to air (oxygen), elevated temperatures, or in the presence of catalytic impurities (like trace metals). This can lead to the formation of aldehydes, ketones, or carboxylic acids, which can alter the color and viscosity of the material. Contamination with incompatible materials, such as strong oxidizing agents, can cause more rapid and pronounced changes.[2][3]
-
Troubleshooting Protocol & Prevention:
-
Verify Purity: Use Gas Chromatography (GC) to check the purity of your sample against the manufacturer's specifications. The presence of new peaks may indicate degradation products or contaminants.[1]
-
Inert Atmosphere Storage: If you plan to store an opened container for an extended period, purge the headspace of the container with an inert gas like nitrogen or argon before sealing it tightly. This minimizes contact with atmospheric oxygen.
-
Check for Contaminants: Review your handling procedures. Ensure that you are using clean, dry glassware and that there has been no cross-contamination from other reagents, particularly strong acids or oxidizing agents.[2]
-
Proper Storage: Always store 3-MPD in a tightly closed container in a cool, dry, and well-ventilated area, ideally between 15–25°C.[1][4] Avoid direct exposure to heat sources or sunlight.[4]
-
Q2: My analytical results (HPLC, GC-MS) show unexpected peaks when using 3-MPD as a solvent or reactant. Could these be degradation products?
A2: Yes, it is possible. While 3-MPD is generally stable, the appearance of unexpected peaks could be due to trace impurities from synthesis or degradation under specific experimental conditions.[3]
-
Causality & Potential Impurities:
-
Synthesis By-products: The manufacturing process of 3-MPD can sometimes leave trace amounts of by-products such as β-methyl-δ-valerolactone (MVL).[5] While manufacturers aim for high purity (≥98.0%), these may be detectable in sensitive analyses.[1][4]
-
Thermal Stress: Although 3-MPD has a high boiling point (~250-252°C), prolonged heating, especially in the presence of catalysts or impurities, can lead to dehydration or oxidation.[1]
-
Reaction with Incompatibles: If your reaction involves strong oxidizing agents or acids, you may be observing by-products from the degradation of 3-MPD itself.[2]
-
-
Troubleshooting Workflow:
-
Run a Blank: Analyze a sample of your 3-MPD stock solution under the same analytical conditions (without your active compounds) to confirm if the extraneous peaks originate from the diol itself.
-
Review Reaction Conditions: Ensure your reaction pH is within the stable range of 4-9.[6] If you must work outside this range, consider the possibility of acid- or base-catalyzed degradation.
-
Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectra of the unknown peaks. Fragments may correspond to potential oxidation products (e.g., loss of H₂) or dehydration products (e.g., loss of H₂O).
-
Consult Supplier: If you suspect a batch-specific impurity, contact the supplier for a certificate of analysis for that specific lot number.
-
Below is a logical workflow for troubleshooting unexpected analytical peaks.
Frequently Asked Questions (FAQs)
Q3: What are the optimal storage and handling conditions for this compound?
A3: To maintain its integrity, 3-MPD should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][7] The recommended storage temperature is between 15–25°C.[1][3] It is important to protect it from moisture.[1] When handling, use appropriate personal protective equipment (PPE), such as gloves and safety goggles, in a well-ventilated space.[1][2]
Q4: How stable is 3-MPD in aqueous solutions of varying pH?
A4: 3-MPD is hydrolytically stable in aqueous solutions with a pH range of 4 to 9.[6] Experiments conducted according to OECD Guideline 111 showed no significant degradation under these conditions over 5 days at 50°C.[6] However, exposure to strong acids or bases outside this range may catalyze degradation reactions.
Q5: What chemicals and materials are incompatible with 3-MPD?
A5: 3-MPD is generally stable but should not be stored with or exposed to certain classes of chemicals, as this can lead to vigorous and potentially hazardous reactions.[2] The primary incompatibilities are summarized in the table below.
| Incompatible Material Class | Potential Hazard | Rationale |
| Strong Oxidizing Agents | Ignition or violent reaction may result.[3] | The hydroxyl groups of 3-MPD can be readily oxidized, leading to a potentially exothermic reaction. Examples include nitrates, perchlorates, and concentrated hydrogen peroxide.[2] |
| Strong Acids | Degradation and potential polymerization. | Strong acids can catalyze dehydration reactions of the diol. |
| Acid Chlorides | Exothermic reaction. | The hydroxyl groups will react with acid chlorides in an esterification reaction, which can be vigorous.[2] |
| Acid Anhydrides | Exothermic reaction. | Similar to acid chlorides, acid anhydrides will react with the hydroxyl groups to form esters.[2] |
Q6: Is 3-MPD sensitive to light or atmospheric conditions?
A6: While 3-MPD is considered stable under normal ambient conditions, prolonged exposure to air (oxygen) can lead to gradual oxidation, as detailed in Q1.[3] In the atmosphere, gaseous 3-MPD is expected to undergo indirect photodegradation with a half-life of about 27 hours.[6] For laboratory use, while it is not exceptionally light-sensitive, it is good practice to store it in opaque or amber containers if it will be kept for long periods, to minimize any potential light-induced degradation.
Q7: How should I dispose of waste 3-MPD?
A7: All waste must be handled in accordance with local, state, and federal regulations.[2] Because 3-MPD is readily biodegradable, biological treatment at a wastewater facility is a potential disposal route.[6] However, do not dispose of it directly into drains or the environment.[3] For laboratory quantities, it can often be collected with other non-halogenated organic solvent waste. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
Summary of Stability Data
| Condition | Stability Profile | Notes |
| pH | Stable in the range of pH 4-9.[6] | Avoid strongly acidic or basic conditions to prevent catalyzed degradation. |
| Temperature | Stable at recommended storage temperatures (15-25°C).[1] High flash point (~143-150°C) and boiling point (~249-252°C) indicate good thermal stability.[3][4][7] | Vapors may form explosive mixtures with air if heated significantly.[3] Combustion products include CO and CO₂.[3] |
| Air/Oxygen | Can undergo slow oxidation upon prolonged exposure.[3] | Store in tightly sealed containers; consider purging with inert gas for long-term storage. |
| Biodegradation | Classified as "readily biodegradable".[6] | An important consideration for environmental fate and disposal. |
References
- OECD SIDS. (n.d.). This compound. UNEP Publications.
- Colonial Chemical. (n.d.). This compound. Colonial Chemical.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound. Santa Cruz Biotechnology.
- ChemicalBook. (2023). This compound - Safety Data Sheet. ChemicalBook.
- Dataintelo. (n.d.). Bio-Sourced this compound Market Research Report 2033. Dataintelo.
- Carl ROTH. (2023). Safety Data Sheet: this compound. Carl ROTH.
- Longley, R. I., Jr., & Emerson, W. S. (1951). This compound. Organic Syntheses, 31, 78.
- LookChem. (n.d.). Exploring this compound: Properties and Applications. LookChem.
- Hangzhou Royalchem Co.,LTD. (n.d.). Buy this compound Industrial Grade. LookChem.
- Kuraray Co., Ltd. (2009). U.S. Patent No. 7,560,601B2. Google Patents.
- Kuraray Co., Ltd. (2007). WO/2007/125909 Method for production of this compound. WIPO Patentscope.
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Validation & Comparative
A Comparative Guide to Polyester Properties: The Impact of 3-Methyl-1,5-pentanediol vs. 1,5-pentanediol
For researchers and professionals in polymer science and drug development, the selection of a diol monomer is a critical decision point in polyester synthesis, directly dictating the final polymer's physicochemical properties and performance. This guide provides an in-depth, objective comparison of polyesters synthesized with the linear diol, 1,5-pentanediol (PDO), and its branched counterpart, 3-Methyl-1,5-pentanediol (MPD). We will explore how a single methyl group fundamentally alters polymer architecture and, consequently, its thermal, mechanical, and chemical characteristics, supported by experimental principles and data.
The Decisive Factor: A Single Methyl Group
The foundational difference between 1,5-pentanediol and this compound lies in their molecular architecture. PDO is a linear, symmetrical C5 diol, while MPD features a methyl group at the C3 position.[1] This seemingly minor variation has profound implications for polymerization and macromolecular structure.
The linear nature of PDO allows polymer chains to pack in an orderly, parallel fashion, fostering the formation of crystalline domains.[2][3] In contrast, the methyl side group on the MPD backbone introduces steric hindrance, disrupting this regular packing and forcing the resulting polyester into a more amorphous, non-crystalline state.[1][2][4][5] This fundamental divergence in crystallinity is the primary driver behind the significant differences in their performance profiles.
Comparative Monomer Properties
Before examining the polymers, it is instructive to compare the properties of the diol monomers themselves. MPD's branched structure results in a lower melting point and viscosity, making it a liquid at room temperature and often easier to handle in processing compared to some other diols.[5][6]
| Property | 1,5-Pentanediol (PDO) | This compound (MPD) |
| CAS Number | 111-29-5[7] | 4457-71-0[1] |
| Molecular Formula | C₅H₁₂O₂[7] | C₆H₁₄O₂[1] |
| Molar Mass | 104.15 g/mol | 118.17 g/mol [8] |
| Appearance | Colorless, oily liquid[7][9] | Colorless, viscous liquid[1][10] |
| Boiling Point | ~242 °C[7][9] | ~220 °C (decomposes)[8] |
| Melting Point | -18 °C[7] | -50 °C[8] |
| Density | ~0.994 g/mL at 25°C[7][9] | ~0.974 g/mL at 20°C[1] |
| Flash Point | ~142 °C[11][12] | ~143 °C[1] |
Impact on Polyester Performance: A Data-Driven Comparison
The choice of diol directly translates into distinct polyester properties. Polyesters derived from PDO tend to be semi-crystalline, while those from MPD are amorphous.[2][4][13] This core difference creates a cascade of effects on thermal and mechanical behavior.
| Property | Polyester from 1,5-Pentanediol | Polyester from this compound | Causality |
| Crystallinity | Semi-crystalline[3][14] | Amorphous[1][5][13] | The linear PDO structure allows for ordered chain packing, while the methyl branch of MPD disrupts this regularity.[2] |
| Glass Transition (Tg) | Lower | Higher[4][13] | The methyl group restricts polymer chain rotation, requiring more energy for the chains to gain mobility.[4] |
| Melting Point (Tm) | Present (e.g., 50-62°C for some aliphatic polyesters)[14] | Absent (or significantly suppressed)[13] | A melting point is characteristic of crystalline domains, which are absent in amorphous MPD-based polyesters. |
| Flexibility / Hardness | Harder, more rigid | Softer, more flexible[1][5][8] | The lack of crystallinity in MPD polyesters results in a less rigid, more elastomeric material. |
| Hydrophobicity | Moderate | Higher[5][13] | The additional alkyl (methyl) group increases the hydrocarbon character of the polymer, reducing its affinity for water. |
| Biodegradation Rate | Faster | Slower[13] | Increased hydrophobicity and steric hindrance from the methyl group can impede enzymatic access to the ester linkages.[13] |
| Adhesion | Good | Excellent[6][15] | The amorphous nature and flexibility of MPD-based polymers can promote better surface contact and intermolecular forces with substrates. |
Experimental Protocols: Synthesis and Characterization
To ensure a valid comparison, polyesters must be synthesized and analyzed under controlled, identical conditions, with the diol being the only variable.
Polyester Synthesis: Melt Polycondensation
This is a standard, solvent-free method for producing high molecular weight polyesters.
Step-by-Step Protocol:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet is charged with the diacid (e.g., Adipic Acid, 1.0 mol), the diol (PDO or MPD, 1.1 mol, a 10% molar excess is common to compensate for volatilization), and a catalyst such as titanium(IV) butoxide (TBT) or antimony(III) oxide (approx. 200-300 ppm).
-
Esterification (First Stage): The mixture is heated under a slow nitrogen purge to approximately 180-200°C. The components melt and react, forming water as a byproduct, which is continuously removed via the distillation arm. This stage is continued for 2-4 hours, or until the theoretical amount of water has been collected.
-
Polycondensation (Second Stage): The temperature is gradually increased to 220-240°C, and a vacuum (typically <1 Torr) is slowly applied. This crucial step removes the excess diol and facilitates the chain-building reaction, increasing the polymer's molecular weight. The reaction's progress is monitored by the viscosity of the melt (an increase in stirrer torque).
-
Termination and Recovery: The reaction is stopped when the desired viscosity is reached. The reactor is backfilled with nitrogen, and the molten polymer is extruded and allowed to cool before being pelletized for analysis.
Standard Characterization Workflow
The synthesized polyesters are subjected to a suite of analytical techniques to quantify their properties.
Discussion: From Molecular Structure to Practical Application
The data clearly demonstrates that the choice between PDO and MPD is a strategic one, enabling the precise tuning of polyester properties.
-
The Case for 1,5-Pentanediol (PDO): Polyesters made from PDO are semi-crystalline materials.[3][14] This structure imparts a balance of hardness and flexibility, making them suitable for applications where mechanical integrity and thermal stability are important.[14][15] They are found in the production of polyester polyols for polyurethanes, coatings, and adhesives where a certain degree of rigidity is beneficial.[7][16]
-
The Case for this compound (MPD): The introduction of the methyl branch makes MPD a powerful tool for creating amorphous polymers.[1][5] These materials exhibit enhanced flexibility, softness, and often superior adhesion.[1][6] The resulting polyester polyols are liquid at room temperature with low viscosity, which is a significant advantage for handling and processing.[1][5] This makes MPD-based polyesters and polyols ideal for high-performance applications such as soft-segment polyurethanes, flexible coatings, plasticizers, and adhesives that require durability and weather resistance.[1][5][8]
Conclusion
The structural isomerism between 1,5-pentanediol and this compound provides a clear and compelling example of structure-property relationships in polymer chemistry.
-
1,5-Pentanediol is the monomer of choice for creating semi-crystalline polyesters where hardness, thermal stability, and mechanical strength are key performance indicators.
-
This compound is used to engineer amorphous polyesters , yielding materials characterized by high flexibility, softness, low-temperature handling, and excellent adhesion.[1][5][6]
For the materials scientist or drug development professional, understanding this distinction is paramount. It allows for the rational design of polymers, enabling the creation of materials precisely tailored to the demands of the target application, whether it be a rigid biodegradable implant or a flexible, weather-resistant coating.
References
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- Ataman Kimya. (n.d.). 1,5-Pentanediol.
- LookChem. (n.d.).
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- Zhu, Y., et al. (2017). High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. figshare.com. [Link]
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- Wu, J., et al. (2018). Biobased 1,5-pentanediol derived aliphatic-aromatic copolyesters: Synthesis and thermo-mechanical properties.
- UBE Corporation Europe. (n.d.). 1,5-Pentane Diol. ube.es. [Link]
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- Ataman Kimya. (n.d.). 1,5-PENTANEDIOL.
- Ataman Kimya. (n.d.). 1,5-PENTANEDIOL.
- Kuraray Europe GmbH. (n.d.). MPD – A unique diol for high-performance polyols/polymers. kuraray.eu. [Link]
- Paint & Coatings. (n.d.). MPD (this compound) by Kuraray Europe GmbH. ulprospector.com. [Link]
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- ACS Publications. (2022). Bio-based 1,5-Pentanediol as a Replacement for Petroleum-Derived 1,6-Hexanediol for Polyester Polyols, Coatings, and Adhesives. pubs.acs.org. [Link]
- Gantrade Corporation. (n.d.). 1,5-Pentanediol. gantrade.com. [Link]
- Univar Solutions. (n.d.). 1,5 PENTANEDIOL, Technical Grade, Liquid, IBC. univarsolutions.com. [Link]
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- LookPolymers. (n.d.). BASF 1,5-Pentanediol (PDO)
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A Comparative Guide to Polyurethanes: The Influence of 3-Methyl-1,5-pentanediol on Polymer Properties
For: Researchers, scientists, and product development professionals in the polyurethane sector.
Introduction: The Critical Role of Diols in Polyurethane Performance
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications ranging from flexible foams and elastomers to rigid coatings and adhesives. Their remarkable adaptability stems from the ability to tailor their properties by carefully selecting the constituent monomers: a diisocyanate, a polyol, and a chain extender. The chain extender, typically a short-chain diol, plays a pivotal role in defining the structure of the "hard segments" within the polymer matrix. These hard segments are responsible for critical properties such as hardness, thermal stability, and mechanical strength.[1][2][3]
This guide provides an in-depth comparison of polyurethanes derived from 3-Methyl-1,5-pentanediol (3-MPD) with those synthesized using other common linear and branched diols, such as 1,4-butanediol (BDO), 1,6-hexanediol (HDO), and 2-methyl-1,3-propanediol (MPO). We will explore how the unique molecular architecture of 3-MPD imparts distinct performance advantages, particularly in terms of flexibility, hydrolytic stability, and processing characteristics. All claims are substantiated with experimental data and established testing methodologies to provide a comprehensive resource for material selection and formulation development.
Molecular Architecture: The Foundation of Performance
The structure of the diol chain extender directly influences the packing efficiency, crystallinity, and intermolecular forces within the polyurethane's hard segments.
-
Linear Diols (e.g., 1,4-Butanediol, 1,6-Hexanediol): These diols have a symmetrical, linear structure that allows for efficient chain packing and strong hydrogen bonding between urethane groups. This typically results in polymers with higher hardness, modulus, and crystallinity.
-
Branched Diols (e.g., this compound): 3-MPD is a symmetric, branched aliphatic diol with a methyl group located centrally on its five-carbon chain.[4] This methyl branch disrupts the polymer chain's symmetry and introduces steric hindrance, which in turn reduces crystallinity and leads to the formation of amorphous polymers.[4][5] This amorphous nature is key to many of its beneficial properties.
Caption: Chemical structures of compared diols.
Comparative Performance Analysis
The structural differences between 3-MPD and other diols translate into significant variations in the macroscopic properties of the resulting polyurethanes.
Mechanical Properties
The branched structure of 3-MPD imparts a unique combination of flexibility and durability. Polyurethanes synthesized with 3-MPD generally exhibit lower tensile strength and modulus compared to those made with linear diols like BDO, but they show significantly higher elongation at break.[6] This indicates a softer, more flexible, and less rigid material.
Table 1: Comparative Mechanical Properties of Polyurethanes
| Property | PU from 3-MPD | PU from 1,4-BDO | PU from 1,6-HDO | Test Method |
| Tensile Strength (MPa) | Lower | Higher | High | ASTM D412[7] |
| Elongation at Break (%) | Higher | Lower | Lower | ASTM D412[7] |
| Hardness (Shore A) | Lower | Higher | High | ASTM D2240[7] |
| Flexibility | Excellent | Good | Moderate | Qualitative |
Note: Trends are based on typical formulations. Absolute values depend on the specific polyol, isocyanate, and NCO/OH ratio.
Hydrolytic Stability
One of the most significant advantages of using 3-MPD is the enhanced hydrolytic stability it confers to polyester-based polyurethanes. The methyl group provides steric shielding to the adjacent ester linkages, protecting them from hydrolysis.[8] Furthermore, the increased hydrophobicity of the 3-MPD-containing polymer backbone reduces water absorption.[4] This is a critical advantage for applications in humid environments or where there is direct contact with water.[8] In contrast, polyurethanes based on linear diols can be more susceptible to hydrolytic degradation over time.[8][9]
Thermal Properties
The amorphous nature of 3-MPD-based polyurethanes means they typically exhibit a lower glass transition temperature (Tg) and lack a distinct melting point (Tm) compared to their semi-crystalline counterparts derived from linear diols. This translates to better flexibility at low temperatures.[5]
Table 2: Comparative Thermal Properties
| Property | PU from 3-MPD | PU from 1,4-BDO | PU from 1,6-HDO | Test Method |
| Glass Transition Temp. (Tg) | Lower | Higher | Higher | DSC (e.g., ASTM E1356) |
| Crystallinity | Amorphous | Semi-crystalline | Semi-crystalline | DSC / XRD |
| Low-Temperature Flexibility | Excellent | Good | Moderate | Qualitative |
Processing and Handling
3-MPD is a colorless liquid at room temperature, which simplifies handling and processing compared to some linear diols like 1,6-HDO which can be solid.[4] Polyols synthesized with 3-MPD also tend to have lower viscosity, which is advantageous in many formulations for coatings, adhesives, and elastomers, allowing for easier mixing and application.[5][10]
Experimental Section: Synthesis and Characterization
To ensure the trustworthiness of these comparisons, it is essential to follow standardized, reproducible protocols for both synthesis and testing.
Materials
-
Diisocyanates: 4,4'-Diphenylmethane diisocyanate (MDI)
-
Polyol: Polyester polyol (e.g., Poly(butylene adipate) glycol, MW 2000)
-
Chain Extenders: this compound (3-MPD), 1,4-Butanediol (BDO)
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent: N,N-Dimethylacetamide (DMAc) (if solution polymerization is used)
Synthesis Protocol: Two-Step Prepolymer Method
The two-step, or prepolymer, method is a common and reliable approach for synthesizing high-quality polyurethanes.[11][12][13]
Step 1: Prepolymer Synthesis
-
Drying: Thoroughly dry the polyol and chain extender under vacuum at 80-100°C for at least 4 hours to remove residual moisture. Moisture can react with isocyanates, causing undesirable side reactions.
-
Reaction Setup: Charge the dried polyol into a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, thermometer, and condenser.
-
Isocyanate Addition: Under a nitrogen blanket, add a molar excess of MDI to the polyol. The NCO/OH ratio for the prepolymer step is typically around 2:1.
-
Reaction: Heat the mixture to 70-80°C and stir. Monitor the reaction by titrating for the %NCO content (e.g., using the dibutylamine back-titration method per ASTM D2572) until the theoretical value is reached (typically 2-4 hours).
Step 2: Chain Extension
-
Cooling: Cool the prepolymer to 50-60°C.
-
Chain Extender Addition: Slowly add the stoichiometric amount of the chosen diol (3-MPD or BDO) to the prepolymer with vigorous stirring. The final NCO/OH ratio should be approximately 1.02-1.05:1.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 10-30 ppm) to promote the reaction.
-
Curing: Pour the viscous mixture into a pre-heated mold and cure in an oven. Curing conditions can vary (e.g., 100-110°C for 16-24 hours).
-
Post-Curing: Allow the samples to condition at ambient temperature for at least 7 days before testing to ensure complete reaction.
Caption: Polyurethane synthesis and characterization workflow.
Characterization Methods
All characterization should be performed according to internationally recognized standards to ensure data comparability.[14]
-
Mechanical Testing: Tensile strength, elongation at break, and modulus are determined using a universal testing machine according to ASTM D412 .[7] Tear strength is measured following ASTM D624 .[7] Hardness is measured with a durometer as per ASTM D2240 .[7]
-
Thermal Analysis: Glass transition temperature (Tg) and melting behavior are analyzed using Differential Scanning Calorimetry (DSC) as per ASTM E1356 . Thermogravimetric Analysis (TGA) is used to assess thermal stability (ASTM E1131 ).
-
Hydrolytic Stability Testing: Samples are immersed in deionized water at an elevated temperature (e.g., 70-90°C) for an extended period (e.g., 30 days).[1][8] The retention of mechanical properties (tensile strength, elongation) is measured at set intervals to quantify degradation.
Application Insights and Conclusion
The unique property profile of polyurethanes derived from this compound makes them a superior choice for a variety of high-performance applications.
Key Advantages of 3-MPD in Polyurethanes:
-
Enhanced Hydrolysis Resistance: The sterically hindered, hydrophobic backbone makes them ideal for outdoor applications, automotive interiors, and components exposed to moisture.[5][8]
-
Superior Flexibility and Softness: The amorphous nature results in materials with a luxurious feel, making them suitable for synthetic leather, spandex, and soft-touch coatings.[5][15]
-
Excellent Low-Temperature Performance: The low Tg ensures that the material remains flexible and does not become brittle at low temperatures.
-
Improved Processing: The liquid nature of 3-MPD and the low viscosity of its polyols facilitate easier handling and formulation.[4][10]
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A Comparative Guide to the Thermal Stability of Polymers Incorporating 3-Methyl-1,5-pentanediol
In the pursuit of advanced polymeric materials, the choice of monomer building blocks is paramount in dictating the final properties of the polymer. For researchers, scientists, and drug development professionals, understanding the thermal stability of a polymer is critical for predicting its processing window, application performance, and shelf-life. This guide provides an in-depth comparison of the thermal stability of polymers synthesized with 3-Methyl-1,5-pentanediol (MPD), a branched diol, against polymers made with common linear diols. We will delve into the structural rationale behind the observed thermal behaviors and provide supporting experimental data and standardized protocols.
The Structural Advantage: How this compound Influences Polymer Properties
This compound (HOCH₂CH₂CH(CH₃)CH₂CH₂OH) is an aliphatic diol distinguished by a methyl group branching from the main carbon chain. This seemingly minor structural alteration has profound implications for the resulting polymer's morphology and, consequently, its thermal properties when compared to its linear counterparts like 1,4-butanediol (BDO) or 1,5-pentanediol.
The introduction of a methyl branch disrupts the regular packing of polymer chains. This steric hindrance makes it more difficult for the polymer to crystallize, often leading to amorphous or semi-crystalline materials with lower crystallinity.[1] While this may decrease the melting temperature (Tm), it can enhance other crucial thermal properties. Specifically, the methyl group restricts the rotational freedom of the polymer backbone, which can lead to an increase in the glass transition temperature (Tg).[2] The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3] A higher Tg is often desirable for applications requiring dimensional stability at elevated temperatures.
Furthermore, the influence of branched diols on thermal stability, as measured by decomposition temperature, can be complex. While some studies suggest a general trend of decreasing thermal stability with increasing chain length or branching in certain polyester series,[4][5] others have demonstrated that specific molecular architectures incorporating branched diols can lead to enhanced thermal properties.[6]
Comparative Thermal Analysis: MPD-based Polymers vs. Linear Diol Alternatives
To objectively assess the thermal stability of polymers containing this compound, we will compare their performance with polymers synthesized from linear diols. The primary techniques for this evaluation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Key Thermal Performance Indicators:
-
Glass Transition Temperature (Tg): Indicates the transition from a rigid to a more flexible state. A higher Tg generally implies better dimensional stability at higher temperatures.[7]
-
Melting Temperature (Tm): The temperature at which a crystalline polymer melts.[3]
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. Often reported as the temperature at which 5% weight loss occurs (Td-5%). A higher Td signifies greater thermal stability.[8]
Data Summary: Polyesters
| Diol Structure | Polymer Example | Tg (°C) | Tm (°C) | Td-5% (°C) | Key Observations |
| Branched | Poly(3-methyl-1,5-pentylene adipate) | > -40 | Amorphous | ~360-370 | Increased Tg compared to linear counterparts, amorphous nature.[9] |
| Linear | Poly(1,4-butylene succinate) (PBS) | ~ -32 | ~ 115 | ~ 350-360 | Lower Tg, semi-crystalline with a distinct melting point.[10] |
| Linear | Poly(1,5-pentylene adipate) (PPeA) | ~ -55 | ~ 70 | Less stable than other linear polyester | Lower Tg and Tm compared to BDO-based polyesters.[11] |
Note: The values presented are approximate and can vary based on molecular weight, synthetic method, and analytical conditions. The data for the MPD-based polyester is inferred from similar branched diol structures due to a lack of direct literature comparison.
The data suggests that the incorporation of a methyl branch, as in MPD, tends to increase the glass transition temperature and disrupt crystallinity, leading to amorphous polymers.[1][2] This is a significant advantage in applications where clarity and flexibility at a wider range of temperatures are required. While the decomposition temperatures are often comparable, the enhanced Tg of MPD-containing polymers offers a wider operational window before the material softens.
Data Summary: Polyurethanes
| Diol/Polyol Structure | Polymer Example | Tg (°C) | Td (°C) | Key Observations |
| Branched | Polyurethane with polycarbonate polyol containing this compound | One Tg observed | ~230-350 (multi-step) | Ultra-soft elastomer with a single glass transition.[6] |
| Linear | Polyurethane based on PTMEG/HDI/BD | ~ -73 | ~320 (multi-step) | Low Tg due to flexible polyether soft segment.[12][13] |
Note: The values presented are approximate and can vary based on the specific formulation of the polyurethane (isocyanate, chain extender, etc.).
In polyurethanes, the use of polyols containing MPD can lead to the development of soft elastomers with a single, low Tg.[6] The thermal decomposition of polyurethanes is typically a multi-step process, with the initial weight loss often attributed to the degradation of the urethane linkages.[14][15] The overall thermal stability will be highly dependent on the complete formulation.
Experimental Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized experimental protocols are essential. Here, we detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) based on ASTM standards.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is a critical tool for determining the thermal stability and composition of polymeric materials.[17]
Experimental Workflow for TGA
Caption: TGA Experimental Workflow
Detailed Protocol (based on ASTM E1131): [18][19]
-
Sample Preparation: Weigh 5-20 mg of the polymer sample into a clean TGA pan.
-
Instrument Setup:
-
Place the sample in the TGA furnace.
-
Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate to prevent oxidative degradation.[16]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate, commonly 10°C/minute, to a final temperature (e.g., 600°C).[18]
-
-
Data Acquisition: Continuously monitor and record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain a thermogram.
-
Determine the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td-5%).[8]
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[20] It is used to determine thermal transitions such as Tg and Tm.[3][7]
Experimental Workflow for DSC
Caption: DSC Experimental Workflow
Detailed Protocol (based on ASTM D3418): [21][22]
-
Sample Preparation: Weigh 10-15 mg of the polymer sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.[3]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/minute) to a temperature above its expected melting point. This is to erase any prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/minute) back to a low temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.[1]
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The glass transition (Tg) is observed as a step change in the baseline.
-
The melting temperature (Tm) is identified as an endothermic peak.
-
Conclusion: The Role of this compound in Tailoring Thermal Stability
The incorporation of this compound into polymer backbones offers a strategic approach to tuning thermal properties. The methyl branch effectively disrupts chain packing, leading to amorphous or semi-crystalline polymers with elevated glass transition temperatures compared to their linear analogs. This can translate to improved dimensional stability and a broader operating temperature range for various applications.
While the decomposition temperatures may be comparable to polymers derived from linear diols, the overall thermal performance of MPD-based polymers, particularly their behavior at the glass transition, makes them a compelling choice for applications demanding a unique combination of flexibility, clarity, and thermal resistance. For researchers and professionals in material science and drug development, understanding these structure-property relationships is key to designing next-generation polymers with tailored performance characteristics.
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A Comparative Guide to the Mechanical Properties of Polyurethanes Formulated with 3-Methyl-1,5-pentanediol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Diol Selection in Polyurethane Performance
Polyurethanes (PUs) are among the most versatile classes of polymers, with applications spanning from rigid foams and tough elastomers to flexible coatings and adhesives. This adaptability stems from their unique segmented block-copolymer structure, consisting of alternating "soft" and "hard" segments. The choice of raw materials—specifically the polyol, diisocyanate, and chain extender—allows for precise tuning of the final material's properties.
The chain extender, typically a short-chain diol, plays a pivotal role in defining the characteristics of the hard segment. While linear diols like 1,4-butanediol (BDO) are industry standards, branched diols such as 3-Methyl-1,5-pentanediol (MPD) offer a unique molecular architecture that significantly alters the mechanical behavior of the resulting polyurethane.
This guide provides an in-depth comparison of the mechanical properties of polyurethanes made with this compound against those formulated with traditional linear diols. We will explore the causal relationships between molecular structure and macroscopic properties, supported by experimental data and standardized testing protocols, to empower researchers in making informed material selection decisions.
The Architect's Blueprint: How Diol Structure Governs Polyurethane Morphology
The performance of a polyurethane elastomer is intrinsically linked to the microphase separation of its soft and hard segments.[1]
-
Hard Segments: Formed by the reaction of a diisocyanate and a chain extender (e.g., MPD or BDO), these segments are rigid and polar. They tend to self-associate through hydrogen bonding to form ordered, crystalline, or glassy domains. These domains act as physical crosslinks, imparting strength, hardness, and tear resistance to the material.[2]
-
Soft Segments: Typically composed of long-chain polyols (polyester, polyether, or polycarbonate), these segments are flexible and have a low glass transition temperature (Tg). They form the amorphous matrix that provides the elastomer with its flexibility and high elongation.[1][2]
The structure of the chain extender is crucial in determining the degree of organization within the hard domains.[2] Linear diols, like BDO, have a symmetrical structure that allows for efficient chain packing and the formation of highly ordered, crystalline hard segments. In contrast, the molecular structure of MPD introduces a disruption.
Caption: Chemical structures of linear vs. branched diol chain extenders.
The pendant methyl group in the 3-position of the pentanediol backbone sterically hinders the close packing of polymer chains. This disruption inhibits crystallization within the hard segments, leading to a more amorphous polymer morphology.[3][4][5] This fundamental difference in morphology is the primary driver for the distinct mechanical properties observed in MPD-based polyurethanes.
Comparative Analysis of Mechanical Properties
The choice between a linear and a branched chain extender involves a trade-off between strength and flexibility. Polyurethanes synthesized with MPD exhibit a characteristic profile of lower hardness and tensile strength but significantly higher elongation and transparency compared to their counterparts made with linear diols like BDO.
A study on waterborne polyurethanes (WPUs) directly compared materials synthesized from polyester and polycarbonate polyols containing MPD with those containing linear diols (1,4-butanediol and 1,6-hexanediol). The results clearly demonstrated that the inclusion of MPD led to lower 100% modulus and tensile strength, but higher elongation.[6]
| Mechanical Property | Polyurethane with Linear Diol (e.g., 1,4-BDO) | Polyurethane with this compound (MPD) | Causality |
| Tensile Strength & Modulus | Higher | Lower | The symmetrical structure of BDO promotes highly ordered, crystalline hard segments that strongly resist deformation. The methyl branch in MPD disrupts this crystallinity, resulting in a softer material.[6] |
| Elongation at Break | Lower | Higher | The amorphous nature of MPD-based hard segments allows for greater chain mobility and disentanglement under stress, enabling the material to stretch more before fracturing.[6][7][8][9] |
| Hardness (Shore Durometer) | Higher (Harder) | Lower (Softer) | Hardness is directly correlated with the crystallinity and integrity of the hard domains.[2] BDO-based PUs form more rigid hard domains, leading to higher Shore hardness values.[10] |
| Transparency | Lower (Potentially Translucent/Hazy) | Higher (Clear) | The presence of distinct crystalline and amorphous phases in BDO-based PUs can cause light scattering at the interfaces, leading to haziness. The amorphous nature of MPD-based PUs results in a more optically uniform material.[6] |
| Hydrolytic Stability | Good | Excellent | The methyl group and slightly longer carbon chain of MPD increase the hydrophobicity of the polymer, which can improve resistance to hydrolysis.[4][5] |
| Processing & Handling | Higher freezing point (~20°C) | Liquid at room temperature, low viscosity | MPD's low freezing point (-50°C) and liquid state at ambient temperatures simplify storage and processing, eliminating the need for heated lines that BDO often requires.[4][11][12] |
Experimental Protocols for Mechanical Characterization
To ensure reproducibility and accuracy, the mechanical properties of polyurethane elastomers must be evaluated using standardized methodologies.
Tensile Properties (ASTM D412 / ISO 527)
This test determines the ultimate tensile strength, elongation at break, and modulus of a material.
Methodology:
-
Sample Preparation: Cast or injection mold the polyurethane material into standardized "dog-bone" shaped specimens. Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Instrumentation: Use a universal testing machine (tensile tester) equipped with grips appropriate for elastomers and an extensometer for precise strain measurement.
-
Procedure: a. Measure the initial cross-sectional area of the specimen's narrow section. b. Clamp the specimen into the grips of the testing machine. c. Apply a constant rate of extension (e.g., 500 mm/min) until the specimen fractures. d. Record the force (load) and extension (elongation) data throughout the test.
-
Calculations:
-
Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area.
-
Elongation at Break (%): The extension at the moment of rupture divided by the initial gauge length, multiplied by 100.[13]
-
Modulus (MPa): The stress (force/area) at a specific elongation (e.g., 100% or 300%), representing the material's stiffness.
-
Hardness Testing (ASTM D2240)
This test measures the resistance of a material to indentation, providing a quick assessment of its hardness.
Methodology:
-
Sample Preparation: Use a flat specimen with a minimum thickness of 6 mm. The surface should be smooth and free of defects.
-
Instrumentation: A Shore Durometer (Type A for softer elastomers, Type D for harder ones).
-
Procedure: a. Place the specimen on a hard, flat surface. b. Hold the durometer perpendicular to the specimen surface. c. Press the indenter firmly and smoothly into the material until the presser foot makes full contact. d. Read the hardness value from the dial within 1-2 seconds of full contact. e. Take multiple readings at different locations on the specimen and average the results.
Caption: Experimental workflow for synthesis and mechanical testing of polyurethanes.
Field Insights: Selecting the Right Diol for the Application
The decision to use this compound is driven by the desired end-product characteristics. The unique properties it imparts make it an ideal choice for applications where flexibility, softness, and clarity are paramount.
-
Coatings and Adhesives: MPD-based polyurethanes provide excellent flexibility and adhesion.[11] Their amorphous nature can improve flow and leveling properties, resulting in durable, transparent finishes.[11]
-
Soft Elastomers: For applications requiring high elongation and softness, such as seals, gaskets, and soft-touch components, MPD is a superior choice to BDO.[3][4]
-
Medical Devices: The combination of softness, high elongation, and potential for good biocompatibility makes MPD-based PUs candidates for various medical applications, although specific formulations must undergo rigorous testing.
-
High-Clarity Resins: In applications where optical transparency is critical, the amorphous structure of MPD-based PUs offers a distinct advantage over semi-crystalline BDO-based systems.[5]
Conversely, for applications demanding high rigidity, load-bearing capacity, and abrasion resistance, such as industrial wheels, rollers, and structural components, the highly crystalline hard segments formed by linear diols like 1,4-butanediol remain the preferred choice.[10]
Conclusion
The introduction of a methyl branch in the backbone of this compound fundamentally alters the morphology of polyurethane hard segments. By disrupting crystalline packing, MPD produces polymers that are more amorphous compared to those made with linear diols like 1,4-butanediol. This structural difference translates into a distinct and valuable mechanical property profile:
-
Lower Tensile Strength and Hardness: A consequence of reduced hard-segment crystallinity.
-
Higher Elongation at Break: A result of increased chain mobility in the amorphous domains.
The selection of MPD as a chain extender is therefore a strategic choice to engineer polyurethanes with enhanced softness, flexibility, optical clarity, and hydrolytic resistance. For researchers and developers, understanding this structure-property relationship is key to unlocking new performance capabilities and tailoring polyurethane materials for the most demanding and specialized applications.
References
- Vertex AI Search. (n.d.). Exploring this compound: Properties and Applications.
- Kuraray. (n.d.). Diol - Kuraray.
- Elchemy. (n.d.). This compound Manufacturer & Suppliers | ELHUME-3M15PDO.
- ResearchGate. (n.d.). Effect of the diisocyanate structure and the molecular weight of diols on bio-based polyurethanes.
- MDPI. (n.d.). The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes.
- ACS Publications. (2020). Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering.
- Korea Science. (2021). Synthesis and Comparison of Properties of Waterborne Polyurethanes Using Polyols Containing this compound (MPD).
- Kuraray Europe GmbH. (n.d.). MPD – A unique diol for high-performance polyols/polymers.
- National Institutes of Health (NIH). (2021). Impact of Macrodiols on the Morphological Behavior of H12MDI/HDO-Based Polyurethane Elastomer.
- SpecialChem. (n.d.). Characteristics of polyurethane (elongation, strength, shock absorption) and comparison with other materials.
- Gantrade Corporation. (n.d.). Understanding Shore Hardness and Durometer Scales for Polyurethane Hardness Selection.
- Paint & Coatings. (n.d.). MPD (this compound) by Kuraray Europe GmbH.
- Kuraray. (n.d.). Diols (MPD & ND) | Isoprene Chemicals Division.
- Adhesives & Sealants. (n.d.). MPD (this compound) by Kuraray Europe GmbH.
- SpecialChem. (2025). Elongation at Break: Formula & Technical Properties of Plastics.
- Gantrade Corporation. (n.d.). Alternatives for BDO: Viability of MPO for Polyurethane Applications.
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A Comparative Guide to the Hydrolytic Stability of Polyesters from 3-Methyl-1,5-pentanediol: Enhancing Longevity in Demanding Applications
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced polymeric materials, particularly for applications requiring long-term performance in aqueous environments such as drug delivery systems, medical implants, and high-performance coatings, the hydrolytic stability of polyesters is a critical determinant of success. This guide provides an in-depth comparison of the hydrolytic stability of polyesters synthesized from 3-Methyl-1,5-pentanediol (MPD) against those derived from conventional linear diols. We will explore the mechanistic underpinnings of this enhanced stability, present supporting data, and provide detailed experimental protocols for validation.
The Significance of Diol Structure in Polyester Durability
Polyesters, while valued for their versatility and biodegradability, are susceptible to hydrolytic degradation through the cleavage of their ester linkages.[1][2] This process can be accelerated by temperature, pH, and the presence of enzymes.[3] The degradation of the polymer backbone leads to a loss of mechanical properties, mass, and ultimately, device failure. A key strategy to mitigate this is the judicious selection of monomeric building blocks.
This compound (CAS: 4457-71-0) is a unique branched-chain diol that offers significant advantages in formulating hydrolytically stable polyesters.[4][5] Unlike its linear counterparts, such as 1,5-pentanediol (PDO) and 1,6-hexanediol (HDO), the pendant methyl group at the 3-position of the MPD molecule introduces steric hindrance around the ester bond. This steric shielding physically obstructs the approach of water molecules, thereby impeding the hydrolysis of the ester linkage.[6] Furthermore, the methyl group increases the hydrophobicity of the polymer, reducing water uptake and further slowing the degradation process.[3][4]
Comparative Hydrolytic Stability: Experimental Evidence
The enhanced hydrolytic stability of MPD-based polyesters is not merely theoretical. Data from polyurethane systems, which incorporate polyester polyols, demonstrates this principle effectively. Polyurethanes derived from MPD-based polyester polyols exhibit superior resistance to hydrolysis compared to those made with linear diol-based polyesters.[7][8]
A study by Kuraray, a leading manufacturer of MPD, evaluated the hydrolytic resistance of polyurethane resins made from polyester polyols of adipic acid and copolyesters of 1,4-butanediol (a linear diol) and MPD.[8] The polyurethane sheets were immersed in water at 100°C for 7 days, and the retention of their mechanical properties (modulus at 300% strain) was measured over time. The results clearly indicate that as the proportion of MPD in the polyester polyol increases, the hydrolytic stability of the final polyurethane resin is significantly enhanced.
| Polyester Diol Composition (molar ratio) | Modulus Retention after 7 days at 100°C water immersion |
| 100% 1,4-Butanediol | ~20% |
| 70% 1,4-Butanediol : 30% MPD | ~40% |
| 50% 1,4-Butanediol : 50% MPD | ~60% |
| 100% MPD | >80% |
Table 1: Comparative hydrolytic stability of polyurethane resins based on polyester polyols with varying this compound content. Data extrapolated from graphical representation in Kuraray technical literature.[8]
This data strongly suggests that polyesters synthesized with this compound will exhibit a similar trend of improved hydrolytic stability when compared directly with polyesters made from linear diols. The steric hindrance and increased hydrophobicity imparted by the methyl group are fundamental properties that translate across polymer systems.
Experimental Protocols for Assessing Hydrolytic Stability
To validate the hydrolytic stability of novel polyester formulations, a robust and well-defined experimental protocol is essential. An accelerated hydrolysis test is commonly employed to simulate long-term degradation in a shorter timeframe.[2][9][10]
Objective:
To compare the rate of hydrolytic degradation of polyesters synthesized from this compound with those from linear diols (e.g., 1,5-pentanediol, 1,6-hexanediol) and a common dicarboxylic acid (e.g., adipic acid).
Materials:
-
Polyester samples (e.g., films of uniform thickness)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath capable of maintaining 70°C ± 1°C
-
Sealed, inert containers (e.g., glass vials with PTFE-lined caps)
-
Analytical instrumentation: Gel Permeation Chromatography (GPC), Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy, Tensile Tester.
Methodology:
-
Sample Preparation:
-
Synthesize polyesters via melt polycondensation of the respective diol (MPD, PDO, or HDO) with adipic acid.
-
Process the polyesters into thin films of uniform and known thickness (e.g., 0.2 mm).
-
Cut the films into standardized shapes for mechanical testing (e.g., dog-bone specimens) and for chemical analysis.
-
Thoroughly dry all samples under vacuum to a constant weight and record the initial dry weight.
-
-
Accelerated Hydrolysis:
-
Place a known mass of each polyester sample into separate, labeled containers.
-
Add a sufficient volume of pre-heated (70°C) PBS to completely immerse the samples.
-
Seal the containers and place them in the incubator at 70°C.
-
At predetermined time intervals (e.g., 0, 7, 14, 28, 42, and 56 days), remove a set of samples for each polyester type.
-
-
Sample Analysis:
-
Gently rinse the retrieved samples with deionized water to remove any residual salts and dry them under vacuum to a constant weight.
-
Mass Loss: Calculate the percentage of mass loss at each time point.
-
Molecular Weight Analysis: Dissolve a portion of the dried sample in a suitable solvent (e.g., tetrahydrofuran) and analyze the number-average molecular weight (Mn) and weight-average molecular weight (Mw) by GPC. A decrease in molecular weight is a direct indicator of chain scission.[2][11]
-
Chemical Structure Analysis: Analyze the surface of the films using ATR-FTIR to detect changes in the chemical structure, such as the formation of carboxylic acid and hydroxyl end groups resulting from ester hydrolysis.[12]
-
Mechanical Property Testing: Perform tensile tests on the dog-bone specimens to measure changes in tensile strength, elongation at break, and Young's modulus. A decline in these properties reflects the degradation of the polymer's structural integrity.
-
Data Interpretation:
The polyester based on this compound is expected to exhibit a significantly lower rate of mass loss, a slower decrease in molecular weight, and better retention of mechanical properties over the course of the study compared to the polyesters synthesized from linear diols.
Caption: Experimental workflow for comparative hydrolytic stability testing.
Conclusion for the Modern Researcher
For professionals in drug development and materials science, the selection of a diol for polyester synthesis has profound implications for product performance and longevity. The incorporation of this compound offers a clear and scientifically-grounded strategy to enhance the hydrolytic stability of polyesters. The steric hindrance provided by the methyl group effectively "shields" the ester linkage from hydrolytic attack, leading to polymers with superior durability in aqueous environments. This makes MPD-based polyesters highly attractive candidates for applications where controlled degradation and long-term mechanical integrity are paramount. By following rigorous, standardized testing protocols, researchers can confidently validate the performance benefits of these advanced materials for their specific applications.
References
- Gunatillake, P. A., & Adhikari, R. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 943-954.
- Sevim, A. D., & E-Aboody, N. A. (2024). Computational Analysis of Biodegradable Polyester Materials for Biomedical Applications: Investigating Molecular Weight Change due to Hydrolysis. ACS Omega, 9(17), 19139-19150.
- Wood, J. A., et al. (2018). Hydrolytic Degradation and Erosion of Polyester Biomaterials. ACS Macro Letters, 7(8), 943-954.
- Dempsey, D. K., et al. (n.d.). Accelerated Thermoplastic Polyurethane Hydrolytic Stability Screening. Society for Biomaterials.
- Koo, H.-J., Cho, H.-W., & Kim, J.-Y. (2012). Lifetime prediction of high tenacity polyester yarns for hydrolytic degradation used for soil reinforcement. Fibers and Polymers, 13(8), 1047-1052.
- Sardon, H., et al. (2020). Accelerated Hydrolysis Method for Producing Partially Degraded Polyester Microplastic Fiber Reference Materials. Environmental Science & Technology Letters, 8(1), 53-58.
- Kuraray Europe GmbH. (n.d.). MPD – A unique diol for high-performance polyols/polymers.
- Gladysz, G. M. (2018). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. Defense Technical Information Center.
- Kuraray America, Inc. (2019). Improving the Performance of Polyurethanes: Kuraray Advanced Chemicals Showcases at Polyurethanes Technology Conference.
- Chen, Y., et al. (2018). Fast Hydrolysis Polyesters with a Rigid Cyclic Diol from Camphor. Polymers, 10(11), 1234.
- Wang, B., et al. (2021). Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. ACS Sustainable Chemistry & Engineering, 10(1), 389-400.
- Dempsey, D. K., et al. (2012). Accelerated Thermoplastic Polyurethane Hydrolytic Stability Screening. Transactions of the Society for Biomaterials.
- Gantrade Corporation. (n.d.). Hydrolysis Resistance Polyester Based Polyurethanes.
- Market.us. (2023). 3-Methyl-1, 5-Pentanediol Market Size, Share | CAGR of 6.3%.
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3-Methyl-1,5-pentanediol versus neopentyl glycol in coating resins
An In-Depth Comparative Guide to 3-Methyl-1,5-pentanediol and Neopentyl Glycol in Coating Resins
Introduction: The Pivotal Role of Diols in Resin Performance
In the formulation of high-performance polyester, polyurethane, and alkyd resins, the choice of diol is a critical determinant of the final coating's properties. Among the vast array of available polyols, Neopentyl Glycol (NPG) has long been the industry benchmark for applications demanding superior durability.[1][2] However, this compound (MPD), a branched-chain diol with a unique asymmetrical structure, presents a compelling alternative, offering distinct advantages in processing, flexibility, and adhesion.[3][4]
This guide, intended for researchers and formulation scientists, provides an in-depth, objective comparison of these two essential building blocks. We will explore the causal links between their molecular structures and resulting performance attributes, supported by experimental data and detailed synthesis protocols, to empower formulators with the knowledge to select the optimal diol for their specific application needs.
Molecular Architecture: The Foundation of Performance
The fundamental differences in the performance of NPG and MPD originate from their distinct molecular structures. Understanding these differences is key to predicting their influence on the polymer backbone.
-
Neopentyl Glycol (NPG) , or 2,2-dimethyl-1,3-propanediol, possesses a highly symmetrical, compact structure characterized by a central quaternary carbon atom flanked by two methyl groups (a "gem-dimethyl" group).[5][6] This structure is the source of its renowned stability.
-
This compound (MPD) is an asymmetrical C6 diol with a single methyl group located centrally along its five-carbon backbone.[4] This asymmetry disrupts packing and crystallinity.[4][7]
Comparative Performance Analysis
The structural variations directly translate into significant differences in handling, resin properties, and ultimate coating performance.
Handling and Processing
One of the most practical distinctions between the two diols lies in their physical state at ambient temperatures.
-
MPD is a clear, low-viscosity liquid at room temperature.[4] This simplifies handling, storage, and reactor charging, as it can be pumped without requiring heated lines or melting equipment.[1][4] Its lower viscosity can also contribute to lower overall resin viscosity, potentially reducing the need for solvents.[8]
-
NPG is a white crystalline solid with a melting point of approximately 127°C.[1] This necessitates handling it as flakes, which can cake over time, or investing in heated tanks and transportation to maintain it in a molten state.[1][2] It is also available as a slurry in water, which requires water removal during the reaction.[1][2]
Mechanical Properties: The Hardness-Flexibility Balance
The symmetry of the diol plays a crucial role in the crystallinity and glass transition temperature (Tg) of the resulting polyester.
-
NPG-based resins are known for providing an excellent balance of hardness and flexibility.[2][9] The compact, symmetrical structure allows for efficient packing, leading to resins with higher Tg and superior hardness, which is desirable in applications like powder coatings and automotive finishes.[10]
-
MPD-based resins exhibit enhanced flexibility, softness, and high elongation.[3][7] The asymmetrical methyl branch disrupts polymer chain packing, resulting in amorphous resins with lower crystallinity and a lower Tg.[4] This makes MPD an excellent choice for applications requiring improved impact resistance or flexibility at low temperatures, such as coil coatings and adhesives.[1][10]
Durability and Resistance
Durability is paramount in high-performance coatings. Both diols offer excellent performance, but with nuanced differences.
-
Hydrolytic Stability : NPG is the industry standard for hydrolytic stability.[1][5] The gem-dimethyl groups create steric hindrance around the ester linkages, effectively shielding them from water-induced degradation.[5][11] MPD also confers good water resistance and hydrophobicity to polymers, with studies showing it is stable in a pH range of 4 to 9.[4][12] While NPG's shielding is considered superior, MPD-based polyesters still offer robust hydrolytic performance suitable for many demanding applications.[1][10]
-
Weatherability and UV Resistance : Both diols produce resins with excellent weatherability.[8][9] The stability of the C-C bonds in the neopentyl structure contributes to high resistance to heat and UV light.[5] Accelerated weathering tests have shown that MPD-based polyesters can achieve weatherability performance equivalent to that of NPG-based systems.[1]
-
Chemical and Stain Resistance : The non-polar, sterically hindered nature of NPG-based resins leads to excellent chemical and stain resistance, a key attribute for appliance and industrial coatings.[1][2] MPD also contributes to good chemical resistance, making it a viable candidate for protective finishes.[4]
Quantitative Data Summary
The following table summarizes the key properties and performance attributes of MPD and NPG.
| Property | This compound (MPD) | Neopentyl Glycol (NPG) | Rationale for Difference |
| Physical Form | Clear, low-viscosity liquid[4] | White crystalline solid[1] | MPD's asymmetry prevents crystallization; NPG's symmetry promotes a stable crystal lattice. |
| Handling | Easy; pumpable at room temp[4] | Requires heating or handling of solids/slurries[2] | Direct consequence of the physical form. |
| Resin Flexibility | High; promotes softness and elongation[3][7] | Good balance of hardness and flexibility[2] | The central methyl group in MPD acts as an internal plasticizer, creating amorphous polymers.[4] |
| Resin Hardness | Lower | Higher | NPG's compact structure leads to higher crosslink density and Tg.[10] |
| Hydrolytic Stability | Good to Excellent[4][12] | Excellent; industry benchmark[5][11] | NPG's gem-dimethyl group provides superior steric hindrance to the ester bond.[5] |
| Weatherability | Excellent[1][8] | Excellent[2][9] | Both structures lack easily oxidizable C-H bonds adjacent to the hydroxyl groups, leading to high stability.[1] |
| Adhesion | Good[3] | Good | MPD's flexible backbone can allow for better surface wetting and interaction. |
Experimental Protocols: Polyester Resin Synthesis
To provide a practical context, this section details standardized, self-validating protocols for the synthesis of hydroxy-terminated polyester resins using both diols. The fundamental reaction is a polycondensation esterification, where water is removed to drive the reaction to completion.
Protocol 1: Synthesis of NPG-Based Polyester Resin
This protocol is based on established methods for producing a durable, hydroxy-terminated polyester for coating applications.[5][13]
Materials & Equipment:
-
Neopentyl Glycol (NPG)
-
Adipic Acid (or other suitable diacid like Isophthalic Acid)
-
Esterification catalyst (e.g., Tin(II) chloride, Zinc acetate)[5]
-
Reaction kettle with mechanical stirrer, thermometer, nitrogen inlet, and a packed distillation column with a condenser.
Procedure:
-
Reactor Charging: Charge the reaction vessel with the desired molar ratio of NPG and Adipic Acid (typically a molar excess of diol, e.g., 1.2:1, is used for a hydroxyl-terminated resin).[14]
-
Inert Atmosphere: Begin sparging the reactor with inert gas (nitrogen) to prevent oxidation and discoloration.
-
Heating and Esterification: With stirring, gradually heat the mixture. Water of condensation will begin to distill off around 190-200°C.[5][13] Maintain the temperature, allowing the bulk of the water to be removed under atmospheric pressure.
-
Catalyst Addition: Once the rate of water distillation slows, add the esterification catalyst (e.g., 0.1-0.25 wt% of total acid weight).[5][15]
-
Vacuum Application: To drive the reaction to completion, gradually apply a vacuum (e.g., reducing pressure down to 20-120 mbar).[5][13] This helps remove the final traces of water and any sublimed NPG.
-
Monitoring: Periodically take samples to monitor the reaction progress by measuring the acid value and viscosity. The reaction is considered complete when the target acid value (e.g., <10 mg KOH/g) and viscosity are reached.[15][16]
-
Discharge: Once the target specifications are met, cool the reactor under a nitrogen blanket and discharge the final polyester resin.
Protocol 2: Synthesis of MPD-Based Polyester Resin
This protocol adapts the standard polyesterification process for the use of liquid MPD. The causality behind the modifications relates to MPD's physical state and potentially higher reactivity.
Materials & Equipment:
-
This compound (MPD)
-
Adipic Acid (or other diacid)
-
Esterification catalyst (e.g., Tin(II) chloride, Zinc acetate)
-
Same reaction kettle setup as in Protocol 1.
Procedure:
-
Reactor Charging: Charge the liquid MPD and solid Adipic Acid into the reactor. The liquid state of MPD simplifies this step, as no melting is required.
-
Inert Atmosphere: As with NPG, maintain a nitrogen sparge throughout the process.
-
Heating and Esterification: Gradually heat the mixture with stirring. Due to the less sterically hindered primary hydroxyls of MPD compared to NPG, the esterification may proceed at a slightly faster rate or at a lower temperature.[1][10] Water will begin to distill off.
-
Catalyst Addition: Add the catalyst once the initial, uncatalyzed reaction rate slows.
-
Vacuum Application: Apply a vacuum to remove the final water and complete the polymerization.
-
Monitoring: Monitor the acid value and viscosity until target specifications are achieved. The resulting resin will likely have a lower viscosity at an equivalent molecular weight compared to an NPG-based resin.[4]
-
Discharge: Cool the reactor under nitrogen and discharge the final liquid polyester resin.
Conclusion and Application-Specific Insights
The choice between this compound and Neopentyl Glycol is not a matter of one being universally superior, but rather a strategic decision based on desired end-use performance and processing considerations.
-
Choose Neopentyl Glycol (NPG) when the primary requirements are maximum hardness, thermal stability, and hydrolytic resistance. It remains the diol of choice for demanding applications such as high-performance powder coatings, automotive topcoats, gel coats, and industrial maintenance coatings where ultimate durability is the key driver.[2][17]
-
Choose this compound (MPD) when the formulation priorities include enhanced flexibility, improved adhesion, low-temperature performance, and simplified processing.[3][4] Its liquid form and ability to produce low-viscosity, amorphous polymers make it ideal for flexible packaging adhesives, coil coatings, and as a chain extender or reactive plasticizer in polyurethane systems.[3][4][8]
By understanding the fundamental structure-property relationships outlined in this guide, formulators can move beyond traditional choices and engineer coating resins with precisely tailored performance characteristics.
References
- Benchchem. Application Notes and Protocols for the Synthesis of Polyester Resins Using Neopentyl Glycol.
- Jiuan Chemical. What Is Neopentyl Glycol (NPG)?.
- Kuraray Europe GmbH. MPD (this compound) by Kuraray Europe GmbH - Paint & Coatings.
- BDMAEE. A comparative analysis of neopentyl glycol versus other glycols in resin synthesis applications.
- Gantrade Corporation. Uses for Neopentyl Glycol (NPG) Applications.
- ChemAnalyst. Exploring this compound: Properties and Applications.
- Foremost Chem. The Applications Of Neopentyl Glycol (NPG).
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Methyl-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. For a seemingly simple aliphatic diol like 3-Methyl-1,5-pentanediol, this validation is no less critical. Its application can range from a building block in polymer chemistry to a precursor in the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the structure of this compound, grounded in practical insights and experimental data.
The Imperative of Structural Integrity
The precise arrangement of atoms in this compound dictates its physicochemical properties and reactivity. Any deviation, such as isomeric impurities, can lead to unforeseen side reactions, altered biological activity, or undesirable polymer characteristics. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for robust quality control and to ensure the reliability of downstream applications.
Core Spectroscopic Techniques for Structural Elucidation
The validation of this compound's structure primarily relies on a suite of complementary spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Proton Environment
¹H NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons.
Expected ¹H NMR Spectral Data (in CDCl₃) :
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~0.9 | Doublet | 3H | -CH₃ |
| b | ~1.3-1.7 | Multiplet | 5H | -CH₂-CH(CH₃)-CH₂- |
| c | ~3.6-3.8 | Multiplet | 4H | HO-CH₂- |
| d | ~2.5-3.5 | Broad Singlet | 2H | -OH |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The broadness of the hydroxyl proton signal is due to chemical exchange.
Causality in the Spectrum : The doublet for the methyl protons (a) is a direct result of its coupling to the single adjacent methine proton. The complex multiplet (b) arises from the overlapping signals of the methylene and methine protons in the backbone. The protons on the carbons adjacent to the hydroxyl groups (c) are deshielded by the electronegative oxygen, shifting them downfield.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides a count of the unique carbon atoms in the molecule.
Expected ¹³C NMR Spectral Data (in CDCl₃) :
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~19-21 | -CH₃ |
| 2 | ~30-33 | -CH(CH₃)- |
| 3 | ~40-43 | -CH₂-CH(CH₃)-CH₂- |
| 4 | ~60-63 | HO-CH₂- |
Note: Due to the molecule's symmetry, the two -CH₂-CH(CH₃)- carbons and the two HO-CH₂- carbons are chemically equivalent, resulting in a total of four distinct carbon signals.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as residual solvent peaks can interfere with the analyte signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher)[1]. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the multiplicities to deduce spin-spin coupling patterns. Correlate the ¹H and ¹³C spectra, potentially with the aid of 2D NMR techniques like HSQC and HMBC for unambiguous assignments[2].
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key signature is the hydroxyl (-OH) group.
Expected IR Absorption Bands :
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| ~2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Causality in the Spectrum : The broadness of the O-H stretching band is a hallmark of intermolecular hydrogen bonding between the diol molecules. The strong C-H and C-O stretching absorptions confirm the presence of the aliphatic alcohol backbone. The disappearance of a broad band between 3100 cm⁻¹ and 3600 cm⁻¹ can indicate the reaction of the hydroxyl groups[3].
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be prepared by placing a thin film between two salt plates (e.g., NaCl or KBr)[4]. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for even simpler sample handling.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Analysis: Identify the characteristic absorption bands and correlate them to the expected functional groups of this compound.
Workflow for IR Analysis
Sources
A Comparative Guide to Diol Reactivity in Polymerization for Advanced Material and Drug Delivery Applications
<_>
Introduction
In the vast landscape of polymer chemistry, diols (molecules containing two hydroxyl groups) serve as fundamental building blocks for a diverse array of materials, including polyesters, polyurethanes, and polycarbonates. The precise structure of the diol monomer is a critical determinant of the final polymer's properties, influencing everything from thermal stability and mechanical strength to biodegradability and drug release kinetics. Consequently, a deep understanding of the factors governing diol reactivity is paramount for researchers, scientists, and drug development professionals aiming to design next-generation polymers with tailored functionalities.
This guide provides a comprehensive comparison of the reactivity of different diols in polymerization. Moving beyond a simple recitation of facts, we will delve into the underlying principles that dictate reaction kinetics, explore the nuances of various diol classes, and present detailed experimental protocols for quantifying these reactivity differences in your own laboratory. Our objective is to equip you with the expert insights and practical methodologies necessary to make informed decisions in monomer selection and polymer synthesis.
Fundamental Principles Governing Diol Reactivity
The rate at which a diol participates in polymerization is not a fixed property but is instead governed by a combination of electronic, steric, and reaction-specific factors. A thorough grasp of these principles is essential for predicting and controlling polymerization outcomes.
Electronic Effects
The electron density around the hydroxyl groups significantly impacts their nucleophilicity and, by extension, their reactivity.
-
Inductive Effects: Electron-donating groups (EDGs) near the hydroxyl function increase electron density, enhancing nucleophilicity and reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to lower reactivity.
-
Acidity (pKa) of Hydroxyl Protons: The acidity of the hydroxyl protons can influence the ease of deprotonation, which is often a key step in polymerization, particularly in base-catalyzed reactions. While a direct correlation between pKa and reactivity is not always straightforward, it is an important parameter to consider, especially when comparing structurally diverse diols.[1][2]
Steric Hindrance
The spatial arrangement of atoms surrounding the hydroxyl groups can physically impede the approach of other reactants, a phenomenon known as steric hindrance.[3][4][5]
-
Primary vs. Secondary vs. Tertiary Diols: Primary alcohols (–CH₂OH) are generally the most reactive due to minimal steric hindrance. Secondary alcohols (–CHROH) are less reactive, and tertiary alcohols (–CR₂OH) are typically the least reactive. This reactivity hierarchy is a cornerstone of diol chemistry.[6][7]
-
Bulky Substituents: The presence of bulky groups, such as branched alkyl chains or aromatic rings, near the hydroxyl groups can significantly slow down the rate of polymerization.[3][7] This effect can be so pronounced that it dictates the feasibility of achieving high molecular weight polymers.
Reaction Conditions
The chosen reaction conditions can dramatically alter the relative reactivity of diols.
-
Catalyst: The type and concentration of the catalyst can have a profound effect on polymerization kinetics.[8] For instance, certain catalysts may show a preference for less sterically hindered hydroxyl groups.
-
Temperature: Higher temperatures generally increase reaction rates. However, for some diols, elevated temperatures can lead to side reactions or degradation, limiting the practical temperature range.[9]
-
Solvent: The polarity and coordinating ability of the solvent can influence the solvation of reactants and transition states, thereby affecting reaction rates.
Comparative Reactivity of Common Diol Classes
The principles outlined above manifest in the distinct reactivity profiles of different diol classes.
Aliphatic Diols
-
Linear Diols (e.g., Ethylene Glycol, 1,4-Butanediol): These diols, possessing primary hydroxyl groups, are generally considered to have high reactivity and serve as a benchmark for comparison. Increasing the length of the alkyl chain between the hydroxyl groups can subtly influence flexibility and reaction kinetics.[10]
-
Branched Diols (e.g., Propylene Glycol, Neopentyl Glycol): The introduction of branching significantly impacts reactivity. Propylene glycol, with one primary and one secondary hydroxyl group, will exhibit differential reactivity at these two sites. Neopentyl glycol, despite having two primary hydroxyls, experiences steric hindrance from the quaternary carbon, which can reduce its polymerization rate compared to linear diols.
Cycloaliphatic Diols (e.g., 1,4-Cyclohexanedimethanol)
The rigid ring structure of cycloaliphatic diols imparts unique properties to the resulting polymers. Their reactivity is influenced by the stereochemistry of the hydroxyl groups (cis vs. trans) and their axial or equatorial positions, which affect steric accessibility.
Aromatic Diols (e.g., Bisphenol A, Hydroquinone)
The hydroxyl groups in aromatic diols are directly attached to a benzene ring, making them phenolic. The acidity of these hydroxyls is higher than that of aliphatic alcohols, and their reactivity is influenced by the electronic effects of the aromatic ring and any other substituents present.
Bio-based Diols (e.g., Isosorbide)
Isosorbide, a rigid, bio-based diol derived from glucose, presents a unique case.[9][11][12][13] It possesses two secondary hydroxyl groups with different stereochemistry and, consequently, different reactivities. The endo-hydroxyl group is generally less reactive than the exo-hydroxyl due to greater steric hindrance.[9][14] This inherent low reactivity has historically been a challenge in achieving high molecular weight polymers, although recent strategies are being developed to overcome this limitation.[11][12][15][16]
Quantitative Comparison of Diol Reactivity
To facilitate a more direct comparison, the following table summarizes typical reactivity trends. Note that these are generalizations, and actual reaction rates will depend on the specific reaction conditions.
| Diol Class | Example | Key Structural Feature | General Reactivity Trend | Influencing Factors |
| Linear Aliphatic | 1,4-Butanediol | Primary -OH, flexible chain | High | Chain length |
| Branched Aliphatic | Propylene Glycol | Primary & Secondary -OH | Moderate to High | Steric hindrance from branch |
| Cycloaliphatic | 1,4-Cyclohexanedimethanol | Primary -OH on a rigid ring | High | Stereochemistry (cis/trans) |
| Aromatic | Bisphenol A | Phenolic -OH | Moderate | Electronic effects of the ring |
| Bio-based | Isosorbide | Secondary -OH, rigid bicyclic | Low to Moderate | Steric hindrance, stereochemistry |
Experimental Protocols for Quantifying Diol Reactivity
Objective, quantitative data is indispensable for a rigorous comparison of diol reactivity. The following protocols describe established methods for acquiring such data.
Protocol 1: Competitive Kinetic Analysis via In-Situ NMR Spectroscopy
This powerful technique allows for real-time monitoring of monomer consumption, providing a direct measure of relative reactivity.[17][18][19][20][21]
Objective: To determine the relative rates of consumption of two different diols competing for a limited amount of a diacid (or other co-monomer) in a polymerization reaction.
Methodology:
-
Sample Preparation: In an NMR tube, combine equimolar amounts of the two diols to be compared, a limiting amount of the co-monomer (e.g., a diacid), a suitable catalyst, and a deuterated solvent containing an internal standard.
-
Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at time zero, before initiating the reaction. This spectrum will be used to establish the initial concentrations of the reactants.
-
Reaction Initiation: Place the NMR tube in the spectrometer, which is pre-heated to the desired reaction temperature.
-
Time-course Data Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. Modern spectrometers can be programmed to do this automatically.[21]
-
Data Analysis:
-
For each spectrum, integrate the characteristic signals of the unreacted diols and the internal standard.
-
Normalize the diol integrals to the internal standard to correct for any variations in spectrometer performance.
-
Plot the concentration of each diol as a function of time.
-
The initial slopes of these plots are proportional to the initial reaction rates. The ratio of these slopes gives the relative reactivity of the two diols.
-
Diagram of Experimental Workflow:
Caption: Workflow for competitive kinetic analysis using in-situ NMR.
Protocol 2: Determining Reactivity Ratios in Copolymerization
When two monomers (M₁ and M₂) are copolymerized, their relative rates of incorporation into the polymer chain are described by reactivity ratios, r₁ and r₂.[22][23][24][25][26] These ratios are crucial for predicting and controlling the microstructure of the resulting copolymer.
Objective: To determine the reactivity ratios for a pair of diols in a step-growth copolymerization.
Methodology:
-
Setup a Series of Reactions: Prepare several polymerization reactions with varying initial molar ratios of the two diols (M₁ and M₂).
-
Low Conversion Polymerization: Allow each reaction to proceed to a low conversion (typically <10%). This is important because the composition of the monomer feed changes as the reaction progresses.
-
Isolate and Analyze the Copolymer: Stop the reactions, isolate the resulting low-molecular-weight copolymer, and determine its composition (i.e., the ratio of M₁ to M₂ units in the polymer chain). This can be done using techniques like ¹H NMR or elemental analysis.
-
Data Analysis (Fineman-Ross Method):
-
The Mayo-Lewis equation relates the composition of the monomer feed to the composition of the copolymer:
-
d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])
-
-
A linearized form of this equation, such as the Fineman-Ross equation, allows for the graphical determination of r₁ and r₂.
-
Plotting the appropriate variables derived from the initial monomer feed composition and the resulting copolymer composition yields a straight line from which the reactivity ratios can be determined from the slope and intercept.
-
Diagram of Reactivity Ratio Concept:
Caption: Reactivity ratios describe the preference of a growing polymer chain.
Conclusion and Future Outlook
The selection of a diol is a critical decision in polymer design, with profound implications for both the synthesis process and the final material properties. As this guide has illustrated, a diol's reactivity is a multifaceted characteristic determined by a delicate interplay of electronic effects, steric hindrance, and reaction conditions. By leveraging the fundamental principles and experimental protocols presented here, researchers can move from a trial-and-error approach to a more rational design of polymers.
The field of polymer chemistry is continually evolving, with a growing emphasis on sustainability and the use of renewable feedstocks. Bio-based diols like isosorbide are at the forefront of this movement, and ongoing research is focused on developing novel catalytic systems and reaction strategies to overcome their inherent reactivity challenges.[9][11][12] The ability to precisely control the polymerization of such monomers will unlock a new generation of high-performance, sustainable materials for applications ranging from advanced composites to sophisticated drug delivery systems.
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A Senior Application Scientist's Guide to 3-Methyl-1,5-pentanediol: A Performance Benchmark in Polymer Synthesis
This guide provides an in-depth technical comparison of 3-Methyl-1,5-pentanediol (3M5PD) against conventional linear diols in key industrial applications. We will move beyond catalog specifications to explore the causal relationships between 3M5PD's unique molecular architecture and the performance advantages observed in resulting polymers. The experimental data and protocols herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for material selection and application development.
Introduction: The Architectural Advantage of this compound
This compound (CAS: 4457-71-0), a branched aliphatic diol with the molecular formula C6H14O2, is distinguished by a methyl group on its central carbon.[1][2] Unlike its linear counterparts such as 1,5-pentanediol (PDO) or 1,6-hexanediol (HDO), this seemingly minor structural alteration has profound implications for polymer morphology and, consequently, final material properties.
The primary hydroxyl groups at its termini ensure excellent reactivity in polymerization reactions.[1] However, the key feature is the pendant methyl group, which disrupts chain symmetry. This disruption inhibits crystallization, leading to the formation of amorphous polymers.[3] Furthermore, 3M5PD is a clear, colorless, low-viscosity liquid at room temperature, which simplifies handling, processing, and formulation compared to solid linear diols that require heating.[1][3]
This guide will focus on two primary application areas where these structural benefits are most pronounced: Polyurethane (PU) and Polyester resins.
Performance Benchmark: Polyurethane (PU) Systems
In polyurethane synthesis, diols function as chain extenders or as building blocks for the polyol soft segment, which dictates the flexibility and elastomeric properties of the final material.[1][4] The choice of diol is therefore critical in tailoring PU performance.
Causality of Performance: The Role of the Methyl Branch
When incorporated into a polyurethane backbone, the asymmetric structure of 3M5PD hinders the close packing of polymer chains. This leads to:
-
Reduced Crystallinity: The resulting polyurethanes are amorphous, which translates directly to enhanced softness and flexibility.[3] A study directly comparing polycarbonate diols found that a 3M5PD-based PU exhibited low modulus and high flexibility, whereas a PU based on the linear 1,6-hexanediol showed high modulus and low flexibility.[5]
-
Increased Hydrophobicity: The methyl group increases the hydrocarbon character of the polymer, leading to polyurethanes with greater water resistance and hydrolytic stability.[3] Polycarbonate diols, for which 3M5PD is a key raw material, are recognized for their ultimate performance in resisting hydrolysis, heat, and weathering, outperforming standard polyester polyols.[6]
-
Improved Durability: As a chain extender, 3M5PD effectively builds molecular weight and improves the mechanical properties of the final polyurethane, contributing to overall durability.[1]
Comparative Performance Data: 3M5PD vs. Linear Diols in Polyurethanes
| Performance Metric | Polyurethane based on this compound (3M5PD) | Polyurethane based on 1,6-Hexanediol (HDO) | Rationale for Performance Difference |
| Physical State of Diol | Liquid at room temperature, low viscosity.[1][3] | Solid at room temperature, requires melting. | 3M5PD offers superior ease of handling and processing. |
| Polymer Crystallinity | Low / Amorphous.[3] | Semi-crystalline. | The methyl branch on 3M5PD disrupts chain packing, preventing crystallization. |
| Flexibility / Softness | High.[1][3][5] | Low to Medium.[5] | Amorphous structure allows for greater chain mobility. |
| Hydrolytic Stability | Excellent.[3][6] | Good (but lower than polycarbonate diols).[6] | Increased hydrophobicity from the methyl group and stability of the polycarbonate backbone. |
| Weather & UV Resistance | Excellent (especially in polycarbonate diols).[3][6] | Good. | The inherent stability of the polymer backbone is enhanced by the amorphous nature. |
Visualization: Polyurethane Synthesis Workflow
The following diagram illustrates the fundamental reaction between a diisocyanate, a polyol (which can be synthesized from 3M5PD), and a chain extender (3M5PD) to form a segmented polyurethane.
Caption: Polyurethane synthesis via prepolymer method.
Experimental Protocol: Synthesis of a 3M5PD-Based Thermoplastic Polyurethane (TPU)
This protocol describes a two-step, prepolymer method for synthesizing a TPU elastomer. This self-validating system ensures complete reaction of the highly reactive isocyanate groups before the final curing step.
-
Polyol Dehydration (Trustworthiness Pillar):
-
Action: A polyester polyol synthesized from 3M5PD and adipic acid (2000 g/mol ) is charged into a glass reactor equipped with a mechanical stirrer and nitrogen inlet. Heat the polyol to 110-120°C under vacuum (<10 mbar) for 1-2 hours.
-
Causality: This step is critical to remove residual water. Water reacts with isocyanates to form unstable carbamic acid, which decomposes into an amine and CO2, causing bubbles and degrading the polymer's mechanical properties. The process is validated by monitoring for the cessation of bubbling.
-
-
Prepolymer Formation (Expertise Pillar):
-
Action: Cool the dehydrated polyol to 60°C. Under a nitrogen blanket, add a stoichiometric excess of a diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI) slowly while stirring. An NCO:OH ratio of 2:1 is typical. Increase the temperature to 80-90°C and maintain for 2-3 hours.
-
Causality: The excess isocyanate ensures that all hydroxyl groups from the polyol react, forming an isocyanate-terminated prepolymer. The reaction progress is monitored by titrating for %NCO content until it reaches the theoretical value.
-
-
Chain Extension & Curing (Authoritative Grounding):
-
Action: Degas the prepolymer under vacuum. Add a stoichiometric amount of this compound (chain extender) based on the remaining NCO content. Mix vigorously for 30-60 seconds.
-
Causality: 3M5PD, with its primary hydroxyls, rapidly reacts with the terminal isocyanate groups of the prepolymer, linking them together and building the final high molecular weight polymer.
-
Action: Pour the mixture into a preheated mold (100°C) and cure for 12-24 hours. Post-cure the demolded sample at 80°C for another 24 hours.
-
Causality: Curing and post-curing allows for the completion of the reaction and the development of the final stable polymer morphology, ensuring optimal mechanical properties are achieved.
-
Performance Benchmark: Polyester Resins (for Coatings & Adhesives)
In polyester resins, the diol component influences flexibility, adhesion, and resistance properties. 3M5PD's unique structure provides distinct advantages over linear diols in these applications.
Causality of Performance: Amorphous Structure and Adhesion
The incorporation of 3M5PD into polyester chains results in materials with:
-
Enhanced Adhesion and Weather Resistance: The amorphous nature and increased hydrophobicity of 3M5PD-based polyesters improve their interaction with various substrates and enhance their resistance to environmental degradation, making them ideal for high-performance coatings.[1][7]
-
Controlled Viscosity: As a low-viscosity liquid, 3M5PD helps in producing polyester polyols that are easier to handle and formulate, a significant advantage in coatings and adhesives applications where viscosity control is paramount.[8][9]
-
Improved Flexibility: By disrupting crystallinity, 3M5PD imparts flexibility to the polyester backbone, which is crucial for applications requiring non-brittle films, such as coatings and flexible plasticizers.[1][10] In contrast, polyesters made from linear diols like 1,5-pentanediol can be semi-crystalline, with properties highly dependent on the chosen diacid.[11]
Comparative Performance Data: 3M5PD vs. Linear Diols in Polyester Polyols
| Performance Metric | Polyester Polyol based on this compound | Polyester Polyol based on 1,5-Pentanediol | Rationale for Performance Difference |
| Viscosity of Resulting Polyol | Lower.[1] | Higher. | The branched structure of 3M5PD reduces intermolecular forces, leading to lower viscosity. |
| Crystallinity | Amorphous.[3] | Semi-crystalline (diacid dependent).[11][12] | The methyl group prevents the ordered chain arrangement required for crystallization. |
| Adhesion to Substrates | Excellent.[1][8] | Good. | The amorphous structure allows for better surface wetting and intermolecular interactions. |
| Flexibility | High.[1][13] | Medium to Low (can be brittle). | Lack of crystallinity imparts greater flexibility to the polymer chains. |
| Water Resistance | High. | Medium. | The methyl group increases the hydrophobic character of the polyester. |
Visualization: Polyester Synthesis (Polycondensation)
This diagram shows the two-stage melt polycondensation process for creating a polyester resin from a diol and a diacid.
Caption: Two-stage synthesis of polyester resin.
Experimental Protocol: Synthesis of a 3M5PD-Based Polyester Polyol
This protocol details a standard melt polycondensation method, a robust process for achieving high molecular weight polyesters.
-
Reactor Charging and Inerting (Trustworthiness Pillar):
-
Action: Charge this compound (1.1 mol) and a dicarboxylic acid (e.g., adipic acid, 1.0 mol) into a reactor equipped with a stirrer, thermometer, nitrogen inlet, and a distillation condenser.
-
Causality: A slight molar excess of the diol is used to compensate for any potential loss during distillation, ensuring the final polymer is hydroxyl-terminated. The system is purged with nitrogen to prevent oxidation and discoloration at high temperatures.
-
-
Esterification (Expertise Pillar):
-
Action: Add a catalyst like tetrabutyl titanate (TBT), approximately 200-500 ppm.[14] Heat the mixture gradually to 170-200°C while stirring. Water, a byproduct of the reaction, will begin to distill off.
-
Causality: This first stage forms low molecular weight oligomers. The reaction is driven forward by the continuous removal of water. The process is validated by monitoring the amount of water collected in the condenser; the reaction is complete when the collected volume matches the theoretical amount.
-
-
Polycondensation (Authoritative Grounding):
-
Action: Increase the temperature to 210-240°C. Gradually apply a vacuum (to <1 mbar) to the system.[14]
-
Causality: The high temperature and vacuum facilitate the removal of the diol byproduct from the transesterification reactions, shifting the equilibrium towards the formation of a high molecular weight polymer.
-
Action: Continue the reaction until the desired viscosity or acid number is reached. Monitor the stirrer's torque, as a significant increase indicates a rise in molecular weight.
-
Causality: This final step is crucial for building the long polymer chains necessary for achieving the desired mechanical properties. The process is validated by taking samples periodically for viscosity and acid value analysis.
-
Summary and Conclusion
The inclusion of a single methyl group in the backbone of this compound provides a powerful tool for polymer design. By disrupting crystallinity, 3M5PD consistently yields amorphous polymers with enhanced flexibility, softness, adhesion, and hydrolytic stability when compared to their linear diol counterparts. Its liquid state offers significant processing and handling advantages. For researchers and developers in the fields of high-performance coatings, adhesives, and elastomers, 3M5PD represents a strategic choice for creating materials with superior durability and tailored physical properties. The bio-sourced availability of 3M5PD further enhances its appeal for developing sustainable, high-performance materials.[15]
References
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- Bio-Sourced this compound Market Research Report 2033. (n.d.).
- This compound >= 98.0 GC 4457-71-0. (n.d.). Sigma-Aldrich.
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- This compound (CAS 4457-71-0)
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties. (n.d.). ACS Sustainable Chemistry & Engineering.
- MPD (this compound) by Kuraray Europe GmbH. (n.d.).
- This compound - Safety D
- This compound | C6H14O2 | CID 20524. (n.d.). PubChem.
- MPD – A unique diol for high-performance polyols/polymers. (n.d.). Kuraray Europe GmbH.
- This compound >= 98.0 GC 4457-71-0. (n.d.). Sigma-Aldrich.
- This compound, 1 l. (n.d.). Carl ROTH.
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. (2020). ACS Sustainable Chemistry & Engineering.
- WO2021156469A1 - Ink compositions. (n.d.).
- Ultimate Performance Polyurethanes Based on Polycarbonate Diols. (n.d.).
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- Synthesis of High Performance Polyurethanes Based on Poly Carbonate Diols(PCD). (2025).
- Application of functional diols derived from pentaerythritol as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis and Comparison of Properties of Waterborne Polyurethanes Using Polyols Containing this compound (MPD). (2021). Korea Science.
- Potentially Biodegradable “Short-Long” Type Diol-Diacid Polyesters with Superior Crystallizability, Tensile Modulus, and Water Vapor Barrier. (2021). ACS Sustainable Chemistry & Engineering.
- Biobased 1,5 Pentanediol as a Low-Emission and High-Performing Monomer. (2025). Self-publishing.
- High Molecular Weight Polyesters Derived from Biobased 1,5-Pentanediol and a Variety of Aliphatic Diacids: Synthesis, Characterization, and Thermo-Mechanical Properties | Request PDF. (n.d.).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Methyl-1,5-pentanediol
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 3-Methyl-1,5-pentanediol (MPD), ensuring the protection of personnel and the environment. Our approach is built on a foundation of expertise, trustworthiness, and authoritative references, empowering you to manage your chemical waste with confidence.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to be fully aware of the inherent properties and potential hazards of this compound. While not classified as a hazardous material for transport, it is a combustible liquid and requires careful handling.[1][2]
Personal Protective Equipment (PPE): A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling MPD, the following should be worn:
-
Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent accidental splashes.[1][3][4]
-
Hand Protection: Chemical-resistant gloves, such as PVC, should be worn.[1] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid skin contact.[5]
-
Protective Clothing: A lab coat or overalls should be worn to protect against skin contact.[1] In situations with a higher risk of splashing, a PVC apron is also recommended.[1]
Storage of Waste MPD: Proper interim storage of waste this compound is critical to prevent accidents and ensure regulatory compliance.
-
Store in original or compatible, clearly labeled containers.[1][6] Containers should be kept securely sealed.[1]
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Keep waste MPD away from incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents to prevent hazardous reactions.[1]
-
Ensure that waste containers are protected from physical damage and are regularly inspected for leaks.[1]
Quantitative Data for Safe Disposal
Understanding the physicochemical properties of this compound is essential for assessing its environmental fate and selecting the appropriate disposal method.
| Property | Value | Implication for Disposal |
| Appearance | Colorless, nearly odorless viscous liquid[1][5] | Its viscosity requires careful pouring to avoid spills. |
| Solubility in Water | Miscible[1] | High water solubility can lead to environmental dispersion if improperly disposed of.[2] |
| Flash Point | 143 °C (289.4 °F)[1][7] | Classified as a combustible liquid, requiring precautions against ignition sources. |
| Boiling Point | 249-252 °C[2][7] | Its low volatility reduces inhalation risks at room temperature. |
| Biodegradability | Readily biodegradable[2][8] | This property makes it less persistent in the environment. |
| Toxicity to Aquatic Organisms | Low[2][8] | While low, direct release into waterways is still to be avoided. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow a clear, hierarchical approach, prioritizing waste minimization and recycling where feasible.
Step 1: Waste Characterization
The first and most critical step is to determine the nature of the waste.
-
Uncontaminated MPD: If the this compound is unused and in its original container, it may be a candidate for recycling or reclamation.[1] Consult with your institution's environmental health and safety (EHS) office or a licensed chemical waste vendor to explore these options.
-
Contaminated MPD: If the MPD has been used in a process and is contaminated with other substances, it must be treated as a chemical waste mixture. The contaminants will dictate the ultimate disposal route. For instance, if mixed with a hazardous substance, the entire mixture may be classified as hazardous waste.
Step 2: Segregation and Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Collect waste this compound in a dedicated, properly labeled waste container.[4][6] Do not mix it with other waste streams unless explicitly permitted by your EHS department.
-
The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.[6]
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Minor Spills: For small spills, remove all ignition sources.[1] Absorb the spilled liquid with an inert material such as sand, diatomaceous earth, or a universal binding agent.[3] Place the absorbent material into a suitable, sealed container for disposal.
-
Major Spills: For larger spills, evacuate the area and alert your institution's emergency response team or EHS office.[1]
Step 4: Final Disposal
The final disposition of the waste must be conducted in accordance with all local, state, and federal regulations.[1][2]
-
Non-Recyclable, Uncontaminated MPD: For surplus or non-recyclable solutions, the recommended method of disposal is to engage a licensed chemical waste disposal company.[5] These companies have the expertise and facilities to handle and dispose of chemical waste in an environmentally sound manner.
-
Contaminated MPD: The disposal of contaminated MPD will be dictated by the nature of the contaminants. Provide a complete and accurate declaration of the waste composition to your licensed disposal company to ensure it is managed appropriately.
-
Contaminated Packaging: Any containers that have held this compound should be treated as the product itself and disposed of accordingly.[4][5] Do not rinse the containers into the drain.
Crucially, do not pour this compound down the drain. [1][5] While it is miscible with water and readily biodegradable, this does not permit its disposal into the sanitary sewer system. Such actions can negatively impact wastewater treatment processes.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
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- This compound - Safety Data Sheet - ChemicalBook. (2025, August 23).
- Safety Data Sheet: this compound - Carl ROTH. (2025, March 31).
- This compound - SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS. (n.d.).
- Safety Data Sheet: this compound - Carl ROTH. (n.d.).
- Guide to Glycol Disposal - HWH Environmental. (n.d.).
- A Comprehensive Guide to Glycol Disposal - EnviroBEE. (2025, December 5).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound CAS N°: 4457-71-0. (n.d.).
- This compound - Safety Data Sheet - ChemicalBook. (2025, August 23).
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Navigating the Safe Handling of 3-Methyl-1,5-pentanediol: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe handling of 3-Methyl-1,5-pentanediol (CAS No. 4457-71-0). This document is designed for researchers, scientists, and professionals in drug development, providing essential, immediate safety and logistical information. Our goal is to empower you with the knowledge to work confidently and safely with this chemical, ensuring both personal safety and the integrity of your research.
Understanding the Chemical: Hazard Profile of this compound
This compound is a colorless, nearly odorless, viscous liquid that is miscible with water.[1] While it is a valuable intermediate and solvent in various applications, it is crucial to recognize its potential hazards to mitigate risks effectively.
The primary hazard associated with this compound is its potential to cause serious eye irritation .[2][3][4] Additionally, prolonged or repeated skin contact may cause mild irritation.[5] Ingestion can be harmful, and aspiration of the liquid into the lungs may cause chemical pneumonitis, a form of lung inflammation.[1] While not classified as flammable, it is a combustible liquid and presents a slight fire hazard when exposed to heat or flame.[1][5]
| Hazard Statement | GHS Classification | Primary Concern |
| H319: Causes serious eye irritation | Eye Irrit. 2A | Direct contact can lead to significant eye damage. |
| May cause mild skin irritation | - | Prolonged or repeated exposure should be avoided. |
| Harmful if swallowed and enters airways | Asp. Tox. 1 | Aspiration into lungs can cause severe lung damage. |
| Combustible liquid | - | Presents a fire hazard when heated. |
Core Directive: Personal Protective Equipment (PPE)
The cornerstone of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when working with this compound.
Eye and Face Protection: Your First Line of Defense
Given the significant risk of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[6][7]
-
Recommended for Splash Hazard: Chemical safety goggles are strongly recommended, especially when handling larger quantities or when there is a potential for splashing.[1]
-
Face Shield: In addition to goggles, a face shield should be worn when transferring large volumes or during procedures with a high risk of splashing.
Skin Protection: Preventing Dermal Exposure
Protecting your skin from direct contact is crucial to prevent potential irritation.
-
Gloves: Wear chemical protective gloves.[1] Nitrile or PVC gloves are often suitable, but it is essential to consult the glove manufacturer's resistance data for this compound. Ensure gloves are inspected before use and replaced if contaminated or damaged.[1][6] A glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended.[1]
-
Lab Coat/Overalls: A standard laboratory coat or overalls should be worn to protect your clothing and skin from accidental spills.[1] For tasks with a higher risk of significant splashing, a PVC apron is recommended.[1]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When Ventilation is Not Enough
Under normal laboratory conditions with adequate ventilation, respiratory protection is typically not required.[7] However, it becomes necessary in specific scenarios:
-
Inadequate Ventilation: If working in an area with poor ventilation where vapors or aerosols may accumulate.
-
Heating the Substance: Heating this compound increases its vapor pressure, elevating the risk of inhalation.
-
Aerosol Generation: Any procedure that may generate a mist or aerosol of the substance.
In such cases, a respirator with a Type A filter for organic vapors is recommended.[1] If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[6]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Preparation and Handling
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for your specific procedure.
-
Ventilation: Ensure you are working in a well-ventilated area. A chemical fume hood is the preferred workspace.[5][8]
-
Gather Materials: Have all necessary equipment and PPE readily available before handling the chemical.
-
Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing. Do not inhale vapors or mists.[1][9]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[6][8]
Storage
Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
-
Container: Store in the original, tightly closed container.[1][9]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][5] The recommended storage temperature is between 15-25°C.[5][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][9]
-
Skin Contact: Remove all contaminated clothing and footwear. Immediately flush the affected skin and hair with running water and soap, if available.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[6][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][6] Aspiration into the lungs is a significant risk.[1]
-
Spills: For minor spills, remove all ignition sources and clean up immediately using an inert absorbent material (e.g., sand, diatomaceous earth).[1][9] For major spills, evacuate the area and alert emergency responders.[1]
Disposal Plan: Responsible Waste Management
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[1][10]
-
Waste Classification: this compound and its container must be disposed of as hazardous waste.[6][8]
-
Containment: Collect waste in a suitable, labeled, and closed container. Do not mix with other waste streams unless specifically instructed to do so.
-
Disposal Route: Contact your institution's environmental health and safety (EHS) office or a licensed waste disposal company to arrange for proper disposal. Do not allow the product to enter drains.[1][6]
-
Recycling: If the material is unused and uncontaminated, recycling may be an option. Consult the manufacturer or your EHS office for possibilities.[1]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound
References
- Safety Data Sheet: this compound. (2025-03-31). Carl ROTH.
- Safety Data Sheet: this compound. (n.d.). Carl ROTH.
- This compound. (n.d.). SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS.
- This compound. (n.d.). PubChem.
- This compound - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Buy this compound Industrial Grade from Hangzhou Royalchem Co.,LTD. (2025-12-31).
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
